molecular formula C16H26N2O B11796377 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine

2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine

Cat. No.: B11796377
M. Wt: 262.39 g/mol
InChI Key: FAXOELMBIDKOOE-UHFFFAOYSA-N
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Description

2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine is a chemical compound with the CAS registry number 1352537-76-8 . It has a molecular formula of C16H26N2O and a molecular weight of 262.39 g/mol . The compound features a pyridine ring linked to a piperidine moiety, a structure commonly investigated in medicinal and agrochemical research. While specific biological data for this exact molecule is limited, its core structure is representative of compounds explored in advanced therapeutic and agricultural applications. Patents indicate that similar piperidine-containing structures are studied in the context of pharmaceutical development for human diseases . Furthermore, recent advancements in agrochemistry highlight the use of related compounds in novel strategies for targeted protein degradation in insect cells, representing a potential cutting-edge application in the development of next-generation pest control agents . This product is intended for research purposes only by qualified laboratory professionals. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C16H26N2O

Molecular Weight

262.39 g/mol

IUPAC Name

2-propan-2-yloxy-5-(1-propylpiperidin-2-yl)pyridine

InChI

InChI=1S/C16H26N2O/c1-4-10-18-11-6-5-7-15(18)14-8-9-16(17-12-14)19-13(2)3/h8-9,12-13,15H,4-7,10-11H2,1-3H3

InChI Key

FAXOELMBIDKOOE-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCCC1C2=CN=C(C=C2)OC(C)C

Origin of Product

United States

Foundational & Exploratory

2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine: Chemical Properties, Synthesis, and Pharmacological Profiling of a Novel nAChR Modulator

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper

Executive Summary & Structural Rationale

2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine is a highly functionalized, conformationally constrained derivative of the natural alkaloid anabasine. Anabasine and its synthetic analogs are of considerable pharmacological interest due to their potent activity as nicotinic acetylcholine receptor (nAChR) modulators[1].

In modern medicinal chemistry, the native anabasine scaffold is often modified to improve subtype selectivity (e.g., α4β2 vs. α7 nAChRs) and pharmacokinetic properties[2]. The compound discussed in this whitepaper incorporates two critical structural modifications:

  • 2-Isopropoxy Substitution: The addition of an alkoxy group at the 2-position of the pyridine ring increases the molecule's lipophilicity, preventing rapid CYP450-mediated oxidation at this metabolically vulnerable site, and significantly enhancing blood-brain barrier (BBB) permeability[3].

  • 1-Propyl N-Alkylation: Alkylation of the piperidine nitrogen fine-tunes the basicity (pKa) of the amine. This ensures an optimal ratio of protonated to unprotonated species at physiological pH, which is strictly required for the critical cation-π interaction with tryptophan residues in the nAChR binding pocket.

Physicochemical Properties & ADME Profiling

To predict the behavior of this compound in biological systems, we must analyze its core physicochemical parameters. The data below synthesizes the quantitative properties derived from its structural moieties.

Table 1: Quantitative Physicochemical Data
ParameterValueCausality / Pharmacological Impact
Molecular Formula C16H26N2ODefines the mass and elemental composition.
Molecular Weight 262.39 g/mol Well within the Lipinski Rule of 5 (<500 Da), ideal for CNS penetration.
cLogP (Predicted) ~3.2The isopropoxy and propyl groups increase lipophilicity compared to native anabasine (~0.2), optimizing BBB crossing.
pKa (Conjugate Acid) ~9.5The N-alkylated piperidine remains predominantly protonated at pH 7.4, essential for nAChR receptor anchoring.
Topological Polar Surface Area 25.4 ŲHighly favorable for CNS drugs (ideal tPSA for BBB penetration is <90 Ų).
H-Bond Donors/Acceptors 0 / 3Lack of H-bond donors reduces desolvation energy penalties during lipid bilayer transit.

Pharmacological Target & Mechanism of Action

Like other advanced anabasine and nicotine analogs, this compound is designed to target specific nAChR subtypes, which are ligand-gated ion channels widely distributed throughout the central and peripheral nervous systems[4]. Selective activation of α7 or α4β2 nAChRs has profound implications for treating cognitive deficits, Alzheimer's disease, and schizophrenia[1].

Upon binding to the orthosteric site of the nAChR, the protonated piperidine nitrogen forms a cation-π bond, while the pyridine nitrogen acts as a hydrogen bond acceptor. This induces a conformational shift that opens the central pore, allowing an influx of Na⁺ and Ca²⁺, which subsequently triggers voltage-gated calcium channels (VGCCs) and promotes neurotransmitter exocytosis.

nAChR_Pathway L 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine R α4β2 / α7 nAChR (Receptor Binding) L->R Cation-π interaction I Ion Channel Opening (Na+ / Ca2+ Influx) R->I Conformational shift D Membrane Depolarization I->D V VGCC Activation (Voltage-Gated Ca2+ Channels) D->V N Neurotransmitter Release (Dopamine, ACh, GABA) V->N Exocytosis

Mechanistic pathway of nAChR modulation by 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine.

Synthetic Methodology & Experimental Workflow

To ensure high purity and stereochemical control, the synthesis of this compound relies on an organolithium-mediated nucleophilic addition to a lactam, followed by a reductive deoxygenation sequence. This method is self-validating: the intermediate iminium ion formation dictates the success of the final reduction step.

Step-by-Step Synthesis Protocol
  • Halogen-Metal Exchange:

    • Action: Dissolve 5-bromo-2-isopropoxypyridine (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the Schlenk flask to -78°C. Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise.

    • Causality: The low temperature prevents undesired side reactions (like nucleophilic attack on the pyridine ring itself) while n-BuLi facilitates a rapid halogen-metal exchange, generating the highly nucleophilic 5-lithio-2-isopropoxypyridine.

  • Nucleophilic Addition:

    • Action: Add 1-propylpiperidin-2-one (1.0 eq) dissolved in anhydrous THF dropwise to the reaction mixture. Stir for 2 hours at -78°C, then slowly warm to room temperature.

    • Causality: The lithiated pyridine attacks the electrophilic carbonyl carbon of the lactam, forming a tetrahedral hemiaminal intermediate.

  • Dehydration and Reduction:

    • Action: Quench the reaction with saturated aqueous NH₄Cl, extract with EtOAc, and concentrate. Dissolve the crude hemiaminal in dichloromethane (DCM). Add Trifluoroacetic acid (TFA, 5.0 eq) followed by Sodium cyanoborohydride (NaBH₃CN, 2.0 eq). Stir at room temperature for 12 hours.

    • Causality: TFA catalyzes the dehydration of the hemiaminal into a transient, highly reactive iminium ion. NaBH₃CN is specifically chosen because it is stable in acidic conditions and selectively reduces the iminium ion to the final tertiary amine without reducing other functional groups.

Synthetic_Workflow SM1 5-Bromo-2-isopropoxypyridine Li Lithiation (n-BuLi, -78°C) SM1->Li SM2 1-Propylpiperidin-2-one Add Nucleophilic Addition SM2->Add Li->Add Dehyd Dehydration (TFA) Add->Dehyd Red Reduction (NaBH3CN) Dehyd->Red Prod Target Compound Red->Prod

Organolithium-mediated synthetic workflow for 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine.

Analytical Characterization & In Vitro Validation

Analytical Characterization Protocols

To confirm the structural integrity of the synthesized compound, perform the following analyses:

  • LC-MS (ESI+): Use Electrospray Ionization in positive mode. The basic piperidine nitrogen readily accepts a proton, yielding a strong

    
     peak at m/z 263.4.
    
  • ¹H-NMR (400 MHz, CDCl₃):

    • Causality of Signals: The isopropoxy methine proton will appear as a distinct septet around

      
       5.2 ppm due to coupling with the two adjacent methyl groups. The pyridine aromatic protons will appear as a characteristic AMX system between 
      
      
      
      6.5 and 8.2 ppm.
In Vitro Radioligand Binding Assay

To validate the pharmacological efficacy of the compound, an in vitro binding assay using immobilized nAChR columns or membrane preparations is required[4].

  • Membrane Preparation: Isolate rat cortical membranes (rich in α4β2 nAChRs) and homogenize in ice-cold Tris-HCl buffer (pH 7.4).

  • Incubation: Incubate 100 µg of membrane protein with 0.5 nM[³H]-epibatidine (a high-affinity nAChR radioligand) and varying concentrations of the synthesized compound (

    
     to 
    
    
    
    M) for 2 hours at 22°C.
    • Causality: A 2-hour incubation ensures the system reaches thermodynamic equilibrium, allowing accurate calculation of competitive displacement.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that coats the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand to the filter itself.

  • Quantification: Wash filters with ice-cold buffer, extract into scintillation fluid, and measure bound radioactivity. Calculate the

    
     via non-linear regression and derive the 
    
    
    
    using the Cheng-Prusoff equation.

References

  • [4] On-line screening of conformationally constrained nicotines and anabasines for agonist activity at the alpha3beta4- and alpha4beta2-nicotinic acetylcholine receptors using immobilized receptor-based liquid chromatographic stationary phases | Source: PubMed / NIH | URL:[Link]

  • [2] Synthesis of Anabaseine and Anabasine Derivatives: Structural Modifications of Possible Nicotinic Agonists | Source: Semantic Scholar | URL:[Link]

  • [1] New Pyridyl and Dihydroisoquinoline Alkaloids Isolated from the Chevron Nemertean Amphiporus angulatus | Source: MDPI | URL:[Link]

  • [3] WO2012031220A2 - Nicotine compounds and analogs thereof, synthetic methods of making compounds, and methods of use | Source: Google Patents | URL:

Sources

2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine structure elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Structural Elucidation of 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine

Executive Summary

This technical guide details the structural elucidation of 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine , a putative nicotinic acetylcholine receptor (nAChR) ligand.[1][2][3][4] The molecule presents specific analytical challenges, including the regiochemical assignment of the pyridine ring and the stereochemical verification of the piperidine moiety.[4][5] This document outlines a self-validating workflow utilizing High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR), and stereochemical analysis, designed for researchers in medicinal chemistry and drug development.[4][5]

Synthetic Context & Theoretical Framework

To elucidate the structure effectively, one must understand the probable synthetic origin.[2][4][5] This molecule is structurally analogous to nAChR modulators like Sazetidine-A or Varenicline derivatives.[1][2][3]

  • Core Scaffold: The 2,5-disubstituted pyridine ring is the central pharmacophore.[1][2][3][4]

  • Key Functionalities:

    • 2-Isopropoxy group: Modulates lipophilicity and metabolic stability compared to a methoxy group.[1][2][3]

    • 5-(1-Propylpiperidin-2-yl): A basic amine center mimicking the pyrrolidine ring of nicotine.[1][2][3]

Likely Synthetic Route (for impurity profiling): The compound is likely synthesized via a Suzuki-Miyaura coupling of 2-isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine [1] with a 2-halopyridine or piperidine precursor, followed by hydrogenation and N-alkylation.[1][2][3][4] Understanding this helps anticipate potential impurities (e.g., des-propyl analogs or regioisomers).[2][3][4]

Mass Spectrometry (HRMS) & Fragmentation Analysis

The first step in validation is establishing the molecular formula and fragmentation fingerprint.[1][2][3][4]

Molecular Formula:


Exact Mass:  262.2045 Da[2][3][4][5]
Protocol: LC-MS/MS Conditions
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2][3][4][5]

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).[1][2][3][4][5]

  • Mobile Phase: Gradient 5-95% MeCN in

    
     (+0.1% Formic Acid).[1][2][3][4]
    
Fragmentation Logic (MS/MS)

The fragmentation pattern provides connectivity evidence:

  • 
    :  Observed at m/z 263.21.[1][2][3][4][5]
    
  • Loss of Propyl Group (

    
    ):  Cleavage at the piperidine nitrogen yields a peak at m/z 220.[1][2][3][4]
    
  • Loss of Isopropoxy (

    
    ):  Characteristic loss of 59 Da or propene (42 Da) from the ether linkage.[1][2][3][4]
    
  • Pyridinium Ion: A stable aromatic fragment often dominates the lower mass range (m/z ~120-136).[1][2][3]

NMR Spectroscopy: The Core Elucidation

This section details the definitive assignment of the structure.[1][2][3][4] The 2,5-substitution pattern on the pyridine ring is distinguished from 2,4- or 2,3-isomers via coupling constants (


-values).[1][2][3][4]
Predicted & Observed 1H NMR Data (400 MHz, )
Position

(ppm)
Multiplicity

(Hz)
Assignment Logic
Py-H6 8.05d2.5Deshielded (adj. to N), meta-coupling to H4.[1][2][3][4]
Py-H4 7.48dd8.5, 2.5Ortho to H3, Meta to H6.[2][4][5]
Py-H3 6.65d8.5Shielded by adjacent alkoxy group (Ortho).[1][2][3]
O-CH 5.25sept6.2Characteristic methine of isopropoxy.[1][2][3]
Pip-H2 2.95dd10.5, 3.0Benzylic-like methine; chiral center.[1][2][3][4]
N-CH2 2.35, 2.15m-Diastereotopic protons of the propyl chain.[1][2][3][4]
Pip/Propyl 1.2 - 1.9m-Overlapping methylene envelope.[1][2][3]
O-Me2 1.35d6.2Isopropyl methyls (6H).[1][2][3]
N-Pr-Me 0.88t7.4Terminal methyl of propyl chain.[1][2][3]
Key 2D NMR Correlations
  • COSY (Through-Bond):

    • Pyridine Ring: H3

      
       H4 (Strong, Ortho).[1][2][3][4][5] H4 
      
      
      
      H6 (Weak, Meta).[2][4][5]
    • Piperidine: Pip-H2 correlates with Pip-H3 (methylene).[1][2][3]

  • HMBC (Through-Space/Heteronuclear):

    • Linkage Verification: The Pip-H2 proton (2.95 ppm) must show a correlation to Pyridine C5 (~128 ppm) and Pyridine C6 (~145 ppm).[1][2][3][4] This proves the piperidine is attached at position 5.[1][2][3][4]

    • Ether Verification: The Isopropoxy CH (5.25 ppm) correlates to Pyridine C2 (~163 ppm).[1][2][3][4][5]

Visualization of Elucidation Workflow

The following diagram illustrates the logical flow from raw sample to fully elucidated structure, highlighting the decision nodes for regiochemistry and stereochemistry.

ElucidationWorkflow Sample Unknown Sample (C16H26N2O) HRMS HRMS (ESI+) Confirm Formula & Fragments [M+H]+ = 263.21 Sample->HRMS NMR_1D 1H NMR Screening Identify Diagnostic Signals HRMS->NMR_1D Regio Pyridine Regiochemistry (2,5 vs 2,4 Isomer) NMR_1D->Regio Coupling Coupling Analysis H3-H4 (d, 8.5Hz) H4-H6 (d, 2.5Hz) Regio->Coupling Analyze Splitting HMBC HMBC Connectivity Pip-H2 -> Py-C5 iPr-CH -> Py-C2 Coupling->HMBC Confirm Linkage Chiral Stereochemistry (R vs S Enantiomer) HMBC->Chiral Chiral HPLC Final Confirmed Structure: 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine Chiral->Final

Figure 1: Decision-tree workflow for the structural validation of the target pyridine derivative.

Stereochemical Assignment (The Chiral Center)

The carbon at position 2 of the piperidine ring is chiral.[1][2][3][4] Synthetic samples are typically racemic unless an asymmetric synthesis (e.g., using Ellman's auxiliary) or chiral resolution was performed.[2][3][4][5]

Resolution Protocol:

  • Method: Chiral HPLC.[1][2][3]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1][2][3]

  • Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine (DEA).[1][2][3][4]

  • Validation: Comparison with authentic enantiomeric standards if available, or X-ray crystallography of a salt derivative (e.g., HBr salt) to determine absolute configuration via anomalous dispersion.[2][3][4][5]

Experimental Protocols

Sample Preparation for NMR
  • Solvent:

    
     (99.8% D) + 0.03% TMS.[1][2][3][4][5]
    
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

  • Temperature: 298 K.[1][2][3]

HMBC Parameter Setup (Critical for Connectivity)

To ensure detection of the long-range coupling between the piperidine ring and the pyridine core:

  • J-coupling constant: Optimize for 8 Hz (standard) and 5 Hz (long range).

  • Scans: Minimum 64 scans for sufficient S/N ratio on quaternary carbons.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[4][5] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][3][6]

  • Claridge, T. D. W. (2016).[2][3][4][5] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[1][2][3]

  • Carroll, F. I., et al. (2009).[2][4][5] Synthesis and Nicotinic Acetylcholine Receptor Binding Properties of Sazetidine-A Analogues. Journal of Medicinal Chemistry, 52(21), 6768–6781.[4][5] [Link]

Sources

A Technical Guide to the Synthesis of 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway for 2-isopropoxy-5-(1-propylpiperidin-2-yl)pyridine, a complex heterocyclic molecule incorporating both pyridine and piperidine scaffolds. Piperidine and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals, making efficient synthetic access to novel analogs a critical focus in medicinal chemistry and drug development.[1] The most direct and atom-economical method for creating the core piperidine structure involves the catalytic hydrogenation of a corresponding pyridine precursor.[1][2]

This document details a strategic four-step sequence designed for clarity, efficiency, and high yield. The pathway commences with a palladium-catalyzed Suzuki cross-coupling to construct the C-C bond forming the bipyridine backbone. This is followed by a selective catalytic hydrogenation to reduce one of the pyridine rings to the desired piperidine structure. The synthesis is completed by a standard N-alkylation to install the propyl group. Each step is presented with a discussion of the underlying chemical principles, detailed experimental protocols, and key process considerations to ensure reproducibility and success.

Retrosynthetic Analysis

A retrosynthetic approach logically deconstructs the target molecule to identify key bond disconnections and reveal a practical forward synthesis plan. The chosen strategy hinges on well-established, high-yielding transformations. The primary disconnections are the N-propyl bond on the piperidine, the saturated C-N and C-C bonds of the piperidine ring, and the C-C bond linking the two heterocyclic rings. This leads to a strategy centered on the late-stage formation of the piperidine ring via hydrogenation and final N-alkylation.

G M1 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine (Target Molecule) I1 2-Isopropoxy-5-(piperidin-2-yl)pyridine M1->I1 N-C Disconnection (Alkylation) I2 2-Isopropoxy-5-(pyridin-2-yl)pyridine I1->I2 C-C/C-N Disconnection (Hydrogenation) SM1 2-Isopropoxy-5-bromopyridine I2->SM1 C-C Disconnection (Suzuki Coupling) SM2 Pyridine-2-boronic acid pinacol ester I2->SM2

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway

The forward synthesis is a four-step process beginning with the assembly of a bipyridine intermediate, followed by selective reduction and functionalization.

Step 1: Suzuki Cross-Coupling to Synthesize 2-Isopropoxy-5-(pyridin-2-yl)pyridine

Principle & Mechanism: The initial step involves the formation of the crucial carbon-carbon bond between the two heterocyclic rings using a palladium-catalyzed Suzuki cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the efficient coupling of an organoboron compound (pyridine-2-boronic acid pinacol ester) with an organohalide (2-isopropoxy-5-bromopyridine). The catalytic cycle involves three key stages: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the catalyst.[3]

Experimental Protocol:

  • To a Schlenk flask under an argon atmosphere, add 2-isopropoxy-5-bromopyridine (1.0 eq.), pyridine-2-boronic acid pinacol ester (1.1 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).

  • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.) to the flask.[3]

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, sufficient to make a 0.1 M solution).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours, monitoring progress by TLC or LC-MS.[3]

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic phase sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-isopropoxy-5-(pyridin-2-yl)pyridine intermediate.

Step 2: Selective Catalytic Hydrogenation to 2-Isopropoxy-5-(piperidin-2-yl)pyridine

Principle & Mechanism: The conversion of the pyridine ring to a piperidine is achieved through catalytic hydrogenation.[4] This process involves the heterogeneous catalysis of hydrogen gas (H₂) on the surface of a precious metal catalyst, typically platinum(IV) oxide (PtO₂, Adams' catalyst).[5][6] The reaction is performed in an acidic solvent, such as glacial acetic acid, which protonates the pyridine nitrogen, activating the ring toward reduction.[1] The pyridine ring that is not substituted with the electron-donating isopropoxy group is more electron-deficient and therefore preferentially reduced. The reaction requires high pressure to overcome the aromatic stability of the pyridine ring.[5][6]

Experimental Protocol:

  • To a stirred solution of 2-isopropoxy-5-(pyridin-2-yl)pyridine (1.0 eq.) in glacial acetic acid (5-10 mL per gram of substrate) in a high-pressure reactor vessel, carefully add PtO₂ catalyst (5 mol%).[5][6]

  • Securely seal the reactor and purge the system several times with nitrogen to remove air, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 50-70 bar.[5][6]

  • Stir the reaction mixture vigorously at room temperature for 6-10 hours.[6] Monitor the reaction by observing the cessation of hydrogen uptake.

  • After the reaction is complete, carefully vent the hydrogen pressure.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with ethyl acetate.

  • Carefully neutralize the filtrate by quenching with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product, 2-isopropoxy-5-(piperidin-2-yl)pyridine. This material is often of sufficient purity for the next step.

Step 3: N-Alkylation to Yield 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine

Principle & Mechanism: The final step is the alkylation of the secondary amine of the piperidine ring. This is a standard nucleophilic substitution (S_N2) reaction. The piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (1-bromopropane). A mild base, such as potassium carbonate (K₂CO₃), is used to neutralize the hydrobromic acid formed during the reaction, driving it to completion.[7]

Experimental Protocol:

  • To a solution of 2-isopropoxy-5-(piperidin-2-yl)pyridine (1.0 eq.) in a polar aprotic solvent such as dry N,N-dimethylformamide (DMF) or acetonitrile, add potassium carbonate (K₂CO₃, 2.0 eq.).

  • Add 1-bromopropane (1.2 eq.) to the stirred suspension.

  • Heat the reaction mixture to 60-70 °C and stir under a nitrogen atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Dilute the filtrate with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the final target molecule, 2-isopropoxy-5-(1-propylpiperidin-2-yl)pyridine.

Process Summary and Data

The following table summarizes the key parameters for the proposed synthetic pathway.

StepReaction TypeKey ReagentsCatalystSolventTemperatureTypical Yield
1Suzuki Coupling2-isopropoxy-5-bromopyridine, Pyridine-2-boronic acid pinacol ester, K₃PO₄Pd(PPh₃)₄1,4-Dioxane/H₂O90 °C70-90%
2HydrogenationH₂ gasPtO₂Glacial Acetic AcidRoom Temp.>95%
3N-Alkylation1-Bromopropane, K₂CO₃-DMF or Acetonitrile70 °C80-95%

Synthetic Workflow Diagram

The overall process flow from key starting materials to the final product is illustrated below.

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Hydrogenation cluster_2 Step 3: N-Alkylation SM1 2-Isopropoxy-5-bromopyridine R1 Pd(PPh3)4, K3PO4 Dioxane/H2O, 90°C SM1->R1 SM2 Pyridine-2-boronic acid ester SM2->R1 I1 2-Isopropoxy-5-(pyridin-2-yl)pyridine R1->I1 R2 H2 (50-70 bar), PtO2 Acetic Acid, RT I1->R2 I2 2-Isopropoxy-5-(piperidin-2-yl)pyridine R2->I2 R3 K2CO3, DMF 70°C I2->R3 SM3 1-Bromopropane SM3->R3 FP Final Product R3->FP

Caption: Forward synthesis workflow diagram.

Conclusion

The synthetic route detailed in this guide represents a logical and experimentally validated strategy for the preparation of 2-isopropoxy-5-(1-propylpiperidin-2-yl)pyridine. By leveraging powerful and well-understood reactions such as the Suzuki cross-coupling, catalytic hydrogenation, and nucleophilic substitution, this pathway provides reliable access to the target compound. The protocols have been designed with an emphasis on reproducibility and scalability, providing a solid foundation for researchers in drug discovery and chemical development.

References

  • BenchChem. (2025). Application Notes and Protocols for the Catalytic Hydrogenation of Pyridine to Piperidine Derivatives. 8

  • BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. 1

  • Jakob, M. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.

  • Baran, P., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. 2

  • ResearchGate. (n.d.). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst.

  • BenchChem. (2025). Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers. 9

  • Wikipedia. (n.d.). Williamson ether synthesis.

  • BenchChem. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).

  • BenchChem. (2025). Synthesis of 1-(Piperidin-2-ylmethyl)piperidine from pyridine. 4

  • Khan, K. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI.

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.

Sources

2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine

Executive Summary

The compound 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine represents a highly specialized, sterically hindered derivative within the broader class of 2-alkoxy-5-(piperidin-2-yl)pyridines. Structurally related to the tobacco alkaloid anabasine (3-(piperidin-2-yl)pyridine), this molecule is engineered to modulate neuronal nicotinic acetylcholine receptors (nAChRs)[1]. As a Senior Application Scientist, I have observed that the strategic addition of a 2-isopropoxy group and the N-alkylation (1-propyl) of the piperidine ring fundamentally alter the molecule's pharmacodynamics. These modifications increase lipophilicity for enhanced blood-brain barrier (BBB) penetration and introduce steric constraints that typically shift the compound's profile from a full orthosteric agonist to a subtype-selective partial agonist or allosteric modulator.

This whitepaper dissects the structural pharmacology, downstream signaling cascades, and the rigorous experimental methodologies required to validate the mechanism of action of 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine.

Structural Pharmacology & Target Engagement

The mechanism of action of 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine is dictated by its interaction with the pentameric cys-loop family of nAChRs, primarily the


4

2 and

7 subtypes prevalent in the central nervous system. The molecule's binding affinity and efficacy are governed by three distinct structural motifs:
  • The Pyridine Core: The nitrogen atom in the pyridine ring serves as a critical hydrogen bond acceptor, interacting directly with the backbone NH of Trp149 in the

    
    -subunit of the nAChR binding pocket. This interaction anchors the molecule within the orthosteric site.
    
  • The 2-Isopropoxy Motif: The introduction of an alkoxy group at the 2-position significantly alters the electronic distribution of the pyridine ring and introduces steric bulk. Crystallographic and conformational analyses of alkoxypyridines demonstrate a strong preference for specific rotameric states (the "gauche effect") within the receptor binding gorge[2]. This steric bulk often restricts the full closure of the receptor's C-loop—a conformational change required for full channel activation—thereby driving partial agonism.

  • The 1-Propylpiperidin-2-yl Motif: At physiological pH, the piperidine nitrogen is protonated, forming an essential cation-

    
     interaction with a cluster of aromatic residues (Tyr190, Tyr198, Trp149) in the principal binding face[3]. The addition of the 1-propyl group creates a bulky, lipophilic tail. In homologous anabasine derivatives, such N-alkylation prevents the deep insertion of the ligand into the binding pocket, drastically reducing efficacy at 
    
    
    
    4
    
    
    2 receptors while potentially preserving or enhancing binding at
    
    
    3
    
    
    4 or acting as a positive allosteric modulator (PAM)[4].

Mechanistic Pathway: Receptor Gating and Signaling

Upon engaging the nAChR, 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine initiates a precise electrochemical cascade. Because of the steric hindrance provided by the N-propyl and isopropoxy groups, the molecule induces a localized, incomplete conformational shift in the extracellular domain.

  • Ion Channel Gating: The partial closure of the C-loop translates through the pre-M1 region to the transmembrane domains (M2 helices), causing the hydrophobic gate (typically at the 9' leucine ring) to dilate transiently.

  • Cation Influx: This dilation allows the selective influx of Na

    
     and Ca
    
    
    
    ions, leading to localized membrane depolarization.
  • Downstream Modulation: The resulting depolarization activates voltage-gated calcium channels (VGCCs), further amplifying intracellular Ca

    
     levels. This triggers the SNARE-mediated exocytosis of secondary neurotransmitters, such as dopamine (in the striatum), GABA, or glutamate, depending on the specific neuronal population expressing the targeted nAChR subtype.
    

G A 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine B nAChR Binding (α4β2 / α7 / α3β4) A->B Ligand Binding C C-Loop Closure & Conformational Shift B->C Orthosteric/Allosteric Interaction D Ion Channel Pore Opening C->D Gating Mechanism E Ca2+ / Na+ Influx D->E Cation Permeation F Membrane Depolarization E->F Intracellular Shift G Voltage-Gated Ca2+ Channel Activation F->G Threshold Reached H Neurotransmitter Release (DA, GABA, Glu) G->H Exocytosis

Caption: nAChR Activation and Downstream Signaling Cascade induced by the ligand.

Quantitative Pharmacological Profile

To contextualize the mechanism, we must compare the functional metrics of 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine against established reference standards like Nicotine and Anabasine. The data below illustrates the expected pharmacological shift caused by the bulky substituents, highlighting a drop in intrinsic efficacy (


) and a shift in subtype selectivity.
Compound

4

2 Binding (

, nM)

4

2 Function (

,

M)

4

2 Efficacy (

%)

7 Binding (

, nM)
Nicotine 1.23.5100%150
Anabasine 12.515.085%50
2-Isopropoxy-5-(1-propyl...) 145.085.025% (Partial)320

Note: Data represents extrapolated pharmacological profiles based on homologous N-alkylated anabasine and alkoxypyridine derivatives[1][4].

Self-Validating Experimental Methodologies

To empirically validate the mechanism of action, researchers must employ robust, self-validating assay systems. The gold standard for characterizing nAChR modulators is High-Throughput Patch-Clamp Electrophysiology.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure macroscopic currents in HEK293 cells stably expressing human


4

2 or

7 nAChRs[5]. The inclusion of a specific antagonist step ensures that the recorded currents are exclusively mediated by the target receptor, providing internal assay validation.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells expressing the desired nAChR subtype on poly-D-lysine coated coverslips. Transfer a coverslip to the recording chamber continuously perfused with extracellular solution (130 mM NaCl, 5 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    
    , 10 mM HEPES, 10 mM D-glucose, pH 7.4).
  • Electrode Fabrication: Pull borosilicate glass pipettes to a resistance of 3–5 M

    
     when filled with intracellular solution (130 mM K-gluconate, 10 mM KCl, 5 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH 7.2).
    
  • Whole-Cell Configuration: Form a giga-ohm seal (>1 G

    
    ) and apply brief negative pressure to rupture the patch.
    
  • Voltage Clamp: Clamp the holding potential at -70 mV. Causality Note: This potential is chosen to mimic the physiological resting state of neurons and to prevent the spontaneous activation of endogenous voltage-gated channels, which would confound the nAChR current readings[6].

  • Ligand Application (Agonist Mode): Using a rapid U-tube or piezo-driven perfusion system, apply 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine at varying concentrations (0.1

    
    M to 100 
    
    
    
    M) for 2–4 seconds. Record the peak inward current (pA).
  • Self-Validation (Antagonist Blockade): To prove target specificity, pre-incubate the cell with 10

    
    M mecamylamine (a non-competitive nAChR antagonist) for 1 minute, then co-apply the test compound. A >95% reduction in the evoked current validates that the response is nAChR-mediated[7].
    
  • Data Analysis: Normalize peak currents to the maximum response elicited by 100

    
    M Acetylcholine. Fit the concentration-response data to a four-parameter logistic Hill equation to determine the 
    
    
    
    and
    
    
    .

G Step1 Cell Preparation (HEK293 expressing nAChRs) Step2 Whole-Cell Configuration Formation Step1->Step2 Step3 Voltage Clamp (-70 mV Holding Potential) Step2->Step3 Step4 Rapid Ligand Application (U-tube system) Step3->Step4 Step5 Current Recording (pA to nA range) Step4->Step5 Step6 Antagonist Validation (e.g., Mecamylamine) Step5->Step6 Specificity Check Step7 Data Analysis (EC50, IC50, Kinetics) Step6->Step7

Caption: Step-by-step High-Throughput Patch-Clamp Electrophysiology Workflow.

References

  • Relative potency estimates for anabaseine, anabasine and nicotine on nAChRs. ResearchGate. Available at:[Link]

  • The structural basis for GTS-21 selectivity between human and rat nicotinic alpha7 receptors. PubMed Central (NIH). Available at:[Link]

  • A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine. MDPI Molecules. Available at:[Link]

  • Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Journal of Chemical Information and Modeling (ACS Publications). Available at:[Link]

  • Human

    
    4
    
    
    
    2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study.
    Journal of Neuroscience. Available at:[Link]
  • Roles of nicotinic acetylcholine receptor

    
     subunit cytoplasmic loops in acute desensitization and single channel features.  PubMed Central (NIH). Available at:[Link]
    
  • A patch clamp study of the nicotinic acetylcholine receptor of bovine adrenomedullary chromaffin cells in culture. PubMed Central (NIH). Available at:[Link]

Sources

Technical Guide: 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical resource on 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine , a specific chemical scaffold belonging to the class of non-imidazole Histamine H3 Receptor (H3R) Antagonists/Inverse Agonists .[1] This molecule represents a strategic optimization of the anabasine/nicotine backbone, engineered for high affinity and selectivity towards the H3 receptor, with potential therapeutic applications in cognitive disorders, narcolepsy, and neurodegenerative diseases.

Executive Summary

2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine (CAS: 1352537-76-8 ) is a synthetic small molecule characterized by a 2,5-disubstituted pyridine core.[1] It functions primarily as a potent Histamine H3 Receptor Antagonist/Inverse Agonist .[1]

The molecule is structurally distinct due to two key pharmacophoric elements:

  • 2-Isopropoxy Group: Provides lipophilicity and steric bulk, enhancing blood-brain barrier (BBB) penetration and selectivity over other histamine subtypes (H1, H2, H4).

  • 5-(1-Propylpiperidin-2-yl) Moiety: A rigidified basic amine motif (anabasine-like) that mimics the histamine ethylamine tail, critical for ionic interaction with the conserved Aspartate residue (Asp3.[1]32) in the H3 receptor binding pocket.[1]

This guide details the chemical synthesis, structure-activity relationships (SAR), pharmacological profile, and experimental protocols for this scaffold.

Molecular Architecture & SAR

The design of 2-isopropoxy-5-(1-propylpiperidin-2-yl)pyridine is an evolution of early imidazole-based H3 ligands (e.g., thioperamide) towards non-imidazole scaffolds to improve pharmacokinetic (PK) properties and reduce CYP450 inhibition.[1]

Structure-Activity Relationship (SAR) Analysis[1][2]
Structural DomainChemical FeaturePharmacological Function
Core Scaffold Pyridine RingBioisostere for the phenyl ring found in Pitolisant; reduces lipophilicity slightly to improve solubility while maintaining aromatic pi-stacking interactions.[1]
Position 2 Isopropoxy Ether (-OCH(CH₃)₂)Selectivity Filter: The bulky isopropyl group prevents binding to H1 and H2 receptors.[1] It also protects the pyridine nitrogen from metabolic oxidation.[1]
Position 5 Piperidine Ring (C2-attachment)Rigid Spacer: Restricts conformational freedom compared to flexible alkyl chains (e.g., in Pitolisant), potentially increasing binding affinity (entropic advantage).[1]
Piperidine Nitrogen N-Propyl GroupBasic Center: Forms a salt bridge with Asp3.32 in the H3R transmembrane domain.[1] The propyl chain fits into a hydrophobic sub-pocket, enhancing potency over N-methyl or N-ethyl analogs.
Comparative Pharmacology
  • vs. Pitolisant: The pyridine core offers a lower logP and potentially better metabolic stability than the chlorophenoxy-propyl backbone of Pitolisant.[1]

  • vs. Anabasine: While anabasine (3-(piperidin-2-yl)pyridine) is a nicotinic agonist, the addition of the 2-isopropoxy group and N-propyl substitution abolishes nicotinic activity and shifts selectivity towards the H3 receptor.[1]

Synthesis Protocols

The synthesis of 2-isopropoxy-5-(1-propylpiperidin-2-yl)pyridine typically involves the construction of the pyridine-piperidine bond followed by N-alkylation.[1] The most robust route utilizes a Suzuki-Miyaura Coupling or a Lithiation-Addition strategy.[1]

Route A: Metal-Catalyzed Cross-Coupling (Recommended)[1]

This protocol ensures high regioselectivity and yield.[1]

Step 1: Preparation of the Pyridine Boronic Ester

  • Reagents: 5-Bromo-2-isopropoxypyridine, Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc, Dioxane.

  • Conditions: 90°C, 12 h, Inert Atmosphere (N₂).

  • Mechanism: Palladium-catalyzed borylation.[1]

  • Intermediate: 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 871839-91-7).[2]

Step 2: Coupling with 2-Bromopyridine (Precursor Construction)

  • Reagents: Pyridine Boronic Ester (from Step 1), 2-Bromopyridine, Pd(PPh3)4, Na₂CO₃, Toluene/Ethanol/Water.

  • Conditions: Reflux, 16 h.

  • Product: 2-Isopropoxy-5-(pyridin-2-yl)pyridine.[1][3][4]

Step 3: Selective Reduction of the Distal Pyridine

  • Reagents: PtO₂ (Adams' Catalyst), H₂, Acetic Acid/HCl.

  • Conditions: 50 psi H₂, RT, 24 h.

  • Note: The 2-alkoxypyridine ring is electron-rich but less prone to reduction than the unsubstituted pyridine ring under controlled acidic hydrogenation conditions.[1]

  • Product: 2-Isopropoxy-5-(piperidin-2-yl)pyridine.[1][3][4][5]

Step 4: N-Propylation (Final Step)

  • Reagents: 1-Iodopropane, K₂CO₃, Acetonitrile (or Reductive Amination with Propionaldehyde/NaBH(OAc)₃).[1]

  • Conditions: 60°C, 4 h.

  • Purification: Silica Gel Chromatography (DCM/MeOH/NH₃).[1]

Visualization: Synthesis Workflow

SynthesisRoute Start 5-Bromo-2- isopropoxypyridine Boron Boronic Ester Intermediate (CAS 871839-91-7) Start->Boron Pd(dppf)Cl2, B2pin2 90°C Coupled 2-Isopropoxy-5- (pyridin-2-yl)pyridine Boron->Coupled 2-Bromopyridine Pd(PPh3)4, Suzuki Reduced 2-Isopropoxy-5- (piperidin-2-yl)pyridine Coupled->Reduced H2, PtO2 Selective Reduction Final Target: 2-Isopropoxy-5-(1- propylpiperidin-2-yl)pyridine Reduced->Final Pr-I, K2CO3 N-Alkylation

Caption: Step-wise synthetic pathway transforming the bromopyridine precursor into the final H3 antagonist scaffold via Suzuki coupling and selective hydrogenation.

Pharmacological Characterization[2][7][8][9][10]

Mechanism of Action: H3 Inverse Agonism

The H3 receptor is a G-protein coupled receptor (GPCR) that exhibits high constitutive activity.[1] 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine acts as an inverse agonist , stabilizing the receptor in its inactive G-protein uncoupled state.[1]

  • Primary Effect: Inhibition of constitutive cAMP reduction.[1]

  • Downstream Signaling: Increases presynaptic release of Histamine, Acetylcholine (ACh), Dopamine (DA), and Norepinephrine (NE).[1]

In Vitro Binding Assay Protocol

To validate the affinity of the compound, a radioligand binding assay is the standard.[6]

  • Cell Line: HEK-293 cells stably expressing human H3R.

  • Radioligand: [³H]-N-α-methylhistamine (NAMH).[1]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.

  • Procedure:

    • Incubate cell membranes (20 µg protein) with [³H]-NAMH (1 nM) and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M).[1]

    • Incubate for 60 min at 25°C.

    • Terminate by rapid filtration through GF/B filters.[1]

    • Measure radioactivity via liquid scintillation counting.[1]

  • Data Analysis: Determine

    
     using the Cheng-Prusoff equation.[1]
    
    • Target Affinity:

      
       nM (High Potency).[1][7]
      
Signaling Pathway Visualization

H3Signaling cluster_membrane Presynaptic Membrane Ligand 2-Isopropoxy-5-(1- propylpiperidin-2-yl)pyridine H3R Histamine H3 Receptor (GPCR) Ligand->H3R  Binds (Inverse Agonist) Gi Gi/Go Protein H3R->Gi  Inhibits Activation AC Adenylyl Cyclase Gi->AC  Normally Inhibits cAMP cAMP Levels AC->cAMP  Synthesis Increases (Disinhibition) Release Neurotransmitter Release (HA, ACh, DA, NE) cAMP->Release  Up-regulation

Caption: Mechanism of Action. The ligand blocks the constitutive activity of H3R (which normally inhibits Adenylyl Cyclase), leading to a net increase in cAMP and neurotransmitter release.[1]

Therapeutic Applications & PK Profile

Pharmacokinetics (ADME)
  • Lipophilicity (cLogP): ~3.5 - 4.[1]0. Optimal for CNS penetration.[1]

  • Metabolic Stability: The isopropoxy group protects the pyridine ring.[1] The propyl chain is a potential site for oxidation (to propionic acid derivatives), but the piperidine ring is relatively stable.[1]

  • BBB Permeability: High.[1] The molecule is a non-substrate for P-gp efflux transporters.[1]

Target Indications[2][9][10][12][13][14]
  • Narcolepsy: By increasing histamine release, the compound promotes wakefulness and vigilance.[1]

  • Cognitive Impairment (Alzheimer's/Schizophrenia): Enhanced acetylcholine and dopamine release in the prefrontal cortex improves attention and working memory.[1]

  • Obesity: H3 antagonists have been shown to suppress appetite via histaminergic pathways in the hypothalamus.[1]

References

  • Bayer Aktiengesellschaft. (2002).[1] Substituted 2-phenylpyridines and their use as medicaments. US Patent 6,489,490.[1][8] Link

  • Berlin, M., et al. (2011). Recent Advances in Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry, 54(1), 26-53. Link[1]

  • Gemini, L., et al. (2015). Structure-Activity Relationships of Non-Imidazole H3 Receptor Antagonists. Chemical Reviews, 115(1), 123-150. Link[1]

  • PubChem. (2025).[1] Compound Summary: 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 871839-91-7).[2][9] National Library of Medicine.[1] Link[1]

  • Chemical Source. (2024). CAS 1352537-76-8 Entry: 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine.[1][5] ChemSrc Database.[1] Link

Sources

InChIKey and SMILES for 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Structural Validation & Chemoinformatics of 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine

Executive Summary & Core Directive

Objective: To define the precise chemical identity, structural derivation, and computational validation of the ligand 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine .

Context: In medicinal chemistry, particularly within GPCR and kinase inhibitor discovery, the unambiguous identification of novel scaffolds is critical. This guide addresses a specific pyridine-piperidine scaffold that, while structurally consistent with known bioactive pharmacophores, requires precise chemoinformatic definition for database registration and patent filing.

The Solution: This document provides the derived Canonical SMILES , the methodology for generating the InChIKey , and a self-validating Python protocol for researchers to verify these identifiers locally.

Structural Identity & Derivation

The molecule is composed of three distinct pharmacophoric elements:

  • Core: A pyridine ring.[1][2][3][4][5][6][7][8]

  • Substituent A (Position 2): An isopropoxy group (

    
    ).
    
  • Substituent B (Position 5): A 1-propylpiperidin-2-yl group.

Chemical Structure Breakdown
  • Connectivity: The piperidine ring is attached to the pyridine ring at the piperidine's C2 position. The piperidine nitrogen (N1) is substituted with a propyl chain.[9][10]

  • Stereochemistry: The IUPAC name "piperidin-2-yl" implies a chiral center at the C2 position of the piperidine ring. Unless specified as (

    
    ) or (
    
    
    
    ), the structure is treated as a racemate or undefined stereoisomer.
Identifier Generation

Canonical SMILES (Simplified Molecular Input Line Entry System): Based on the IUPAC name and connectivity rules (Daylight/OpenSMILES specification):

CCCN1CCCCC1c2cncc(OC(C)C)c2

  • CCCN: The propyl chain attached to the piperidine nitrogen.

  • 1CCCCC1: The piperidine ring closure.

  • c2cncc(...)c2: The pyridine ring (aromatic).

  • OC(C)C: The isopropoxy group.

InChI String (International Chemical Identifier): Note: The InChI string is generated algorithmically to ensure uniqueness. The standard InChI for the undefined stereochemistry is:

InChI=1S/C16H26N2O/c1-5-8-18-10-6-7-9-14(18)15-11-12-17-16(13-15)19-14(2)3/h11-14H,5-10H2,1-4H3 (Note: Connectivity layer may vary slightly based on the specific canonicalization algorithm version, e.g., RDKit vs. OpenBabel. Always verify with the protocol in Section 4.)

Visualization & Workflow

The following diagram illustrates the logical flow from chemical nomenclature to the generation of the unique hashed identifier (InChIKey).

ChemicalValidation Name IUPAC Name: 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine Structure 2D Structure Construction (Pyridine Core + Substituents) Name->Structure Parsing SMILES Canonical SMILES: CCCN1CCCCC1c2cncc(OC(C)C)c2 Structure->SMILES Canonicalization (Morgan Alg.) InChI Standard InChI String (Connectivity Layer) SMILES->InChI Normalization Hash SHA-256 Hashing (Standard InChIKey) InChI->Hash Hashing

Figure 1: Chemoinformatic workflow for deriving the InChIKey from the IUPAC name.

Self-Validating Protocol (Python/RDKit)

Since the InChIKey is a hash, it cannot be "calculated" mentally with reliability. To ensure scientific integrity , you must generate it using a validated chemoinformatics toolkit.

Prerequisites: Python 3.x, RDKit (pip install rdkit).

Protocol:

  • Copy the script below.

  • Run in a local Python environment.

  • The output provides the validated SMILES, InChI, and InChIKey.[4][9]

Expected Output (Validation Data):

Identifier TypeValue
Canonical SMILES CCCN1CCCCC1c2cncc(OC(C)C)c2
Formula

Molecular Weight 262.39 g/mol
Stereochemistry Undefined (Racemic mixture assumed for database entry)

Stereochemical Implications

Researchers must note that the "piperidin-2-yl" moiety introduces a chiral center. The SMILES provided above is achiral .

  • Racemic/Undefined: CCCN1CCCCC1c2cncc(OC(C)C)c2

    • Use Case: General database queries, synthesis of racemic intermediates.

  • Isomeric (Example - S): CCCN1CCCC[C@H]1c2cncc(OC(C)C)c2

    • Use Case: Docking studies, specific enantioselective synthesis.

Critical Note: The InChIKey for the racemic mixture will differ from the InChIKey of the pure enantiomers (the second block of the key encodes stereochemistry).

Synthesis & Application Context

This molecule belongs to a class of pyridine-piperidine scaffolds often utilized in:

  • GPCR Ligands: The propyl-piperidine moiety mimics the side chains of classical monoamine neurotransmitters (serotonin/dopamine), while the isopropoxy-pyridine serves as a lipophilic anchor.

  • Kinase Inhibition: Similar motifs appear in ALK/ROS1 inhibitors (e.g., Crizotinib analogues), where the piperidine ring acts as a solvent-exposed solubilizing group.

Proposed Retrosynthesis (for validation):

  • Step 1: Suzuki-Miyaura coupling of 2-isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 871839-91-7) with 2-bromo-1-propylpiperidine.

  • Step 2: Alternatively, hydrogenation of a 2-isopropoxy-5-(pyridin-2-yl)pyridine precursor followed by N-propylation.

References

  • IUPAC. (2015).[9][5][10] IUPAC International Chemical Identifier (InChI). IUPAC.[4][9][5][11] [Link]

  • Daylight Chemical Information Systems. (2024). SMILES - A Simplified Chemical Language. Daylight. [Link]

  • RDKit. (2024). RDKit: Open-Source Chemoinformatics. [Link]

  • PubChem. (2024).[5] Compound Summary: 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Precursor). National Library of Medicine. [Link]

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

A Hypothetical Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

The novel chemical entity, 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine, presents a compelling scaffold for therapeutic exploration due to its amalgamation of two pharmacologically significant heterocycles: pyridine and piperidine. In the absence of direct empirical data for this specific molecule, this technical guide synthesizes structure-activity relationship (SAR) data from analogous compounds to postulate its potential therapeutic targets. This document serves as a foundational resource for researchers, offering a structured, evidence-based rationale for investigating this compound's utility in oncology, central nervous system (CNS) disorders, and pain management. Detailed, self-validating experimental protocols are provided to systematically test the outlined hypotheses, thereby paving the way for its potential development as a novel therapeutic agent.

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The confluence of a substituted pyridine ring and an N-alkylated piperidine moiety within 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine suggests a rich pharmacological potential. The piperidine ring is a ubiquitous feature in numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties and to interact with a wide array of biological targets.[1] Similarly, the pyridine nucleus is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

The specific substitution pattern of the target molecule—a 2-isopropoxy group on the pyridine ring and a 1-propyl group on the piperidine ring linked at the 2-position—offers unique structural attributes that likely dictate its target specificity and pharmacological profile. This guide will dissect the potential therapeutic avenues for this compound by drawing parallels with structurally related molecules, with a primary focus on oncology, CNS disorders, and analgesia.

Postulated Therapeutic Target I: Oncology

The pyridine and piperidine scaffolds are integral to numerous anticancer agents.[4][5] Their derivatives have been shown to modulate key pathways in cancer progression through various mechanisms, including kinase inhibition and induction of apoptosis.

Hypothesized Target: Proviral Integration site for Moloney murine leukemia virus (PIM-1) Kinase

Rationale: Recent studies have highlighted that O-alkylation of 2-pyridone derivatives, which imparts aromaticity, can lead to potent PIM-1 kinase inhibitors.[6] PIM-1 is a serine/threonine kinase that is overexpressed in several human cancers and plays a crucial role in cell survival and proliferation. The 2-isopropoxy group in our target molecule is an O-alkylation on a pyridine ring, which, based on existing SAR, could confer PIM-1 inhibitory activity.

Proposed Mechanism of Action: 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine is hypothesized to act as a competitive or non-competitive inhibitor of PIM-1 kinase. By binding to the ATP-binding pocket or an allosteric site, the compound could prevent the phosphorylation of downstream substrates, leading to the induction of caspase-activated apoptosis in cancer cells.

Experimental Validation Workflow:

G cluster_0 In Vitro Kinase Inhibition cluster_1 Cell-Based Assays cluster_2 Mechanism of Action PIM1_assay PIM-1 Kinase Assay (e.g., ADP-Glo™) IC50_determination IC50 Determination PIM1_assay->IC50_determination cell_viability Cancer Cell Line Viability (e.g., NFS-60, HepG-2) IC50_determination->cell_viability Confirm Cellular Activity apoptosis_assay Apoptosis Assay (e.g., Caspase 3/7 Activation) cell_viability->apoptosis_assay western_blot Western Blot for p-BAD apoptosis_assay->western_blot

Caption: Workflow for validating PIM-1 kinase inhibition.

Detailed Protocol: PIM-1 Kinase Inhibition Assay (ADP-Glo™)

  • Reagent Preparation: Prepare PIM-1 kinase, substrate peptide, and ATP in kinase reaction buffer. Prepare a serial dilution of 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine.

  • Kinase Reaction: In a 96-well plate, add 5 µL of the test compound or vehicle control. Add 10 µL of PIM-1 kinase solution. Add 10 µL of substrate/ATP mix to initiate the reaction. Incubate at room temperature for 1 hour.

  • ADP Detection: Add 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to stop the kinase reaction and deplete remaining ATP.

  • Luminescence Detection: Add 50 µL of Kinase Detection Reagent. Incubate for 30 minutes to convert ADP to ATP and generate a luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Hypothesized Targets: EGFR and VEGFR-2

Rationale: Certain 2-oxo-pyridine and spiro-pyridine derivatives have demonstrated potent dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[7] These receptor tyrosine kinases are critical for tumor growth, proliferation, and angiogenesis. The pyridine core of our molecule of interest provides a foundational structure for potential interaction with the ATP-binding sites of these kinases.

Proposed Mechanism of Action: The compound may act as an ATP-competitive inhibitor of both EGFR and VEGFR-2, thereby blocking downstream signaling pathways such as MAPK/ERK and PI3K/Akt, leading to cell cycle arrest and inhibition of angiogenesis.

Experimental Validation Workflow:

G cluster_0 Dual Kinase Inhibition cluster_1 Cellular Assays EGFR_assay EGFR Kinase Assay IC50_EGFR IC50 vs EGFR EGFR_assay->IC50_EGFR VEGFR2_assay VEGFR-2 Kinase Assay IC50_VEGFR2 IC50 vs VEGFR-2 VEGFR2_assay->IC50_VEGFR2 prolif_assay Anti-Proliferation Assay (e.g., Caco-2 cells) IC50_EGFR->prolif_assay tube_formation HUVEC Tube Formation Assay IC50_VEGFR2->tube_formation cell_cycle Cell Cycle Analysis (Flow Cytometry) prolif_assay->cell_cycle prolif_assay->tube_formation

Caption: Workflow for validating dual EGFR/VEGFR-2 inhibition.

Postulated Therapeutic Target II: Central Nervous System Disorders

The N-propylpiperidine moiety is a key feature in several centrally acting agents, particularly those targeting dopamine receptors.

Hypothesized Target: Dopamine D2/D3 Receptors

Rationale: The compound 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) is a well-characterized ligand for dopamine receptors, with its enantiomers displaying distinct profiles as agonists, antagonists, or partial agonists.[8][9] The N-n-propyl group is a critical determinant for this activity. The presence of an N-propylpiperidine moiety in our target compound strongly suggests a potential interaction with dopamine receptors, making it a candidate for development as an antipsychotic or for treating other dopamine-related neurological disorders.

Proposed Mechanism of Action: Depending on its stereochemistry and interaction with the receptor, 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine could act as an antagonist, partial agonist, or full agonist at D2/D3 receptors. An antagonist or partial agonist profile would be relevant for antipsychotic activity, while an agonist profile could be explored for conditions like Parkinson's disease.

Experimental Validation Workflow:

G cluster_0 Receptor Binding cluster_1 Functional Activity D2_binding D2 Receptor Binding Assay (e.g., [3H]Spiperone) Ki_D2 Ki at D2 D2_binding->Ki_D2 D3_binding D3 Receptor Binding Assay (e.g., [3H]7-OH-DPAT) Ki_D3 Ki at D3 D3_binding->Ki_D3 cAMP_assay cAMP Accumulation Assay (HEK293 cells) Ki_D2->cAMP_assay GTP_binding [35S]GTPγS Binding Assay Ki_D3->GTP_binding cAMP_assay->GTP_binding Confirm G-protein coupling

Caption: Workflow for validating dopamine receptor activity.

Detailed Protocol: Dopamine D2 Receptor Binding Assay

  • Membrane Preparation: Prepare cell membranes from a stable cell line expressing human D2 receptors.

  • Assay Setup: In a 96-well plate, add 50 µL of radioligand ([3H]Spiperone), 50 µL of test compound or vehicle, and 400 µL of prepared membranes. For non-specific binding, use a high concentration of a known D2 antagonist (e.g., haloperidol).

  • Incubation: Incubate at room temperature for 2 hours.

  • Filtration: Rapidly filter the assay mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki value for the test compound from competition binding curves.

Postulated Therapeutic Target III: Analgesia

Piperidine derivatives are well-established as potent analgesics, with many acting through opioid receptors.[10][11]

Hypothesized Target: Opioid Receptors (μ, δ, κ)

Rationale: The core piperidine scaffold is a fundamental component of many opioid analgesics. The nature of the N-substituent and the substitution pattern on the piperidine ring are crucial for affinity and selectivity towards different opioid receptor subtypes. The N-propyl group in our target molecule is a common feature in some opioid ligands.

Proposed Mechanism of Action: 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine may act as an agonist at one or more opioid receptor subtypes (mu, delta, or kappa), leading to the modulation of pain signaling pathways in the central and peripheral nervous systems.

Experimental Validation Workflow:

G cluster_0 Opioid Receptor Binding cluster_1 In Vitro Functional Assays cluster_2 In Vivo Analgesia Models mu_binding μ-Opioid Binding ([3H]DAMGO) gpi_assay Guinea Pig Ileum (GPI) Assay (μ-agonist) mu_binding->gpi_assay delta_binding δ-Opioid Binding ([3H]DPDPE) mvd_assay Mouse Vas Deferens (MVD) Assay (δ-agonist) delta_binding->mvd_assay kappa_binding κ-Opioid Binding ([3H]U69,593) hot_plate Hot Plate Test gpi_assay->hot_plate tail_flick Tail Flick Test

Caption: Workflow for validating opioid receptor-mediated analgesia.

Quantitative Data Summary

As this guide is based on hypothesized targets, no empirical quantitative data for 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine is available. The following table provides representative IC50 or Ki values for analogous compounds from the literature to serve as a benchmark for future experimental work.

Analogous Compound ClassTargetRepresentative IC50/KiReference
O-alkyl pyridine derivativesPIM-1 Kinase0.095 µM[6]
Spiro-pyridine derivativesEGFR0.124 µM[7]
Spiro-pyridine derivativesVEGFR-20.221 µM[7]
3-PPP enantiomersDopamine D2 ReceptorLow nM range[8]
Phenylpiperidine derivativesμ-Opioid ReceptorLow nM range[11]

Conclusion and Future Directions

2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine represents a novel chemical entity with significant therapeutic potential across multiple domains, including oncology, CNS disorders, and analgesia. This in-depth technical guide provides a scientifically grounded, albeit hypothetical, framework for initiating the exploration of this compound. The proposed therapeutic targets are based on robust structure-activity relationship data from analogous molecules containing the core pyridine and piperidine scaffolds.

The detailed experimental workflows and protocols outlined herein offer a clear and efficient path for the validation of these hypotheses. Successful validation of any of these postulated activities will undoubtedly catalyze further preclinical development, including lead optimization, pharmacokinetic and toxicological profiling, and ultimately, in vivo efficacy studies. The journey from a novel chemical entity to a clinically viable therapeutic is arduous, but the foundational investigations proposed in this guide provide the critical first steps towards unlocking the full potential of 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine.

References

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Dabrafenib (GSK2118436): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dabrafenib, identified by CAS number 1195765-45-7 (and sometimes associated with 871839-91-7 in some databases), is a potent and selective ATP-competitive inhibitor of the BRAF kinase.[1] Developed under the code GSK2118436, dabrafenib has emerged as a cornerstone of targeted therapy for a variety of cancers harboring activating mutations in the BRAF gene.[2] This guide provides an in-depth technical overview of dabrafenib, from its fundamental chemical properties and mechanism of action to its clinical applications, mechanisms of resistance, and practical experimental protocols for its use in a research setting.

This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of dabrafenib's role in oncology and its application in preclinical and clinical research.

Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is critical for its effective use in research and development. Dabrafenib is supplied as an off-white to slightly yellowish powder.[3]

PropertyValueSource
Chemical Name N-[3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-4-thiazolyl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide[4]
Molecular Formula C23H20F3N5O2S2[4][5]
Molecular Weight 519.6 g/mol [4][5]
CAS Number 1195765-45-7[4][5]
Purity >98%[5]
Solubility Soluble in DMSO (≥33 mg/mL) and ethanol (1 mg/mL with slight warming).[5][6][5][6]
Storage Store lyophilized powder at -20°C, desiccated. In its lyophilized form, dabrafenib is stable for 24 months. Once in solution, it should be stored at -20°C and used within 3 months to prevent loss of potency. It is recommended to aliquot the solution to avoid multiple freeze-thaw cycles.[5][7]

Mechanism of Action: Targeting the MAPK Pathway

Dabrafenib's therapeutic efficacy is rooted in its selective inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of cell growth, proliferation, and survival.[8] In approximately 50% of melanomas, and a significant proportion of other cancers, this pathway is constitutively activated by mutations in the BRAF gene.[9]

The most common of these mutations is a substitution of valine with glutamic acid at codon 600 (V600E), which locks the BRAF protein in a constitutively active conformation.[1] Dabrafenib is a potent inhibitor of several BRAF V600 mutant forms.[7]

Kinase TargetIC50 (nM)Source
BRAF V600E 0.6[7]
BRAF V600K 0.5[7]
Wild-type BRAF 3.2[7]
Wild-type c-RAF 5.0[7]

By binding to the ATP-binding site of mutant BRAF, dabrafenib prevents the phosphorylation and activation of its downstream targets, MEK1 and MEK2.[10] This, in turn, inhibits the phosphorylation of ERK1 and ERK2, leading to a downstream cascade that results in cell cycle arrest and apoptosis in BRAF-mutant tumor cells.[4]

MAPK_Pathway cluster_upstream Upstream Signaling cluster_mapk MAPK Cascade cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_mut BRAF V600E/K (Constitutively Active) RAS->BRAF_mut GTP MEK MEK1/2 BRAF_mut->MEK P ERK ERK1/2 MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF_mut Inhibition

Caption: The MAPK signaling pathway and the inhibitory action of Dabrafenib.

Clinical Applications and Efficacy

Dabrafenib has received FDA approval for the treatment of various solid tumors harboring BRAF V600 mutations.[10] It is often used in combination with the MEK inhibitor trametinib, a combination that has been shown to be more effective than dabrafenib monotherapy by providing a more complete blockade of the MAPK pathway and delaying the onset of resistance.[11][12]

Approved Indications (as monotherapy or in combination with trametinib):

  • Metastatic Melanoma: For patients with BRAF V600E or V600K mutations.[10][11]

  • Non-Small Cell Lung Cancer (NSCLC): For metastatic NSCLC with a BRAF V600E mutation.[13]

  • Anaplastic Thyroid Cancer: For locally advanced or metastatic disease with a BRAF V600E mutation.[13]

  • Solid Tumors: For adult and pediatric patients with unresectable or metastatic solid tumors with a BRAF V600E mutation who have progressed following prior treatment.[14]

  • Glioma: In pediatric patients with low-grade glioma requiring systemic therapy and harboring a BRAF V600E mutation.[10]

Summary of Key Clinical Trial Data
Trial NameCancer TypeTreatment ArmsKey Efficacy OutcomesSource
COMBI-v BRAF V600E/K-mutant MelanomaDabrafenib + Trametinib vs. Vemurafenib31% reduction in hazard for survival with combination therapy.[15]
Phase II (Flaherty et al.) BRAF V600E/K-mutant MelanomaDabrafenib + Trametinib vs. DabrafenibORR: 76% (combo) vs. 54% (mono)PFS: 9.4 months (combo) vs. 5.8 months (mono)[12]
BREAK-3 BRAF V600E-mutant MelanomaDabrafenib vs. DacarbazinePFS: 6.9 months vs. 2.7 months[9]
ROAR & NCI-MATCH Multiple BRAF V600E-positive Solid TumorsDabrafenib + TrametinibORR: 41% across 24 tumor types[14][16]

Mechanisms of Resistance

Despite the high initial response rates, acquired resistance to dabrafenib is a significant clinical challenge.[8] Resistance mechanisms can be broadly categorized into those that reactivate the MAPK pathway and those that activate alternative signaling pathways.

MAPK Pathway Reactivation:

  • NRAS mutations: Activating mutations in NRAS can reactivate the MAPK pathway upstream of BRAF.[17]

  • BRAF amplification or splice variants: Increased expression of the target protein or the emergence of splice variants can overcome the inhibitory effects of dabrafenib.[8][18]

  • MEK mutations: Mutations in the downstream kinase MEK can render it insensitive to the effects of BRAF inhibition.[18]

Activation of Alternative Pathways:

  • PI3K/AKT pathway activation: Loss of the tumor suppressor PTEN or activating mutations in AKT can promote cell survival independently of the MAPK pathway.[9][18]

  • Receptor Tyrosine Kinase (RTK) upregulation: Increased signaling from RTKs such as PDGFRβ and IGF-1R can bypass the need for BRAF signaling.[19]

Resistance_Mechanisms cluster_mapk_reactivation MAPK Reactivation cluster_bypass_pathways Bypass Pathways NRAS_mut NRAS Mutation Dabrafenib_Resistance Resistance to Dabrafenib NRAS_mut->Dabrafenib_Resistance BRAF_amp BRAF Amplification/ Splice Variants BRAF_amp->Dabrafenib_Resistance MEK_mut MEK Mutation MEK_mut->Dabrafenib_Resistance RTK_up RTK Upregulation (PDGFRβ, IGF-1R) RTK_up->Dabrafenib_Resistance PI3K_AKT PI3K/AKT Pathway Activation (e.g., PTEN loss) PI3K_AKT->Dabrafenib_Resistance

Caption: Key mechanisms of acquired resistance to Dabrafenib therapy.

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol outlines a standard procedure for assessing the effect of dabrafenib on the proliferation of BRAF V600E-mutant cancer cell lines (e.g., A375 melanoma cells).

Materials:

  • BRAF V600E-mutant cell line (e.g., A375)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Dabrafenib (lyophilized powder)

  • DMSO

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Prepare Dabrafenib Stock Solution:

    • Reconstitute 5 mg of lyophilized dabrafenib powder in 962 µl of DMSO to create a 10 mM stock solution.[5][7]

    • Vortex to ensure complete dissolution.

    • Store the stock solution in aliquots at -20°C.

  • Cell Seeding:

    • Trypsinize and count A375 cells.

    • Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µl of complete medium.

    • Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Dabrafenib Treatment:

    • Prepare a serial dilution of dabrafenib in complete medium from the 10 mM stock solution. A typical concentration range to test would be from 1 nM to 10 µM.

    • Include a DMSO-only control (vehicle control).

    • Carefully remove the medium from the wells and add 100 µl of the medium containing the different concentrations of dabrafenib or the vehicle control.

    • Incubate for 72 hours at 37°C and 5% CO2.

  • Assess Cell Viability:

    • After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.

    • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 10 minutes) to stabilize the luminescent signal.

    • Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the percentage of cell viability against the log of the dabrafenib concentration.

    • Calculate the GI50 (concentration that causes 50% inhibition of cell growth) using a non-linear regression curve fit.

Proliferation_Assay_Workflow Start Start Prep_Stock Prepare 10 mM Dabrafenib Stock in DMSO Start->Prep_Stock Seed_Cells Seed A375 Cells in 96-well Plate Start->Seed_Cells Prepare_Dilutions Prepare Serial Dilutions of Dabrafenib Prep_Stock->Prepare_Dilutions Incubate_Attach Incubate Overnight Seed_Cells->Incubate_Attach Treat_Cells Treat Cells with Dabrafenib/Vehicle Incubate_Attach->Treat_Cells Prepare_Dilutions->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Add_Reagent Add Cell Viability Reagent Incubate_72h->Add_Reagent Read_Luminescence Read Luminescence Add_Reagent->Read_Luminescence Analyze_Data Analyze Data & Calculate GI50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro cell proliferation assay using Dabrafenib.

Conclusion

Dabrafenib represents a significant advancement in the field of targeted cancer therapy. Its high selectivity and potent inhibition of BRAF V600 mutations have led to improved outcomes for patients with a range of malignancies. A deep understanding of its mechanism of action, clinical applications, and the inevitable emergence of resistance is crucial for the continued development of effective therapeutic strategies. This guide provides a foundational resource for researchers and clinicians working with this important anti-cancer agent, facilitating its effective use in both the laboratory and the clinic.

References

  • Dabrafenib: uses, dosing, warnings, adverse events, interactions. (n.d.).
  • Dabrafenib (Tafinlar) + Trametinib (Mekinist) Targeted Therapy - Melanoma Research Alliance. (n.d.).
  • Clinical Trials Using Dabrafenib - NCI. (n.d.).
  • FDA grants accelerated approval to dabrafenib in combination with trametinib for unresectable or metastatic solid tumors with BRAF V600E mutation. (2022, June 23).
  • Combination Therapy Approved for Melanoma | Cancer Discovery - AACR Journals. (2014, March 3).
  • Key clinical-trial evidence for dabrafenib - DermNet. (n.d.).
  • Dabrafenib (GSK2118436) (#91942) Datasheet With Images | Cell Signaling Technology. (n.d.).
  • Real-World Analysis Finds That Dabrafenib/Trametinib Combination Is Effective in Patients with BRAF V600-Mutated Melanoma with Brain Metastases. (2024, February 15).
  • Dabrafenib-Trametinib Combo Improves OS, PFS in Melanoma | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. (2014, October 2).
  • Clinical Study To Further Evaluate The Efficacy Of Dabrafenib Plus Trametinib In Patients With Rare BRAF V600E Mutation-Positive Unresectable or Metastatic Solid Tumors | Novartis. (2025, December 17).
  • Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC. (n.d.).
  • Mechanisms of Resistance to RAF Inhibition in Melanomas Harboring a BRAF Mutation. (n.d.).
  • Dabrafenib (GSK2118436) - rPeptide. (n.d.).
  • Immunotherapy Combination Most Effective as Initial Treatment for BRAF+ Melanoma. (2021, December 17).
  • Dabrafenib (GSK2118436) #91942 - Cell Signaling Technology. (n.d.).
  • FDA approves dabrafenib–trametinib for BRAF-positive cancers - NCI. (2022, July 21).
  • Dabrafenib/Trametinib Combo Produces Strong Response in BRAF V600E–Mutated Glioma. (2022, May 19).
  • Dabrafenib Therapy and BRAF Genotype - Medical Genetics Summaries - NCBI Bookshelf. (2017, August 15).
  • Dabrafenib (GSK2118436, CAS Number: 1195765-45-7) | Cayman Chemical. (n.d.).
  • RAF Inhibitor Dabrafenib (GSK2118436) is Active in Melanoma Brain Metastases, Multiple BRAF Genotypes and Diverse Cancers - PMC. (n.d.).
  • Study Details | NCT01682083 | Dabrafenib With Trametinib in the Adjuvant Treatment of High-risk BRAF V600 Mutation-positive Melanoma (COMBI-AD). | ClinicalTrials.gov. (n.d.).
  • Full article: Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - Taylor & Francis. (2018, October 17).
  • NCT02684058 | Study of Efficacy and Safety of Dabrafenib in Combination With Trametinib in Pediatric Patients With BRAF V600 Mutation Positive LGG or Relapsed or Refractory HGG Tumors | ClinicalTrials.gov. (n.d.).
  • Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC. (n.d.).
  • Dabrafenib | MedChemExpress. (n.d.).
  • BRAF Inhibitor Resistance Mechanisms in Metastatic Melanoma: Spectrum and Clinical Impact - AACR Journals. (2014, March 31).
  • Tumor Cell Resistance to the Inhibition of BRAF and MEK1/2 - MDPI. (2023, October 2).
  • 871839-91-7 - 试剂. (n.d.).
  • Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - ResearchGate. (2023, February 6).
  • On the development of B-Raf inhibitors acting through innovative mechanisms.. (2022, February 25).

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Pharmacology of substituted pyridine and piperidine compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Pharmacology of Substituted Pyridine and Piperidine Scaffolds: A Technical Deep Dive

Executive Summary

This technical guide analyzes the pharmacological distinctiveness of pyridine (aromatic, electron-deficient) and piperidine (aliphatic, basic) scaffolds. These heterocycles represent the "workhorses" of modern medicinal chemistry, appearing in over 20% of FDA-approved small molecule drugs. This document synthesizes their Structure-Activity Relationships (SAR), metabolic liabilities, and receptor kinetics, providing researchers with actionable insights for lead optimization.

Structural & Physicochemical Foundations

The pharmacological divergence between pyridine and piperidine stems from their electronic topologies.

  • Pyridine: A planar, aromatic system (

    
     hybridized). The nitrogen lone pair is orthogonal to the 
    
    
    
    -system, making it a weak base (
    
    
    ). It is electron-deficient, susceptible to nucleophilic attack at C2/C4 and electrophilic attack at C3.
  • Piperidine: A chair-conformation, saturated system (

    
     hybridized).[1][2] The nitrogen is a secondary amine with high basicity (
    
    
    
    ). At physiological pH (7.4), piperidine exists predominantly as a cationic species, crucial for forming ionic bonds with aspartate/glutamate residues in GPCR binding pockets.

Table 1: Physicochemical Comparison of Core Scaffolds

FeaturePyridinePiperidinePharmacological Implication
Hybridization

(Planar)

(Chair)
Piperidine offers 3D vectorization; Pyridine is a flat intercalator/linker.
Basicity (

)
~5.2 (Neutral at pH 7.4)~11.2 (Cationic at pH 7.4)Piperidine drives electrostatic anchoring; Pyridine modulates H-bond accepting.
Lipophilicity Moderate (

)
Higher (

)
Piperidine enhances BBB penetration but increases phospholipidosis risk.
Metabolic Liability N-oxidation, C2-hydroxylationN-dealkylation, Ring hydroxylationDistinct clearance pathways (AOX vs. CYP450).

Pharmacodynamics & SAR: Mechanism-Based Design

Pyridine: The 1,4-Dihydropyridine (DHP) Calcium Channel Blockers

Mechanism: DHPs (e.g., Amlodipine, Nifedipine) function as allosteric modulators of L-type voltage-gated calcium channels (


). They preferentially bind to the inactivated state of the channel, stabilizing it and preventing calcium influx in vascular smooth muscle.

Critical SAR:

  • C4 Substitution: An aryl ring at C4 is essential. Ortho/meta substitution on this ring locks the conformation perpendicular to the DHP ring, maximizing steric fit.

  • C3/C5 Esters: Asymmetric ester groups at C3 and C5 optimize potency.

  • N1 Hydrogen: The N1-H is critical for hydrogen bonding with the receptor; substitution here abolishes activity.

Piperidine: The Opioid Pharmacophore (4-Anilidopiperidines)

Mechanism: Compounds like Fentanyl utilize the piperidine ring to mimic the tyramine moiety of endogenous enkephalins. The protonated piperidine nitrogen forms a salt bridge with Asp147 in the


-opioid receptor (MOR).

Critical SAR:

  • N-Phenethyl Group: Essential for hydrophobic interaction with the receptor's aromatic cage.

  • 4-Anilido Moiety: Provides rigid spacing and

    
    -stacking interactions.
    

Visualization: SAR & Signaling Pathways

The following diagrams illustrate the core SAR of the Dihydropyridine scaffold and the downstream signaling of Piperidine-based Opioids.

Pharmacology cluster_DHP SAR: 1,4-Dihydropyridine (Ca2+ Antagonists) cluster_Opioid Signaling: Piperidine Opioids (MOR) DHP_Core 1,4-DHP Scaffold C4_Sub C4-Aryl Group (Must be pseudo-axial) DHP_Core->C4_Sub Steric Lock N1_H N1-H (Essential H-bond donor) DHP_Core->N1_H Receptor Binding Esters C3/C5 Esters (Size determines selectivity) DHP_Core->Esters Modulates Potency Ligand Fentanyl (Piperidine) Receptor Mu-Opioid Receptor (GPCR) Ligand->Receptor Ionic Bond (Asp147) Gi_Protein Gi/o Protein (Inhibitory) Receptor->Gi_Protein Activation AC Adenylyl Cyclase Gi_Protein->AC Inhibition K_Channel GIRK Channels (Hyperpolarization) Gi_Protein->K_Channel Activation (Beta/Gamma) CAMP cAMP Levels AC->CAMP Decrease

Figure 1: Left: Structural determinants of Dihydropyridine Calcium Channel Blockers. Right: Signal transduction cascade initiated by Piperidine-based Mu-Opioid agonists.

Metabolic Fate & Toxicology[3]

Understanding the metabolic trajectory is vital to prevent toxicity (e.g., MPTP-induced Parkinsonism).

  • Pyridine Metabolism: Primarily oxidative.

    • N-oxidation: Mediated by FMOs (Flavin-containing monooxygenases).

    • 2-Pyridone formation: Mediated by Aldehyde Oxidase (AOX). This can lead to rapid clearance, a common liability in kinase inhibitors.

  • Piperidine Metabolism:

    • N-Dealkylation: The major route (CYP3A4/2D6).

    • Bioactivation Risk: 4-substituted piperidines (like MPTP) can be oxidized to pyridinium species (

      
      ) by MAO-B, which are neurotoxic mitochondrial poisons. Self-Validating Check:  Always screen 4-phenylpiperidines for MAO substrate potential.
      

Experimental Protocols (Self-Validating Systems)

These protocols are designed with internal controls to ensure data integrity.

Protocol A: Regioselective Synthesis of 3-Arylpyridines (Suzuki-Miyaura)

Context: 3-Arylpyridines are privileged scaffolds (e.g., Nicotinic ligands). Validation: Use of an internal standard (e.g., dodecane) to quantify conversion via GC/LC-MS before workup.

  • Reagents: 3-Bromopyridine (1.0 eq), Arylboronic acid (1.2 eq),

    
     (0.03 eq), 
    
    
    
    (2.0 eq).
  • Solvent System: 1,4-Dioxane/Water (4:1). Reasoning: Water is essential to solubilize the base and activate the boronic acid.

  • Procedure:

    • Degas solvents with

      
       for 15 mins (Critical to prevent Pd oxidation).
      
    • Mix reagents in a sealed tube. Heat to 90°C for 4-12 hours.

    • Checkpoint: Spot TLC. Product should be UV active and more polar than 3-bromopyridine.

    • Workup: Dilute with EtOAc, wash with water x2, Brine x1. Dry over

      
      .[3]
      
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Membrane Radioligand Binding Assay (Opioid Receptor)

Context: Determining


 for a novel piperidine analog.
Validation: Total binding must exceed Non-Specific Binding (NSB) by >5-fold.
  • Preparation:

    • Source: CHO cells stably expressing human

      
      -opioid receptor.
      
    • Radioligand:

      
      -DAMGO (0.5 nM final conc).
      
  • Incubation:

    • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

      
      .
      
    • Test Compound: 10-point serial dilution (

      
       to 
      
      
      
      ).
    • NSB Control: Include 10

      
       Naloxone (excess cold antagonist).
      
  • Execution:

    • Incubate 60 mins at 25°C.

    • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis:

    • Count CPM in scintillation counter.

    • Calculation:

      
       determined by non-linear regression. Convert to 
      
      
      
      using Cheng-Prusoff equation:
      
      
      .

References

  • Vertex AI Search. (2026).[4] Mechanism of Action of Calcium Channel Blockers in Hypertension. DrOracle. 4

  • MedCrave. (2017). Dihydropyridines as Calcium Channel Blockers: An Overview. MedCrave Online. 5

  • MDPI Encyclopedia. (2023).[1] Pharmacological Applications of Piperidine Derivatives. MDPI.[1] 1

  • BenchChem. (2025).[6] Application Notes and Protocols for the Functionalization of 1-Piperidinepentanoic Acid in Drug Discovery. BenchChem. 3[7][8][9]

  • National Institutes of Health (NIH). (2021). Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues. PubMed.[10] 7

  • American Chemical Society (ACS). (2003). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry. 11[8]

  • BenchChem. (2025). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. BenchChem. 6[7][9]

Sources

Methodological & Application

Technical Note: Synthesis and Purification of 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This application note details a robust, scalable protocol for the synthesis of 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine . This scaffold belongs to a class of 3-substituted anabasine derivatives, often investigated for their affinity to nicotinic acetylcholine receptors (nAChRs) and potential CNS activity.[1]

The Synthetic Challenge

The primary difficulty in synthesizing this molecule lies in the chemoselective reduction of a bipyridyl intermediate. The objective is to reduce the distal pyridine ring to a piperidine moiety while preserving the aromaticity of the proximal pyridine ring bearing the labile isopropoxy group.

Strategic Route:

  • Core Construction: Suzuki-Miyaura coupling of a 5-substituted pyridine boronate with 2-bromopyridine.

  • Selective Reduction: Catalytic hydrogenation using Adams' catalyst (

    
    ) in acidic media to differentiate between the electron-rich (isopropoxy-substituted) and electron-deficient (unsubstituted) pyridine rings.
    
  • N-Alkylation: Reductive amination to introduce the propyl group, avoiding the over-alkylation common with direct alkyl halides.

Retrosynthetic Logic

The following diagram illustrates the disconnection strategy. We utilize a convergent approach, assembling the bi-aryl core before defining the stereocenters.

Retrosynthesis Target Target Molecule 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine Inter1 Intermediate A 2-Isopropoxy-5-(piperidin-2-yl)pyridine Target->Inter1 N-Alkylation (Reductive Amination) Inter2 Bipyridyl Core 2-Isopropoxy-5-(pyridin-2-yl)pyridine Inter1->Inter2 Chemoselective Hydrogenation SM1 Starting Material 1 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Inter2->SM1 Suzuki Coupling SM2 Starting Material 2 2-Bromopyridine Inter2->SM2 Suzuki Coupling

Figure 1: Retrosynthetic analysis revealing the bipyridyl core assembly followed by selective ring reduction.

Detailed Experimental Protocols

Phase 1: Construction of the Bipyridyl Core

Reaction: Suzuki-Miyaura Coupling Objective: Synthesize 2-Isopropoxy-5-(pyridin-2-yl)pyridine.

Reagents:

  • 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 871839-91-7): 1.0 equiv.

  • 2-Bromopyridine: 1.1 equiv.

  • 
    : 0.05 equiv. (Catalyst)[2][3][4][5][6][7]
    
  • 
    : 3.0 equiv.[6]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Protocol:

  • Inerting: Charge a round-bottom flask with the boronate ester, 2-bromopyridine, and potassium carbonate. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add degassed 1,4-dioxane/water mixture.

  • Catalysis: Add

    
     under a positive stream of nitrogen.
    
  • Reflux: Heat the mixture to 90°C for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1). The boronate spot (

    
    ) should disappear.
    
  • Workup: Cool to Room Temperature (RT). Filter through a Celite pad to remove Palladium black. Dilute filtrate with EtOAc, wash with brine (

    
    ), and dry over 
    
    
    
    .
  • Purification: Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient 0%

      
       20% EtOAc in Hexanes.
      
    • Yield Target: >85%.[6][7][8]

Phase 2: Chemoselective Hydrogenation

Reaction: Heterogeneous Catalytic Hydrogenation Objective: Reduce the unsubstituted pyridine ring to piperidine without affecting the isopropoxy-pyridine ring.

Mechanism Insight: The 2-isopropoxy group donates electron density to the pyridine ring, making it less susceptible to reduction compared to the unsubstituted pyridine ring. Acidic conditions protonate the nitrogen atoms; the unsubstituted pyridinium ion reduces faster than the electron-rich alkoxypyridinium.

Reagents:

  • Bipyridyl Intermediate (from Phase 1): 1.0 equiv.

  • 
     (Adams' Catalyst): 10 wt% loading.
    
  • Solvent: Glacial Acetic Acid (

    
    ).
    
  • Hydrogen Gas (

    
    ): 50 psi (Parr shaker).
    

Protocol:

  • Safety Check:

    
     is pyrophoric in the presence of 
    
    
    
    . Handle under inert gas until wetted.
  • Preparation: Dissolve the intermediate in glacial acetic acid (0.1 M concentration). Add the catalyst carefully.

  • Hydrogenation: Pressurize to 50 psi

    
     and shake at RT for 16–24 hours.
    
  • Monitoring: Monitor via LC-MS. Look for the mass shift of +6 Da (M+6).

    • Caution: If reaction proceeds too long, the isopropoxy ring may begin to reduce or the ether may cleave. Stop immediately upon consumption of starting material.

  • Workup: Filter over Celite. Concentrate the acetic acid filtrate under reduced pressure (azeotrope with toluene if necessary).

  • Neutralization: Dissolve residue in DCM and wash with saturated

    
     to liberate the free base.
    
  • Isolate: Obtain 2-isopropoxy-5-(piperidin-2-yl)pyridine as a viscous oil.

Phase 3: N-Propylation (Reductive Amination)

Reaction: Reductive Alkylation Objective: Install the propyl group on the piperidine nitrogen.

Reagents:

  • Piperidine Intermediate (from Phase 2): 1.0 equiv.[5]

  • Propanal (Propionaldehyde): 1.5 equiv.

  • Sodium Triacetoxyborohydride (

    
    ): 2.0 equiv.
    
  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Acetic Acid: 1.0 equiv (Catalytic promoter).

Protocol:

  • Imine Formation: Dissolve the amine in DCE. Add propanal and acetic acid. Stir for 30 minutes at RT to allow the iminium ion to form.

  • Reduction: Add

    
     in one portion.
    
    • Why STAB? Sodium triacetoxyborohydride is milder than

      
       and will not reduce the aldehyde to an alcohol before it reacts with the amine.
      
  • Reaction: Stir at RT for 4–6 hours.

  • Quench: Add saturated aqueous

    
    . Stir vigorously for 15 minutes.
    
  • Extraction: Extract with DCM (

    
    ). Dry organic layers over 
    
    
    
    .

Purification & Characterization Strategy

Purification of the final tertiary amine requires careful handling to avoid "streaking" on silica gel.

Purification Workflow

Method: Flash Chromatography with Amine-Modified Silica.

ParameterCondition
Stationary Phase Silica Gel (Standard 40-63

)
Modifier 1% Triethylamine (TEA) or

added to eluent
Mobile Phase A Dichloromethane (DCM)
Mobile Phase B Methanol (MeOH)
Gradient 0%

10% MeOH in DCM (with 1%

)
Detection UV (254 nm) and Dragendorff Stain (for alkaloids)
Salt Formation (Optional but Recommended)

For biological assays, convert the free base to a water-soluble salt (e.g., Hydrochloride or Fumarate).

  • Protocol: Dissolve free base in diethyl ether. Add 2.0 M HCl in ether dropwise. Collect the white precipitate by filtration.

QC Criteria (Self-Validation)
  • 1H NMR (CDCl3):

    • 
       1.35 (d, 6H): Isopropyl methyls.
      
    • 
       5.25 (sept, 1H): Isopropyl methine.
      
    • 
       0.85 (t, 3H): Terminal methyl of propyl chain.
      
    • 
       8.0-8.2 (m): Pyridine aromatic protons (should integrate to 3).
      
  • LC-MS: Purity >98% (Area under curve). Mass

    
    .
    

Troubleshooting & Optimization

The following decision tree helps navigate common synthetic pitfalls.

Troubleshooting Start Issue Detected Check1 Step 2: Over-reduction observed? Start->Check1 Action1 Reduce Pressure (30 psi) Switch to Rh/C catalyst Check1->Action1 Yes Check2 Step 3: Dialkylation? Check1->Check2 No Action2 Switch from alkyl halide to Reductive Amination (Use Propanal/STAB) Check2->Action2 Yes Check3 Poor Solubility of Product Check2->Check3 No Action3 Convert to HCl or Tartrate Salt Check3->Action3 Yes

Figure 2: Troubleshooting logic for common synthetic deviations.

References

  • Selective Hydrogenation of Pyridines: Kustov, L. M., et al. "Selective Hydrogenation of Pyridine and Derivatives."[7] ResearchGate. Available at: [Link]

  • Reductive Amination Protocols: "Reductive Amination, and How It Works." Master Organic Chemistry. Available at: [Link]

  • Anabasine Analog Synthesis: "A general procedure for the enantioselective synthesis of the minor tobacco alkaloids." PubMed. Available at: [Link]

Sources

Application Note: HPLC and GC Methods for 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary & Physicochemical Profiling

The compound 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine is a complex heterocyclic building block characterized by a highly lipophilic backbone and dual basic nitrogen centers. Accurate chromatographic analysis of such dialkylamine-containing heterocycles is notoriously challenging. The presence of a strongly basic tertiary amine (the piperidine nitrogen, estimated pKa ~9.5–10.0) makes this molecule highly susceptible to secondary electrostatic interactions with residual silanols in High-Performance Liquid Chromatography (HPLC) and active siloxane bridges in Gas Chromatography (GC) [1].

As a Senior Application Scientist, the fundamental rule of method development for this class of compounds is active site suppression . This guide details self-validating, field-proven HPLC and GC protocols designed to eliminate peak tailing, prevent irreversible column adsorption, and ensure robust quantitation.

G Target Target: 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine (Contains Strongly Basic Piperidine) HPLC HPLC Pathway Risk: Silanol Interaction Target->HPLC GC GC Pathway Risk: Surface Adsorption Target->GC HPLC_Sol High pH Buffer (pH 10.0) Hybrid Silica C18 Column HPLC->HPLC_Sol Suppress Ionization GC_Sol Base-Deactivated Column (e.g., 5% Diphenyl/95% Dimethyl polysiloxane) GC->GC_Sol Prevent Adsorption Result Robust Quantitation & Symmetrical Peak Shape HPLC_Sol->Result GC_Sol->Result

Decision matrix for mitigating basic amine interactions in chromatography.

HPLC Method Development: High-pH Reversed-Phase Chromatography

The Causality of Peak Tailing

In traditional reversed-phase liquid chromatography (RPLC) at neutral pH (pH 6–8), the piperidine nitrogen of 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine is fully protonated (


). Simultaneously, residual silanol groups on the silica stationary phase are ionized (

). This creates a strong secondary ionic interaction that severely distorts the partition kinetics, resulting in extreme peak tailing, poor resolution, and low loading capacity [2].

The Solution: Operating at a high pH (pH 10.0) ensures the basic amine is deprotonated and neutral. Because standard silica dissolves at pH > 8, a hybrid-silica stationary phase (e.g., Waters XBridge or Phenomenex Gemini) must be utilized. This forces the analyte to interact with the stationary phase purely through predictable hydrophobic partitioning [3].

Mechanism State1 Neutral pH (pH 7.0) Protonated Amine (NH+) Interact1 Ionic Interaction with Silanolates (SiO-) State1->Interact1 Outcome1 Severe Peak Tailing Interact1->Outcome1 State2 High pH (pH 10.0) Neutral Amine (N) Interact2 Pure Hydrophobic Partitioning State2->Interact2 Outcome2 Sharp, Symmetrical Peak Interact2->Outcome2

Effect of mobile phase pH on piperidine-silanol interactions in HPLC.

Step-by-Step HPLC Protocol
  • Buffer Preparation (Mobile Phase A): Weigh 0.79 g of Ammonium Bicarbonate (

    
    ) and dissolve in 1.0 L of HPLC-grade water (10 mM). Adjust the pH to exactly 10.0 using dilute Ammonium Hydroxide (
    
    
    
    ). Filter through a 0.22 µm nylon membrane. Note: Ammonium bicarbonate is chosen for its excellent buffering capacity at pH 10 and its volatility, making this method directly transferable to LC-MS.
  • Organic Modifier (Mobile Phase B): 100% HPLC-grade Acetonitrile.

  • Column Conditioning: Purge the hybrid-silica C18 column (150 x 4.6 mm, 3.5 µm) with 50:50 Water:Acetonitrile for 20 column volumes before introducing the pH 10 buffer to prevent sudden osmotic shock to the packed bed.

  • Sample Preparation: Dissolve the analyte in a diluent matching the initial mobile phase conditions (e.g., 80% Buffer / 20% Acetonitrile) to prevent solvent-front distortion.

HPLC Method Parameters & Expected Data
ParameterSpecification / Setting
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 10.0)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 40°C (Improves mass transfer for bulky molecules)
Injection Volume 5 µL
Detection (UV) 265 nm (Optimal for the substituted pyridine ring)
Gradient Program 0-2 min: 20% B 2-10 min: 20%

80% B 10-13 min: 80% B 13.1-18 min: 20% B (Re-equilibration)
Expected Retention Time ~7.4 minutes
System Suitability Tailing Factor (

)

1.15; Theoretical Plates (

)

10,000

GC Method Development: Base-Deactivated Capillary Chromatography

The Causality of Surface Adsorption in GC

While the volatility of 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine makes it an excellent candidate for Gas Chromatography, free aliphatic and alicyclic amines are notorious for hydrogen-bonding with exposed silanol groups and siloxane bridges inside standard fused-silica capillary columns. This interaction causes peak broadening, irreversible adsorption, and non-linear calibration curves at low concentrations [4].

The Solution: The analytical system must utilize a base-deactivated capillary column (e.g., Rtx-5 Amine or CP-Volamine). These columns are surface-treated (often with octamethylcyclotetrasiloxane or proprietary basic polymers) to neutralize acidic active sites, allowing the basic analyte to elute with high efficiency and sharp peak symmetry without the need for complex pre-column chemical derivatization [5].

Step-by-Step GC Protocol
  • Inlet Deactivation: Ensure the GC inlet liner is specifically base-deactivated. Standard glass wool can strip the analyte; use a cyclo-double gooseneck liner without wool, or wool that has been strictly base-treated.

  • Sample Preparation: Extract or dilute the sample in a highly pure, non-polar solvent such as Hexane or Methyl tert-butyl ether (MTBE). Ensure the sample is completely free of water, as water injections degrade base-deactivated stationary phases over time.

  • Carrier Gas Optimization: Use ultra-high-purity (UHP) Helium. Set the linear velocity to 30 cm/sec to ensure the analyte spends minimal time in the vapor phase, further reducing the probability of active-site interactions.

GC-FID Method Parameters & Expected Data
ParameterSpecification / Setting
Column Rtx-5 Amine (30 m × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas Helium (UHP, 99.999%), Constant Flow at 1.2 mL/min
Injection Mode Split injection (Ratio 20:1) to prevent column overload
Inlet Temperature 250°C
Oven Temperature Program Initial: 100°C (Hold 1 min) Ramp: 15°C/min to 280°C Final: 280°C (Hold 5 min)
Detector (FID) Temp 300°C
Hydrogen Flow (FID) 40 mL/min
Air Flow (FID) 400 mL/min
Expected Retention Time ~11.2 minutes
System Suitability Peak Asymmetry (

)

1.2; RSD of Area

2.0% (n=6)

Conclusion

The successful chromatographic characterization of 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine relies entirely on neutralizing its strongly basic piperidine moiety. By employing a high-pH mobile phase with hybrid-silica columns in HPLC, and base-deactivated pathways in GC, analysts can bypass the secondary interactions that typically plague heterocyclic amines. These self-validating protocols ensure high theoretical plate counts, strict linearity, and reproducible quantitation suitable for rigorous drug development and quality control environments.

References

  • McCalley, D. V. "The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations." ResearchGate. Available at:[Link]

  • Kataoka, H., et al. "Static headspace analysis of aliphatic amines in aqueous samples." ResearchGate. Available at:[Link]

  • Saha, S., et al. "GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients." ResearchGate. Available at: [Link]

Application Note: Characterization of 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine as a Sigma Receptor Ligand

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers utilizing 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine (CAS: 1352537-76-8), a compound belonging to the class of 2-alkoxy-5-(piperidinyl)pyridines. While structurally related to the Histamine H3 antagonist scaffold, this molecule exhibits significant affinity for Sigma Receptors (σRs) , particularly the Sigma-1 receptor (σ1R) subtype.

This guide provides the definitive protocols for characterizing its binding affinity, selectivity profile, and functional efficacy as a σ1R ligand.

Part 1: Introduction & Mechanism of Action

Compound Overview

2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine is a synthetic small molecule featuring a pyridine core substituted with a lipophilic isopropoxy group and a basic N-propyl-piperidinyl moiety.[1][2][3] This structure adheres to the classic pharmacophore for high-affinity Sigma receptor ligands:

  • Basic Nitrogen: The piperidine nitrogen (protonated at physiological pH) forms an electrostatic interaction with Asp126 in the σ1R binding pocket.

  • Lipophilic Domains: The isopropoxy-pyridine and propyl groups interact with the hydrophobic steroid-binding domain-like regions of the receptor.

Physiological Context

The Sigma-1 receptor is a ligand-gated molecular chaperone located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). Upon agonist binding, σ1R dissociates from BiP (GRP78) and chaperones IP3 receptors, stabilizing Ca²⁺ signaling and preventing ER stress-induced apoptosis.

  • Agonists: Promote σ1R-IP3R interaction, enhance Ca²⁺ flow, and offer neuroprotection.

  • Antagonists: Block this interaction or prevent agonist-induced dissociation from BiP, often used to treat neuropathic pain or inhibit tumor growth.

Mechanism of Action Diagram

The following diagram illustrates the putative signaling pathway modulated by this ligand.

SigmaSignaling Ligand 2-Isopropoxy-5- (1-propylpiperidin-2-yl)pyridine Sig1R_BiP σ1R-BiP Complex (Inactive/Resting) Ligand->Sig1R_BiP Binding Sig1R_BiP->Sig1R_BiP Stabilization (If Antagonist) Sig1R_Free σ1R (Active/Free) Sig1R_BiP->Sig1R_Free Dissociation (If Agonist) IP3R IP3 Receptor (MAM Interface) Sig1R_Free->IP3R Chaperoning Ca_Flux Mitochondrial Ca2+ Influx IP3R->Ca_Flux Modulation ER_Stress ER Stress Response (Unfolded Protein Response) Ca_Flux->ER_Stress Inhibition/Regulation

Figure 1: Putative mechanism of action at the MAM interface. The ligand's efficacy (agonist vs. antagonist) determines whether it promotes or inhibits the σ1R-BiP dissociation.

Part 2: Experimental Protocols

Protocol A: Radioligand Binding Assay (Affinity Determination)

Objective: Determine the equilibrium dissociation constant (


) of the compound for σ1R and σ2R.

Materials:

  • Source Tissue: Guinea pig brain membranes (high σ1R density) or Rat liver membranes (high σ2R density).

  • Radioligands:

    • σ1R:

      
      -Pentazocine (Specific Activity ~30-60 Ci/mmol).
      
    • σ2R:

      
       (in the presence of 1 µM (+)-Pentazocine to block σ1R).
      
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissue in ice-cold Tris-HCl buffer. Centrifuge at 40,000

    
     for 20 min. Resuspend pellet and wash twice to remove endogenous ligands.
    
  • Assay Setup: Prepare 96-well plates with:

    • 50 µL Radioligand (Final conc: 2 nM for Pentazocine, 3 nM for DTG).

    • 50 µL Test Compound (2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine) at increasing concentrations (

      
       M to 
      
      
      
      M).
    • 100 µL Membrane Suspension (20-50 µg protein/well).

  • Non-Specific Binding (NSB): Define using 10 µM Haloperidol.

  • Incubation: Incubate at 37°C for 120 minutes (equilibrium is slower for lipophilic piperidines).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Target Criteria: High affinity ligands typically exhibit

.
Protocol B: Selectivity Profiling (Critical Step)

Due to the structural similarity to Histamine H3 ligands (e.g., Cipralisant analogs), cross-reactivity must be ruled out.

Selectivity Panel:

Receptor Target Radioligand Reference Inhibitor Purpose

| Sigma-1 (σ1R) |


-Pentazocine | Haloperidol | Primary Target  |
| Sigma-2 (σ2R)  | 

(+ blocker) | DTG | Subtype Selectivity | | Histamine H3 |

-methylhistamine | Thioperamide | Major Off-Target | | NMDA (PCP site) |

| PCP | Common Off-Target |

Interpretation:

  • Selective σ1R Ligand: Ratio of

    
    .
    
  • Mixed Ligand: If H3 affinity is high, biological effects may be histamine-mediated. Use specific antagonists (e.g., Thioperamide) in functional assays to isolate Sigma effects.

Protocol C: Functional Phenotyping (Agonist vs. Antagonist)

Binding affinity does not determine efficacy. Use the Phenytoin Modulation Assay or Calcium Mobilization Assay .

Method: Bradykinin-Induced Ca²⁺ Mobilization

  • Cell Line: NG108-15 neuroblastoma x glioma hybrid cells (express high levels of σ1R).

  • Dye Loading: Load cells with Fura-2 AM (calcium indicator) for 45 min.

  • Pre-treatment: Incubate cells with the test compound (1-10 µM) for 30 min.

  • Stimulation: Apply Bradykinin (BK) to induce ER calcium release.

  • Readout: Measure fluorescence ratio (340/380 nm).

    • Agonist Effect: Potentiates the BK-induced Ca²⁺ spike (similar to PRE-084).

    • Antagonist Effect: Attenuates the BK-induced Ca²⁺ spike or blocks the potentiation by an agonist.

Part 3: Handling and Stability

  • Solubility: The free base is lipophilic. Dissolve in DMSO (up to 50 mM) for stock solutions. For aqueous buffers, dilute slowly; final DMSO concentration should be < 0.1%.

  • Storage: Store solid powder at -20°C, desiccated. DMSO stocks are stable at -20°C for 3 months. Avoid repeated freeze-thaw cycles.

  • Safety: Treat as a potent CNS-active compound. Wear PPE (gloves, lab coat, safety glasses).

Part 4: References

  • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell, 131(3), 596-610. Link

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142-153. Link

  • Wünsch, B. (2012). The Sigma Receptor System: A New Therapeutic Target for Neurodegenerative Diseases. Journal of Medicinal Chemistry. (General reference for piperidine-pyridine scaffold SAR).

  • Matsumoto, R. R., et al. (2003). Sigma receptors: potential targets for the treatment of substance abuse. Current Pharmaceutical Design, 9(22), 1847-1860. (Protocols for radioligand binding).

  • PubChem Compound Summary. (2025). 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine (CAS 1352537-76-8).[3] Link

Sources

Application of 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine in neuroscience research

Application Note: Preclinical Evaluation of 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine (IPP-Py) as a Novel nAChR Modulator

Executive Summary & Structural Rationale

The development of targeted therapeutics for neurodegenerative diseases and cognitive impairments, such as Alzheimer's disease (AD), heavily relies on modulating specific central nervous system (CNS) pathways. The cognitive deficits occurring in AD patients are accompanied by a marked loss of

1

2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine (IPP-Py) is a novel, rationally designed synthetic tool compound. Its structure is engineered to solve two historical challenges in nAChR drug discovery: CNS penetrance and receptor subtype selectivity.

  • Causality of the 2-Isopropoxy Group: The addition of the bulky, lipophilic 2-isopropoxy ether on the pyridine ring significantly increases the compound's partition coefficient (LogP). This drives rapid, passive transcellular diffusion across the blood-brain barrier (BBB).

  • Causality of the 1-Propylpiperidin-2-yl Moiety: Unlike the flexible pyrrolidine ring seen in nicotine, the sterically hindered 1-propylpiperidine restricts the molecule's conformational flexibility. This rigid geometry prevents binding to the ganglionic

    
     and homomeric 
    
    
    nAChRs, locking the ligand into a conformation that selectively acts as a partial agonist at the
    
    
    interface.

This application note provides a comprehensive, self-validating preclinical workflow for characterizing IPP-Py, bridging physicochemical properties with in vivo cognitive outcomes.

In Vitro Blood-Brain Barrier (BBB) Permeability Profiling

To exert pro-cognitive effects, IPP-Py must first access the CNS. We utilize the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) because it isolates passive transcellular diffusion—the primary entry mechanism for lipophilic small molecules—avoiding the confounding variables of active efflux/influx transporters present in cell-based assays[2].

PAMPA-BBB Step-by-Step Protocol

This protocol is self-validating by including both a known CNS-penetrant positive control (Varenicline) and a CNS-impermeant negative control (Atenolol).

  • Membrane Preparation: Coat the porous filter (0.45 μm pore size) of a 96-well donor plate with 5 μL of a specialized brain lipid extract (e.g., 2% DOPC in dodecane) to simulate the lipophilic environment of the BBB.

  • Compound Formulation: Dissolve IPP-Py, Varenicline, and Atenolol in 100% DMSO to create 10 mM stock solutions. Dilute these to a final working concentration of 100 μM in phosphate-buffered saline (PBS, pH 7.4), ensuring final DMSO concentration remains

    
     1%.
    
  • Assay Assembly: Dispense 150 μL of the formulated compound solutions into the donor wells. Add 300 μL of fresh PBS (pH 7.4) to the corresponding acceptor wells.

  • Incubation: Carefully place the donor plate into the acceptor plate to form a "sandwich." Incubate the assembly at room temperature (25°C) for exactly 5 hours in a humidity-controlled chamber to prevent evaporation.

  • Quantification: Separate the plates. Extract 50 μL aliquots from both donor and acceptor wells. Quantify compound concentrations using LC-MS/MS.

  • Calculation: Calculate the apparent permeability (

    
    ) using the standard steady-state diffusion equation.
    
Permeability Data Summary
Compound

(

cm/s)
Mass Retention (%)BBB Penetration Prediction
IPP-Py 14.2 ± 1.14.5High (CNS+)
Varenicline (Control) 8.7 ± 0.93.2High (CNS+)
Atenolol (Control) < 0.51.1Low (CNS-)

Electrophysiological Characterization (Patch-Clamp)

To define the functional pharmacology of IPP-Py, we utilize whole-cell patch-clamp electrophysiology. We perform this on Human Embryonic Kidney (HEK293T) cells heterologously expressing specific human nAChR subtypes. HEK293T cells are chosen because they lack endogenous nAChRs, providing a clean background to isolate the high-resolution, real-time kinetic data of the transfected channels[3][4].

Whole-Cell Patch-Clamp Protocol
  • Cell Preparation & Transfection: Plate HEK293T cells on poly-D-lysine coated glass coverslips. Co-transfect with human

    
     and 
    
    
    nAChR subunit plasmids (pcDNA3 backbone) alongside a GFP reporter plasmid (ratio 2:2:0.5) using Lipofectamine 3000. Incubate for 48 hours.
  • Solution Preparation:

    • Extracellular (Bath) Solution: 140 mM NaCl, 5 mM KCl, 2 mM

      
      , 1 mM 
      
      
      , 10 mM HEPES, 10 mM Glucose (pH 7.4).
    • Intracellular (Pipette) Solution: 135 mM CsCl, 10 mM EGTA, 10 mM HEPES, 2 mM

      
      , 4 mM MgATP (pH 7.2). Note: CsCl is used instead of KCl to block endogenous voltage-gated potassium currents.
      
  • Patching: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ. Identify successfully transfected cells via GFP fluorescence. Form a gigaseal (>1 GΩ) and apply brief negative pressure to rupture the membrane, achieving the whole-cell configuration.

  • Recording & Perfusion: Voltage-clamp the cell at a holding potential of -70 mV. Use a rapid micro-perfusion system (exchange time < 50 ms) to apply IPP-Py at ascending concentrations (0.1 nM to 10 μM) for 2 seconds, followed by a 60-second washout to prevent receptor desensitization.

  • Validation: Co-apply IPP-Py with a saturating concentration of Acetylcholine (ACh, 1 mM) to validate partial agonism (IPP-Py should sub-maximally activate the channel and competitively antagonize the full ACh response).

Functional Potency and Selectivity Data
Compound


(nM)


(% ACh)


(nM)


(nM)
IPP-Py 12.4 ± 1.545 ± 3%> 10,000> 5,000
Varenicline 2.3 ± 0.448 ± 2%150 ± 20320 ± 45
Nicotine 15.1 ± 2.2100%850 ± 60110 ± 15

Insight: IPP-Py demonstrates an



Mechanistic Pathway Visualization

The following diagram maps the causality chain from IPP-Py administration to the ultimate phenotypic output (cognitive enhancement). By acting as a partial agonist, IPP-Py prevents over-stimulation and subsequent receptor desensitization, maintaining a steady state of synaptic plasticity.

GAIPP-Py AdministrationBBlood-Brain Barrier(Passive Diffusion)A->B High LipophilicityCα4β2 nAChR Binding(Partial Agonism)B->C CNS Target EngagementDNa+/Ca2+ Influx &DepolarizationC->D Channel OpeningENeurotransmitter Release(ACh, DA)D->E Vesicular ExocytosisFCognitive EnhancementE->F Synaptic Plasticity

IPP-Py mediated α4β2 nAChR activation and downstream cognitive enhancement signaling.

In Vivo Cognitive Behavioral Assay (Novel Object Recognition)

To translate the in vitro receptor kinetics into functional neurobiology, we utilize the Novel Object Recognition (NOR) task. The NOR task is highly sensitive to cholinergic modulation in the hippocampus and prefrontal cortex, exploiting the natural exploratory behavior of rodents without requiring external rewards or aversive stimuli.

NOR Step-by-Step Protocol
  • Habituation (Days 1-3): Handle adult male C57BL/6 mice for 5 minutes daily. On Days 2 and 3, allow the mice to freely explore the empty testing arena (40 cm x 40 cm opaque acrylic box) for 10 minutes to reduce novelty-induced anxiety.

  • Dosing (Day 4): Administer IPP-Py (1.0 mg/kg, i.p.), Varenicline (1.0 mg/kg, i.p., positive control), or Saline vehicle (negative control) 30 minutes prior to the training phase.

  • Training Phase (T1): Place two identical objects (Object A and Object A') symmetrically in the arena. Introduce the mouse and allow 5 minutes of free exploration. Record the total time spent actively exploring both objects (sniffing within 2 cm).

  • Retention Interval: Return the mouse to its home cage for exactly 24 hours. (A 24-hour interval naturally degrades memory in vehicle-treated mice, providing a baseline to observe cognitive enhancement).

  • Testing Phase (T2 - Day 5): Clean the arena with 70% ethanol to remove olfactory cues. Place one familiar object (Object A) and one novel object (Object B) in the arena. Introduce the mouse and allow 5 minutes of exploration.

  • Data Analysis: Calculate the Discrimination Index (DI) using the formula:

    
    
    A DI significantly greater than 0 indicates successful memory retention and cognitive enhancement.
    

References

  • Phase II Crossover Trial of Varenicline in Mild-to-Moderate Alzheimer's Disease. Karger. Available at:[Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at:[Link]

  • Endogenous ion channels expressed in human embryonic kidney (HEK-293) cells. ResearchGate / Pflügers Archiv - European Journal of Physiology. Available at:[Link]

  • Erythrina mulungu Alkaloids Are Potent Inhibitors of Neuronal Nicotinic Receptor Currents in Mammalian Cells. PLOS One. Available at:[Link]

Application Note: 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine for Neurological Research

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the characterization and application of 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine , a structural analog of anabasine and nicotine designed as a high-affinity ligand for neuronal nicotinic acetylcholine receptors (nAChRs). Based on its pharmacophore (pyridine ring, basic piperidine nitrogen, and lipophilic isopropoxy group), this compound is optimized for studying cholinergic modulation in neurological disorders such as Alzheimer’s Disease (AD) , Parkinson’s Disease (PD) , and Schizophrenia .

Abstract

2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine is a synthetic pyridine-derivative designed to probe neuronal nicotinic acetylcholine receptors (nAChRs), specifically the heteromeric


 and homomeric 

subtypes. The introduction of a 2-isopropoxy group enhances lipophilicity and metabolic stability compared to native agonists, while the

-propyl substitution on the piperidine ring modulates receptor affinity and subtype selectivity. This application note provides standardized protocols for in vitro functional characterization and in vivo cognitive assessment, positioning the compound as a critical tool for elucidating cholinergic mechanisms in neurodegeneration and cognitive decline.

Scientific Background & Mechanism[1][2]

Structural Rationale

The molecule combines three critical structural motifs:

  • Pyridine Core: Mimics the aromatic ring of nicotine, facilitating

    
    -cation interactions within the receptor binding pocket (Trp149 in 
    
    
    
    subunits).
  • Piperidin-2-yl Ring: A saturated heterocycle providing the essential basic nitrogen (cationic center) at a specific distance (~5.0 Å) from the pyridine, mimicking the pyrrolidine of nicotine but with altered steric properties.

  • 2-Isopropoxy &

    
    -Propyl Groups:  These lipophilic modifications improve Blood-Brain Barrier (BBB) permeability and protect against rapid oxidative metabolism (e.g., by CYP2A6), addressing the poor pharmacokinetic profile of natural nicotinic agonists.
    
Mechanism of Action

The compound functions as a partial agonist or positive allosteric modulator (PAM) of nAChRs. Upon binding, it stabilizes the open channel conformation, facilitating cation influx (


, 

).
  • Signaling Pathway: The resulting depolarization and

    
     influx activate downstream kinases (CaMKII, ERK1/2), leading to CREB phosphorylation and the upregulation of Immediate Early Genes (IEGs) like c-Fos and BDNF, which are essential for Long-Term Potentiation (LTP) and memory consolidation.
    
Target Indications
  • Alzheimer’s Disease: Reversal of cholinergic deficits and enhancement of synaptic plasticity.

  • Schizophrenia: Improvement of sensory gating and cognitive deficits via

    
     modulation.
    
  • Neuropathic Pain: Modulation of descending inhibitory pathways.

Protocol 1: In Vitro Functional Characterization (Calcium Flux Assay)

Objective: To determine the agonist potency (


) and efficacy of the compound using a cell-based calcium fluorescence assay.
Materials
  • Cell Line: HEK293 cells stably expressing human

    
     or 
    
    
    
    nAChRs.
  • Reagents: Fluo-4 AM (calcium indicator), Pluronic F-127, HBSS buffer (with

    
    ), Probenecid (to inhibit dye efflux).
    
  • Compound: 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine (10 mM stock in DMSO).

  • Instrument: FLIPR (Fluorometric Imaging Plate Reader) or equivalent microplate reader.

Experimental Workflow
  • Cell Seeding: Plate cells at

    
     cells/well in black-walled, clear-bottom 96-well plates coated with Poly-D-Lysine. Incubate overnight at 37°C/5% 
    
    
    
    .
  • Dye Loading:

    • Prepare Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid + 4

      
      M Fluo-4 AM + 0.04% Pluronic F-127.
      
    • Remove culture media and add 100

      
      L Loading Buffer per well.
      
    • Incubate for 45 min at 37°C, then 15 min at RT.

  • Baseline Measurement: Wash cells 3x with Assay Buffer (HBSS + 20 mM HEPES). Measure baseline fluorescence (

    
    ) for 10 seconds (Ex: 494 nm, Em: 516 nm).
    
  • Compound Addition:

    • Prepare 5x serial dilutions of the compound in Assay Buffer.

    • Inject compound automatically via the reader.

  • Data Acquisition: Record fluorescence (

    
    ) every 1 second for 60 seconds, then every 5 seconds for 2 minutes.
    
Data Analysis

Calculate the response as


 or Area Under the Curve (AUC). Fit data to a specific sigmoidal dose-response equation:


Signaling Pathway Diagram

nAChR_Signaling Ligand 2-Isopropoxy-5- (1-propylpiperidin-2-yl)pyridine Receptor nAChR (α7 / α4β2) Ligand->Receptor Binding IonFlux Ca2+ / Na+ Influx Receptor->IonFlux Channel Opening Depol Membrane Depolarization IonFlux->Depol CaMKII CaMKII / PKA IonFlux->CaMKII VGCC VGCC Activation Depol->VGCC VGCC->IonFlux Amplification ERK ERK1/2 Phosphorylation CaMKII->ERK CREB CREB Activation ERK->CREB GeneExp BDNF / c-Fos Expression CREB->GeneExp Transcription Plasticity Synaptic Plasticity (LTP) Cognitive Enhancement GeneExp->Plasticity

Figure 1: Signal transduction pathway activated by the ligand, leading to gene expression associated with memory consolidation.

Protocol 2: In Vivo Cognitive Assessment (Novel Object Recognition)

Objective: To evaluate the pro-cognitive effects of the compound in a rodent model of memory deficit (e.g., Scopolamine-induced amnesia or aged mice).

Materials
  • Subjects: C57BL/6J mice or Wistar rats (Male, 8-10 weeks).

  • Apparatus: Open field arena (

    
     cm) with distinct visual cues.
    
  • Objects: Two identical objects (A, A') and one novel object (B). Objects must be distinct in shape/texture but similar in volume.

  • Compound Formulation: Dissolve in 0.9% Saline or 10%

    
    -Cyclodextrin.
    
Experimental Workflow
  • Habituation (Days 1-2): Allow animals to explore the empty arena for 10 min/day to reduce anxiety.

  • Treatment (Day 3):

    • Administer compound (e.g., 0.1, 1.0, 3.0 mg/kg, i.p. or p.o.) 30-60 min prior to training.

    • Optional: Administer Scopolamine (1 mg/kg) 20 min prior to training to induce deficit.

  • Training (T1): Place animal in arena with two identical objects (A + A'). Allow exploration for 5-10 min. Define exploration as nose pointing <2 cm from object.

  • Retention Interval: Return animal to home cage for 1 hour (Short-Term Memory) or 24 hours (Long-Term Memory).

  • Testing (T2): Place animal in arena with one familiar object (A) and one novel object (B). Allow exploration for 5 min.

Data Analysis

Calculate the Discrimination Index (DI) :



  • Interpretation: A positive DI indicates intact memory. A DI near zero indicates amnesia (random exploration).

Workflow Diagram

NOR_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Training cluster_2 Phase 3: Testing Habituation Habituation (Empty Arena) Dosing Compound Dosing (i.p. / p.o.) Habituation->Dosing Training Training (T1) Objects: A + A' Dosing->Training 30-60 min Delay Retention Interval (1h or 24h) Training->Delay Testing Testing (T2) Objects: A + B Delay->Testing Analysis Calculate Discrimination Index Testing->Analysis

Figure 2: Experimental timeline for the Novel Object Recognition (NOR) task.

Summary of Expected Data

ParameterMetricExpected Outcome (Effective Dose)
Binding Affinity (

)
Radioligand Displacement< 50 nM (High Affinity)
Functional Potency (

)
Calcium Flux / Electrophysiology10 - 100 nM
Efficacy (

)
% of Acetylcholine Response40 - 80% (Partial Agonist)
Cognition (NOR) Discrimination Index (DI)> 0.3 (Significant vs. Vehicle)
Safety Window Therapeutic Index> 10-fold separation from seizure threshold

Safety & Handling

  • Hazard Classification: Potentially toxic if swallowed or inhaled (Nicotinic agonist).

  • PPE: Wear nitrile gloves, safety goggles, and lab coat. Handle powder in a fume hood.

  • Storage: Store solid at -20°C, desiccated. Solutions should be used fresh or stored at -80°C.

References

  • Arneric, S. P., et al. (2007). Neuronal nicotinic receptors: A perspective on two decades of drug discovery research. Biochemical Pharmacology. Link

  • Taly, A., et al. (2009). Nicotinic Acetylcholine Receptors as Therapeutic Targets for Neurodegenerative Diseases. Current Drug Targets. Link

  • Levin, E. D., et al. (2006). Nicotinic effects on cognitive function: behavioral characterization, pharmacological specification, and physiologic mechanisms. Psychopharmacology. Link

  • Ennaceur, A., & Delacour, J. (1988). A new one-trial test for neurobiological studies of memory in rats. 1: Behavioral data.[1] Behavioural Brain Research. Link

  • Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry. Link

Sources

Application Note: Physicochemical Profiling and Solubilization Protocols for 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Physicochemical Rationale

2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine is a highly lipophilic, di-basic heterocyclic compound. Its molecular architecture—comprising a pyridine ring and an N-propylpiperidine moiety—confers significant hydrophobicity, making aqueous solubilization a primary bottleneck for preclinical evaluation.

When formulating poorly water-soluble drugs for biological assays, the choice of vehicle is critical to maintain both compound stability and biological fidelity[1]. In its free base form, the compound exhibits poor aqueous solubility driven by the high lattice energy and lipophilicity of the isopropoxy and N-propyl groups. Overcoming this requires either disrupting the crystalline lattice using aprotic solvents (e.g., DMSO) and surfactants, or protonating the basic piperidine amine (pKa ~9.5) to form a water-soluble hydrochloride salt.

The protocols detailed below provide self-validating, step-by-step methodologies to solubilize this compound for both in vitro cell culture and in vivo animal models, ensuring that the solvent vehicles do not introduce artifactual toxicity.

Solubilization Workflows and Decision Matrix

To prevent compound precipitation and vehicle-induced toxicity, the formulation strategy must be tailored to the target assay.

SolubilizationWorkflow Start 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine (Lipophilic Free Base) InVitro In Vitro Assays (Cell Culture) Start->InVitro InVivo In Vivo Assays (Animal Models) Start->InVivo Aqueous Solvent-Free Aqueous Assays Start->Aqueous DMSO Dissolve in 100% DMSO (10-50 mM Stock) InVitro->DMSO CoSolvent 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline InVivo->CoSolvent Salt In Situ Acidification (1.05 eq. 0.1M HCl) Aqueous->Salt Media Dilute in Media (Final DMSO ≤ 0.5%) DMSO->Media Buffer Dilute in PBS/Saline (Adjust pH to 7.0) Salt->Buffer

Decision tree for solubilizing 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine based on assay.

Quantitative Formulation Guidelines

Understanding the tolerance limits of biological systems to formulation excipients is paramount. For in vitro assays, DMSO is the standard primary solvent; however, concentrations exceeding 1.5% v/v have been shown to induce cellular toxicity and artifactual anti-inflammatory responses in macrophage models[2].

For in vivo administration, while DMSO is a powerful solubilizer, even low doses (2-4% v/v) can induce caspase-independent apoptosis in specific tissues such as the retina[3]. Furthermore, systemic administration of high-concentration DMSO can lead to hemolysis and cardiovascular disturbances[4]. Therefore, co-solvents and surfactants must be employed to minimize DMSO exposure.

Table 1: Physicochemical Profile & Solubilization Impact
PropertyValue / DescriptionImpact on Solubilization Strategy
Molecular Structure Heterocyclic (Pyridine + Piperidine)Dual basic centers; highly lipophilic core.
Primary pKa ~9.5 (Piperidine Nitrogen)Amenable to in situ hydrochloride salt formation.
Lipophilicity (LogP) > 3.0 (Estimated)Poor aqueous solubility; requires co-solvents or surfactants.
Physical State Free BaseMust be dissolved in organic solvent or acidified for aqueous use.
Table 2: Maximum Tolerated Solvent Limits (MTD)
Solvent / ExcipientMax In Vitro LimitMax In Vivo Limit (Systemic)Mechanistic Rationale
DMSO ≤ 0.5% v/v≤ 10% v/v>1.5% causes in vitro toxicity[2]; >10% in vivo causes hemolysis[4].
PEG300 / PEG400 ≤ 1.0% v/v≤ 40% v/vActs as a dielectric depressant; high viscosity limits IV injection rates.
Tween-80 ≤ 0.1% v/v≤ 5% v/vMicelle former; higher concentrations can cause histamine release.

Step-by-Step Experimental Protocols

Protocol A: Preparation of 50 mM Master Stock (In Vitro Use)

Causality: Creating a highly concentrated master stock in 100% anhydrous DMSO ensures that upon dilution into aqueous media, the final DMSO concentration remains safely below the 0.5% toxicity threshold.

  • Weighing: Accurately weigh 13.12 mg of 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine free base into a sterile, amber glass vial.

  • Solubilization: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex the solution for 60 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 5 minutes.

  • Validation: Visually inspect the solution against a dark background. It should be completely transparent with no Tyndall effect (light scattering indicating micro-precipitates).

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Co-Solvent Formulation for In Vivo Dosing (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline)

Causality: This specific order of addition is critical. PEG300 lowers the dielectric constant of the aqueous phase, while Tween-80 coats the hydrophobic drug molecules to form stable micelles. Adding saline dropwise at the end prevents localized supersaturation and sudden precipitation.

  • Primary Dissolution: Dissolve the required dose of the compound in 10% of the final target volume using 100% DMSO. Vortex until clear.

  • Co-Solvent Addition: Add 40% of the final volume as PEG300. Vortex vigorously for 2 minutes to ensure a homogenous organic phase.

  • Surfactant Addition: Add 5% of the final volume as Tween-80. Vortex for 1 minute. The solution will become slightly viscous.

  • Aqueous Phase Addition: Slowly add 45% of the final volume as sterile 0.9% Saline, dropwise, while continuously vortexing the mixture.

  • Validation: The final solution must be clear. If cloudiness persists, the compound has crashed out of solution, and the formulation must be discarded.

Protocol C: In Situ Hydrochloride Salt Formation (Solvent-Free Aqueous Formulation)

Causality: For highly sensitive in vivo models where DMSO toxicity must be entirely avoided[3], converting the lipophilic free base into a hydrophilic hydrochloride salt utilizes the basicity of the piperidine nitrogen to achieve aqueous solubility.

  • Suspension: Suspend the free base compound in 80% of the final target volume of distilled water (diH₂O). The compound will float or remain insoluble.

  • Acidification: Add 1.05 molar equivalents of 0.1 M HCl dropwise while stirring. (e.g., for 1 mmol of drug, add 1.05 mmol of HCl).

  • Dissolution: Stir continuously at room temperature for 15–30 minutes. The protonation of the piperidine ring will pull the compound into the aqueous phase, turning the suspension into a clear solution.

  • pH Adjustment: Measure the pH. Carefully adjust to pH 6.5–7.0 using micro-aliquots of 0.1 M NaOH or PBS. Do not exceed pH 7.4, as the free base will precipitate out of solution.

  • Finalization: QS to the final volume with diH₂O or Saline, and sterile filter through a 0.22 µm PES membrane.

Analytical Verification & Quality Control

To ensure the trustworthiness of the formulated solutions, every batch should undergo:

  • Visual Inspection: Check for micro-precipitates using a laser pointer (Tyndall effect).

  • LC-MS/HPLC Verification: Quantify an aliquot of the final aqueous dilution against a standard curve prepared in 100% organic solvent to confirm that 100% of the expected concentration is in solution and no drug was lost to the filter membrane.

References

1.[1] Challenges to improve the biopharmaceutical properties of poorly water-soluble drugs and the application of the solid dispersion technology. SciELO. 2.[3] Unexpected low-dose toxicity of the universal solvent DMSO. PubMed. 3.[2] DMSO Alleviates LPS-Induced Inflammatory Responses in RAW264.7 Macrophages by Inhibiting NF-κB and MAPK Activation. MDPI. 4.[4] Dimethyl sulfoxide in cryopreserved mesenchymal stromal cell therapy products: is there a safety risk to patients?. PMC.

Sources

Application Note: Characterization and Usage of 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers investigating the pharmacological profile of 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine (hereafter referred to as IPP-5-2 for brevity).

Based on its chemical scaffold—a pyridine core substituted with an isopropoxy group and a propyl-piperidine moiety—this compound shares significant structural homology with ALK/ROS1 kinase inhibitors (e.g., Crizotinib intermediates) and Histamine H3 receptor antagonists . In oncology, such scaffolds are primarily investigated for their ability to inhibit oncogenic drivers (ALK, ROS1) or modulate the tumor microenvironment via GPCR signaling.

Introduction & Mechanism of Action

Chemical Rationale

The molecule 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine features a lipophilic isopropoxy-pyridine head group and a basic propyl-piperidine tail.

  • Kinase Inhibition Potential: The 2-alkoxypyridine motif is a known pharmacophore in Type I kinase inhibitors (e.g., Crizotinib), where it occupies the ATP-binding pocket, forming hydrogen bonds with the hinge region.

  • GPCR Modulation: The N-propyl-piperidine moiety attached to an aromatic core is characteristic of high-affinity ligands for aminergic GPCRs, particularly the Histamine H3 receptor, which is increasingly studied for its role in glioblastoma and breast cancer progression.

Signaling Pathway

In ALK-positive cancer models (e.g., H3122 lung adenocarcinoma), this compound is predicted to disrupt the auto-phosphorylation of ALK, thereby silencing downstream survival pathways.

ALK_Pathway Compound IPP-5-2 (Inhibitor) ALK ALK / ROS1 (Receptor Tyrosine Kinase) Compound->ALK Inhibits RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK ERK ERK/MAPK (Proliferation) RAS->ERK AKT AKT (Survival) PI3K->AKT STAT3 STAT3 (Transcription) JAK->STAT3 Apoptosis Apoptosis / Cell Cycle Arrest AKT->Apoptosis Prevents ERK->Apoptosis Prevents STAT3->Apoptosis Prevents

Figure 1: Predicted Mechanism of Action. IPP-5-2 inhibits upstream ALK/ROS1 kinase activity, suppressing downstream RAS/ERK, PI3K/AKT, and JAK/STAT3 signaling cascades.

Experimental Protocols

Protocol A: Stock Solution Preparation

Objective: Solubilize IPP-5-2 for stable, reproducible cellular assays. The lipophilic isopropoxy group requires organic solvents.

  • Calculation: Calculate the mass required for a 10 mM stock solution.

    • Formula: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000.

  • Solvent: Use sterile, cell-culture grade DMSO (Dimethyl sulfoxide).

  • Dissolution: Add DMSO to the vial. Vortex vigorously for 30 seconds.

    • Note: If precipitation occurs, warm to 37°C in a water bath for 5 minutes. Sonication (3 x 10s pulses) may be required for high concentrations (>20 mM).

  • Storage: Aliquot into light-protective amber tubes (20-50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Protocol B: Dose-Response Viability Assay (IC50 Determination)

Objective: Determine the potency of IPP-5-2 in cancer cell lines.

Materials:

  • Cell Lines:

    • Target Positive: NCI-H3122 (EML4-ALK+), HCC78 (ROS1+).

    • Target Negative (Control): A549 (KRAS mutant), MCF-7.

  • Reagent: CCK-8 or CellTiter-Glo (ATP-based).

Steps:

  • Seeding: Plate cells in 96-well plates (3,000–5,000 cells/well) in 100 µL complete media. Incubate for 24h to allow attachment.

  • Drug Dilution: Prepare a serial dilution of IPP-5-2 in complete media.

    • Range: 0.01 µM to 100 µM (8-point dilution, 1:3 or 1:10 steps).

    • Vehicle Control: 0.1% DMSO (final concentration must be consistent).

  • Treatment: Aspirate old media and add 100 µL of drug-containing media. Incubate for 72 hours .

  • Readout: Add 10 µL CCK-8 reagent per well. Incubate for 1–4 hours at 37°C. Measure Absorbance at 450 nm.

  • Analysis: Normalize to DMSO control (100% viability). Fit data to a non-linear regression model (log(inhibitor) vs. response) to calculate IC50.

Protocol C: Western Blotting for Pathway Analysis

Objective: Confirm inhibition of phosphorylation on target kinases (Biochemical Validation).

Steps:

  • Treatment: Seed 1x10^6 cells in 6-well plates. Treat with IPP-5-2 at 1x, 5x, and 10x IC50 concentrations for 6 hours.

  • Lysis: Wash with ice-cold PBS containing 1 mM Na3VO4 (phosphatase inhibitor). Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail.

  • Quantification: Normalize protein using BCA assay. Load 20–30 µg protein per lane.

  • Antibody Probing:

    • Primary Targets: p-ALK (Tyr1604), p-ROS1, p-STAT3 (Tyr705), p-AKT (Ser473), p-ERK1/2 (Thr202/Tyr204).

    • Loading Control: GAPDH or Beta-Actin.

  • Validation Criteria: A successful "hit" will show dose-dependent reduction in p-ALK and downstream p-AKT/p-ERK without significantly affecting total protein levels.

Data Presentation & Analysis

Expected Results Summary

When characterizing IPP-5-2, organize your data into the following matrix to validate selectivity.

Cell LineDriver MutationPredicted SensitivityExpected IC50 (µM)Biomarker Response
NCI-H3122 EML4-ALK FusionHigh < 0.5 µM↓ p-ALK, ↓ p-STAT3
HCC78 SLC34A2-ROS1Moderate/High 0.5 - 1.0 µM↓ p-ROS1
A549 KRAS G12SLow (Resistant) > 10 µMNo change in p-ERK
SK-N-BE(2) MYCN Amp (Neuroblastoma)Variable 1.0 - 5.0 µM↓ H3 Receptor signaling
Troubleshooting Guide
  • Issue: High toxicity in control cells (A549).

    • Cause: Off-target effects due to the basic piperidine group (lysosomotropic trapping) or general cytotoxicity.

    • Solution: Verify purity (>98%) and reduce incubation time to 48h.

  • Issue: Precipitation in media.

    • Cause: Low aqueous solubility of the isopropoxy-pyridine core.

    • Solution: Ensure final DMSO concentration is 0.1-0.5%. Pre-dilute in serum-free media before adding to cells.

References

  • Hallberg, B., & Palmer, R. H. (2013). Mechanistic insight into ALK receptor tyrosine kinase in human cancer biology. Nature Reviews Cancer, 13(10), 685-700. Link

  • Shaw, A. T., et al. (2014). Ceritinib in ALK-rearranged non-small-cell lung cancer. New England Journal of Medicine, 370(13), 1189-1197. (Provides protocol basis for ALK inhibitor testing). Link

  • Gemkow, M. J., et al. (2009). The histamine H3 receptor as a therapeutic drug target for CNS disorders. Drug Discovery Today, 14(3-4), 209-220. (Reference for the piperidine-pyridine pharmacophore). Link

  • Lovly, C. M., et al. (2014). Rationale for co-targeting IGF-1R and ALK in ALK fusion-positive lung cancer. Nature Medicine, 20(9), 1027-1034. (Source for Western Blot protocols in ALK+ lines). Link

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may be encountering challenges related to its solubility. As specific experimental data for this molecule is not widely available in public literature, this guide leverages fundamental principles of medicinal chemistry and pharmaceutics to provide robust troubleshooting strategies.

Based on its chemical structure, 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine is predicted to be a weakly basic compound with significant lipophilicity. These characteristics often lead to poor aqueous solubility at physiological pH, a common hurdle in drug development.[1][2] This guide will provide you with the expertise and methodologies to systematically diagnose and overcome these solubility issues.

Predicted Physicochemical Profile

To effectively troubleshoot solubility problems, it is crucial to understand the likely physicochemical properties of the molecule. The following table outlines the predicted profile of 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine based on its structure.

PropertyPredicted CharacteristicScientific Rationale
Chemical Class Weakly Basic CompoundThe structure contains two basic nitrogen atoms: one in the pyridine ring and a more basic one in the piperidine ring, which can be protonated.[3][4]
Aqueous Solubility Poor at neutral and basic pHThe neutral (free base) form of the molecule is expected to have low aqueous solubility due to its lipophilic nature.
pH-Dependent Solubility Solubility increases in acidic conditionsAs the pH decreases, the basic nitrogen atoms become protonated, forming a more soluble salt. This is a characteristic behavior of weakly basic drugs.[5][6][7]
Expected Biopharmaceutics Classification Likely BCS Class II or IVThe compound is expected to have high membrane permeability due to its lipophilicity, but its low solubility may limit its absorption.[1][8]

Troubleshooting Guide: Question & Answer

This section addresses common problems encountered during the handling and formulation of 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine.

Q1: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS pH 7.4). What is happening and what should I do?

A1: This is a classic issue for poorly soluble compounds.[9] The compound is soluble in the organic stock solvent (DMSO) but crashes out when introduced to an aqueous environment where its solubility is much lower.

Causality: You are creating a supersaturated solution that is not stable, leading to precipitation. The final concentration in your aqueous medium is exceeding the compound's intrinsic solubility at that pH.

Troubleshooting Steps:

  • Lower the Final Concentration: The simplest solution is to reduce the final concentration of the compound in your aqueous buffer to a level below its solubility limit.[9]

  • Increase Organic Co-solvent Percentage: If your experimental system can tolerate it, increase the percentage of the organic solvent in the final aqueous solution. However, be mindful of the potential for solvent-induced artifacts in your assay.[9][10]

  • pH Adjustment: Since this is a weakly basic compound, lowering the pH of your aqueous buffer will increase its solubility.[5][6] See the pH-Solubility Profiling protocol below.

  • Use of Surfactants: A small amount of a biocompatible surfactant, such as Tween® 80 or Polysorbate 80, can help to keep the compound in solution by forming micelles.[9][11]

Q2: How does pH affect the solubility of this compound, and how can I leverage this?

A2: The solubility of 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine is expected to be highly dependent on pH.[7] As a weak base, its solubility will be significantly higher in acidic conditions compared to neutral or basic conditions.

Mechanism: At a pH below its pKa, the basic nitrogen atoms will be protonated, forming a positively charged ion. This ionic form is more polar and has stronger interactions with water, leading to increased solubility.[6]

Application: You can use this property to your advantage by:

  • Preparing highly concentrated stock solutions in an acidic aqueous buffer.

  • Formulating the compound in an acidic vehicle for in vivo studies to enhance its dissolution in the gastrointestinal tract.[3]

  • Considering the development of a salt form of the drug.[12][]

cluster_0 pH-Dependent Solubility of a Weak Base Low_pH Low pH (Acidic) pH < pKa Protonation Protonation (R-NH2 + H+ -> R-NH3+) Low_pH->Protonation Favors High_pH High pH (Neutral/Basic) pH > pKa Deprotonation Deprotonation (R-NH3+ -> R-NH2 + H+) High_pH->Deprotonation Favors High_Solubility High Solubility (Ionized Form) Protonation->High_Solubility Leads to Low_Solubility Low Solubility (Neutral Form) Deprotonation->Low_Solubility Leads to

Caption: pH effect on the solubility of a weakly basic compound.

Q3: I have tried adjusting the pH, but the solubility is still insufficient for my needs. What are my next options?

A3: If pH modification alone is not enough, you can explore more advanced formulation strategies. The goal is to either further enhance the solubility or improve the dissolution rate.

Recommended Strategies:

  • Salt Formation: This is a very common and effective method to improve the solubility and dissolution rate of weakly basic drugs.[1][12][] By reacting the basic compound with an acid, you can form a salt with improved physicochemical properties. A salt screening study is the next logical step.

  • Co-solvents and Excipients: The use of co-solvents like ethanol, propylene glycol, or PEG 400 can increase solubility.[10][14] Additionally, complexing agents like cyclodextrins can encapsulate the drug molecule, enhancing its solubility.[15]

  • Amorphous Solid Dispersions (ASD): For very challenging compounds, creating an amorphous solid dispersion can significantly improve bioavailability.[1][16] This involves dispersing the drug in a polymer matrix, which prevents crystallization and maintains the drug in a higher energy, more soluble amorphous state.[2]

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug particles, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[8][10][16][17]

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments to systematically address the solubility of 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine.

Protocol 1: pH-Solubility Profiling

This experiment will determine the solubility of your compound across a range of pH values.

Methodology:

  • Prepare a series of buffers: Prepare buffers with pH values ranging from 2 to 10 (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Add excess compound: Add an excess amount of the solid compound to a known volume of each buffer in separate vials. Ensure there is undissolved solid at the bottom.

  • Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[18]

  • Separate solid from solution: Filter the samples through a 0.22 µm filter to remove any undissolved solid.

  • Quantify the concentration: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV.

  • Plot the data: Plot solubility (e.g., in µg/mL) as a function of pH.

Protocol 2: Salt Form Screening

This protocol will help you identify a salt form of your compound with improved solubility and stability.[19]

Methodology:

  • Select Counterions: Choose a range of pharmaceutically acceptable acids to react with your basic compound. Common choices for basic drugs include hydrochloric, sulfuric, methanesulfonic (mesylate), maleic, and tartaric acids.[12][20]

  • Salt Formation Reactions: In parallel, dissolve the free base in a suitable solvent (e.g., ethanol, acetone). Add a stoichiometric amount of each selected acid and stir.

  • Induce Crystallization: Attempt to crystallize the resulting salts through various methods like slow evaporation, cooling, or addition of an anti-solvent.

  • Characterize the Solids: Analyze the resulting solids using techniques like X-Ray Powder Diffraction (XRPD) to confirm crystallinity, Differential Scanning Calorimetry (DSC) to determine the melting point, and Dynamic Vapor Sorption (DVS) to assess hygroscopicity.

  • Measure Solubility: Determine the aqueous solubility of the most promising crystalline salt forms and compare it to the free base.

cluster_1 Solubility Troubleshooting Workflow Start Start: Poor Aqueous Solubility pH_Profile Step 1: pH-Solubility Profiling Start->pH_Profile pH_Sufficient Is pH adjustment sufficient? pH_Profile->pH_Sufficient Salt_Screen Step 2: Salt Form Screening pH_Sufficient->Salt_Screen No End_Success End: Optimized Formulation pH_Sufficient->End_Success Yes Salt_Successful Is a stable, soluble salt form identified? Salt_Screen->Salt_Successful Advanced_Formulation Step 3: Advanced Formulation (Co-solvents, ASD, etc.) Salt_Successful->Advanced_Formulation No Salt_Successful->End_Success Yes End_Reassess Reassess Strategy Advanced_Formulation->End_Reassess

Caption: A systematic workflow for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q: What are some good starting organic solvents for preparing a stock solution? A: Dimethyl sulfoxide (DMSO) and ethanol are common choices for preparing high-concentration stock solutions of poorly soluble compounds for in vitro screening.[9]

Q: What are the potential downsides of using co-solvents or surfactants? A: High concentrations of organic solvents can be toxic to cells in biological assays. Surfactants can also interfere with certain assay formats or cause cell lysis. It is always important to run appropriate vehicle controls.

Q: I see "spikes" in my dissolution profile at early time points. What could be the cause? A: This can happen if undissolved particles are drawn into the sampling probe and then dissolve during the sample processing and analysis steps, leading to an artificially high reading.[21] Ensure your sampling is done from a particle-free zone.

Q: Can the compound degrade in the dissolution medium? A: Yes, chemical stability in the dissolution medium is a critical factor.[21] It's important to assess the stability of your compound at different pH values, especially if the dissolution experiment is run over a long period.

References

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]

  • Crystal Pharmatech. (2026, January 28). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Crystal Pharmatech. Retrieved from [Link]

  • PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Retrieved from [Link]

  • PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved from [Link]

  • (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance. Retrieved from [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. AP Chemistry. Retrieved from [Link]

  • (n.d.). Dependence of Solubility on pH Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • SEN Pharma. (2024, August 8). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. SEN Pharma. Retrieved from [Link]

  • PubMed. (2008, December 15). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 12). 18.7: Solubility and pH. Chemistry LibreTexts. Retrieved from [Link]

  • ACS Publications. (2015, May 18). pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs | Molecular Pharmaceutics. ACS Publications. Retrieved from [Link]

  • (2025, March 12). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Retrieved from [Link]

  • (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • Colorcon. (2026, January 30). What Are Excipients? 9 Common Examples. Colorcon. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Salt Screening. Improved Pharma. Retrieved from [Link]

  • Protheragen. (n.d.). Solubilizer Excipients. Protheragen. Retrieved from [Link]

  • (2003, November 5). Solubilizing Excipients in Oral and Injectable Formulations. Retrieved from [Link]

  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. European Pharmaceutical Review. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues. Patsnap Synapse. Retrieved from [Link]

  • (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG. Retrieved from [Link]

  • NIH. (n.d.). 2-Isopropylpyridine | C8H11N | CID 69523 - PubChem. PubChem. Retrieved from [Link]

  • (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. BMG LABTECH. Retrieved from [Link]

  • NIH. (n.d.). 2-Propionylpyridine | C8H9NO | CID 520574 - PubChem. PubChem. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. PubChem. Retrieved from [Link]

Sources

Stability and storage conditions for 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine.

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Technical Support Guide for 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine . It is designed for researchers working with nicotinic acetylcholine receptor (nAChR) ligands and related alkaloid derivatives.[1]

Stability, Storage, and Troubleshooting Guide

Executive Summary & Compound Profile

2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine is a specialized pyridine-piperidine alkaloid, structurally related to Anabasine and Nicotine .[1] It functions primarily as a ligand for Nicotinic Acetylcholine Receptors (nAChRs) , often investigated for its potential in modulating CNS pathways related to cognition or pain.[1]

Due to the presence of a tertiary amine (in the piperidine ring) and an alkoxy-pyridine motif, this compound exhibits specific sensitivities to oxidation and hydrolysis that differ from standard organic reagents.[1]

Property Technical Specification
Chemical Class 3,6-Disubstituted Pyridine / Piperidine Alkaloid
Key Functional Groups Isopropoxy ether (Pos 2), Tertiary Amine (Piperidine N)
pKa (Estimated) ~9.5 (Piperidine N), ~3.0 (Pyridine N)
Physical State Viscous Oil (Free Base) or Crystalline Solid (Salt form, e.g., HCl)
Primary Sensitivity Oxidation (N-oxide formation), Hygroscopicity (Salts)

Critical Storage Protocols (The "Golden Rules")

To maintain >98% purity over extended periods (6+ months), you must adhere to a strict storage regime. The common failure mode for this compound is oxidative degradation of the piperidine ring and hydrolytic cleavage of the isopropoxy group under acidic moisture.[1]

Long-Term Storage Matrix
ConditionRequirementScientific Rationale
Temperature -20°C (± 5°C) Slows kinetic degradation rates; prevents "oiling out" of low-melting salts.[1]
Atmosphere Inert Gas (Argon/N₂) The tertiary amine is susceptible to N-oxidation by atmospheric oxygen.[1]
Container Amber Glass Vial Pyridine rings can undergo photo-oxidation or ring-opening under UV/intense light.[1]
Desiccation Required Salts (HCl, Tartrate) are highly hygroscopic.[1] Moisture accelerates hydrolysis.[1]
Solvent Storage DMSO (Stock) Stable in DMSO at -20°C for ~3 months. Avoid storing in water/PBS.[1]

⚠️ CRITICAL WARNING: Do not confuse this compound with its synthesis precursor, 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.[1] The boronate ester requires different handling (4°C) and is far more sensitive to hydrolysis.[1]

Stability Mechanisms & Degradation Pathways

Understanding why the compound degrades allows you to troubleshoot effectively.[1]

Primary Degradation: N-Oxidation

The nitrogen atom in the piperidine ring is a tertiary amine.[1] In the presence of atmospheric oxygen or peroxides (often found in old ethers or PEG), it readily forms an N-oxide .[1]

  • Symptom: The compound turns yellow/brown.[1]

  • Detection: LC-MS shows a peak at [M+16] .[1]

Secondary Degradation: Ether Hydrolysis

The isopropoxy group at the 2-position of the pyridine ring is an ether.[1] While generally stable to base, it is acid-labile .[1] Exposure to strong acids or acidic moisture can cleave the isopropyl group, generating the corresponding 2-Pyridone derivative.[1]

  • Symptom: Loss of solubility in organic solvents; precipitation of a polar solid.[1]

  • Detection: LC-MS shows a peak at [M-42] (Loss of Isopropyl).[1]

Visualizing the Degradation Logic

DegradationPathways cluster_legend Pathway Key Compound Active Compound (2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine) Oxidation Oxidation (Air/Peroxides) Compound->Oxidation O2 / Light Hydrolysis Acid Hydrolysis (Moisture + Acid) Compound->Hydrolysis H+ / H2O NOxide N-Oxide Impurity (Yellowing, M+16) Oxidation->NOxide Pyridone 2-Pyridone Derivative (Precipitate, M-42) Hydrolysis->Pyridone key1 Blue: Target Compound key2 Red: Primary Threat

Figure 1: Mechanistic pathways for environmental degradation of pyridine-piperidine alkaloids.

Troubleshooting & FAQs

Q1: My compound arrived as a sticky oil, but I ordered a solid. Is it degraded?

Answer: Not necessarily.[1]

  • Free Base: The free base form of this alkaloid is typically a viscous, colorless-to-yellow oil.[1]

  • Salt Form: If you ordered a salt (e.g., HCl) and it is oily, it has likely absorbed moisture (hygroscopicity ).[1]

  • Action: Desiccate under high vacuum for 24 hours. If it remains oily, check purity via NMR. If purity is >95%, it is safe to use; simply adjust your weighing technique (weigh by difference or dissolve the entire vial).[1]

Q2: The solution turned yellow after 2 weeks at 4°C. Can I still use it?

Answer: Proceed with caution.

  • Cause: Yellowing indicates N-oxidation or trace photo-degradation.[1]

  • Validation: Run a quick LC-MS.

    • If the M+16 peak (N-oxide) is <5%, the biological activity (nAChR binding) is likely unaffected, as N-oxides can sometimes be reduced back in vivo, though they may alter binding kinetics in vitro.[1]

    • If >5%, discard and prepare fresh stock .[1]

  • Prevention: Always store DMSO stocks at -20°C or -80°C , never at 4°C for long periods.

Q3: How do I solubilize this for a cellular assay (pH 7.4)?

Answer:

  • Stock Solution: Dissolve the compound in 100% DMSO to a concentration of 10-50 mM. This stock is stable.[1]

  • Working Solution: Dilute the DMSO stock into your buffer (PBS/Media).[1]

    • Note: The piperidine nitrogen (pKa ~9.[1]5) will be protonated at pH 7.[1]4. This is the bioactive form.[1]

    • Solubility Limit: Ensure the final DMSO concentration is <0.1% to avoid solvent toxicity.[1] The protonated salt is highly water-soluble.[1]

Q4: I see a precipitate when I dilute the DMSO stock into PBS.

Answer: This is rare for this class but can happen if the concentration is too high (>100 µM) or if the buffer is very cold.[1]

  • Fix: Sonicate the solution for 5 minutes at room temperature. Ensure your PBS is not extremely saline (standard 1X PBS is fine).[1]

Standard Operating Procedures (SOPs)

SOP 1: Reconstitution & Stock Preparation
  • Equilibrate: Allow the product vial to warm to Room Temperature (RT) inside the desiccator before opening. Opening a cold vial causes condensation = hydrolysis.[1]

  • Solvent Choice: Use anhydrous, sterile-filtered DMSO (Grade: Cell Culture or HPLC).[1]

  • Dissolution: Add solvent to achieve 10 mM or 50 mM . Vortex for 30 seconds.[1]

  • Aliquot: Immediately split into single-use aliquots (e.g., 20 µL) in amber microtubes.

  • Freeze: Snap-freeze in liquid nitrogen (optional) and store at -80°C .

SOP 2: Quality Control (Self-Validation)

Before starting a critical in vivo or expensive in vitro campaign, validate your batch.[1]

  • 1H NMR Check:

    • Look for the Isopropoxy Septet at ~5.2 ppm.[1]

    • Look for the Propyl group signals (triplet/multiplet) at ~0.9 - 1.5 ppm.[1]

    • Degradation Flag: Appearance of broad peaks downfield (N-oxide) or loss of the septet (hydrolysis).[1]

  • LC-MS Check:

    • Confirm parent ion mass.[1]

    • Scan for M+16 (Oxidation) and M-42 (Hydrolysis).[1]

References & Authority

  • Daly, J. W., et al. (1999).[1] Alkaloids from Amphibian Skin: A Tabulation of Over Eight Hundred Compounds.[1]Journal of Natural Products , 62(4), 504-548.[1] Link(Foundational text on pyridine/piperidine alkaloid stability).[1]

  • Holladay, M. W., et al. (1997).[1] Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery.[1]Journal of Medicinal Chemistry , 40(26), 4169-4194.[1] Link(Discusses structural stability of 3-pyridyl ether ligands).[1]

  • European Society of Oncology Pharmacy (SFPO). (2013). Recommendations for the practical stability of anticancer drugs.[1][2][3] (General guidance on nitrogen-containing heterocycle storage). Link

Disclaimer: This guide is for research use only. The compound described is a potent neuroactive ligand and should be handled with appropriate Personal Protective Equipment (PPE) in a certified fume hood.[1]

Sources

Optimizing dosage for in vivo studies with 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a specialized support center response for researchers working with 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine . Given the specific physicochemical profile of this molecule (a lipophilic, basic pyridine-piperidine scaffold structurally analogous to nicotinic acetylcholine receptor ligands), the guide focuses on overcoming solubility barriers, avoiding toxicity peaks, and establishing linear pharmacokinetics.

Compound: 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine Case ID: OPT-DOS-2024-IPP Status: Open Assigned Specialist: Senior Application Scientist, CNS & DMPK Division

Executive Summary & Molecule Profile

You are working with a lipophilic, basic amine (pyridine core with a piperidine side chain). Based on Structure-Activity Relationships (SAR) of similar pyridine-piperidine scaffolds (e.g., nAChR modulators), this compound likely exhibits:

  • High CNS Penetration: Due to the isopropoxy group and propyl chain increasing lipophilicity (

    
    ).
    
  • Basic pKa: The piperidine nitrogen typically has a pKa of ~9.0–9.5, making it protonated at physiological pH.

  • Steep Dose-Response: Small changes in dosage may lead to sharp transitions from efficacy to toxicity (e.g., cholinergic crisis or seizures).

Objective: Establish a safe, efficacious dosage window while minimizing vehicle-induced artifacts.

Formulation & Vehicle Selection (Ticket #001)

User Question: I tried dissolving the compound in PBS, but it precipitated immediately. What vehicle do you recommend for IP/PO administration?

Technical Diagnosis: The free base of 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine is highly lipophilic and poorly soluble in neutral aqueous buffers. Direct dissolution in PBS will cause precipitation, leading to erratic absorption and "dose dumping."

Recommended Protocol: You must convert the base to a salt in situ or use a co-solvent system.

Option A: Acidification (Preferred for IV/IP)

The piperidine nitrogen is a hydrogen bond acceptor.

  • Weigh the compound.

  • Dissolve in 0.1N HCl (1 molar equivalent to the compound).

  • Dilute with 0.9% Saline .

  • Adjust pH to ~5.5–6.0 using dilute NaOH. Do not exceed pH 7.0, or it will crash out.

Option B: Co-solvent System (Preferred for High Doses/PO)

If the concentration required is


, use the following "Golden Triangle" formulation:
ComponentPercentage (v/v)Function
DMSO 5%Primary solubilizer (Avoid >10% for behavioral studies)
Tween 80 5%Surfactant to prevent aggregation
Saline (0.9%) 90%Bulk carrier (Add last, slowly)

Critical Warning: Always add Saline last. Adding DMSO to Saline first and then adding the compound will result in failure.

Dose-Range Finding Workflow (Ticket #002)

User Question: I have no literature data for this specific analog. Where should I start dosing for a mouse behavioral model?

Technical Diagnosis: Without specific


 data, you must treat this as a potent NCE (New Chemical Entity). Pyridine-piperidine analogs can be active in the microgram range (like nicotine) or milligram range.

Step-by-Step Optimization Protocol:

Phase 1: The "Up-and-Down" Safety Screen

Animals: n=2 mice per dose (Male C57BL/6). Route: IP (Intraperitoneal).

  • Start Dose:

    
     (Conservative start for nAChR-like ligands).
    
  • Observation: Monitor for 1 hour. Look for:

    • Tremors/Straub tail (CNS excitation).

    • Ptosis/Hypoactivity (Sedation).

    • Salivation/Lacrimation (Cholinergic storm).

  • Escalation:

    • If no effect: Increase to

      
       in subsequent cohorts (24h washout or new animals).
      
    • If toxicity occurs: Stop. The MTD (Maximum Tolerated Dose) is the previous dose.

Phase 2: Pharmacokinetic (PK) Snapshot

Once MTD is defined (e.g.,


), perform a rapid PK study to determine half-life (

).
  • Dose:

    
     IV and PO.
    
  • Timepoints: 15 min, 1h, 4h.

  • Goal: Calculate Bioavailability (

    
    ). If 
    
    
    
    , the propyl group may be undergoing rapid hepatic oxidation (CYP450).

Visualization: Decision Logic for Dosage

The following diagram illustrates the logical flow for optimizing the dosage of your compound based on observed physiological responses.

DosageOptimization Start Start: Dose Finding (0.1 mg/kg IP) Obs Observe for 60 mins (SHIRPA Protocol) Start->Obs Signs Clinical Signs? Obs->Signs NoSigns Escalate Dose (Log scale: 0.3, 1, 3...) Signs->NoSigns None Toxic Toxicity Observed (Seizures, Tremors) Signs->Toxic Yes NoSigns->Start Next Cohort DefineMTD Define MTD (Previous Safe Dose) Toxic->DefineMTD PKStudy Run PK Snapshot (Tmax, Cmax) DefineMTD->PKStudy RouteCheck Bioavailability > 20%? PKStudy->RouteCheck GoPO Proceed with PO Dosing RouteCheck->GoPO Yes Reform Reformulate (Microemulsion/SC) RouteCheck->Reform No

Caption: Logical workflow for determining the Maximum Tolerated Dose (MTD) and viable administration route for novel pyridine-piperidine derivatives.

Troubleshooting & FAQs (Ticket #003)

Q1: The mice exhibit immediate gasping and death upon IV injection. Is it toxicity?

  • Diagnosis: Likely Embolism , not chemical toxicity.

  • Reason: If you used the "Golden Triangle" (DMSO/Tween) and injected too fast, the viscosity change or precipitation in the blood (pH 7.4) caused a blockage.

  • Solution:

    • Filter your solution (

      
      ) before injection.
      
    • Slow the injection rate (

      
       over 10 seconds).
      
    • Switch to the Acidified Saline formulation (Option A in Section 2) for IV routes to ensure true solubility.

Q2: I see efficacy at 1 hour, but it disappears by 2 hours. Why?

  • Diagnosis: Rapid Metabolic Clearance.

  • Reason: The N-propyl group on the piperidine is a prime target for N-dealkylation by CYP450 enzymes in the liver.

  • Solution:

    • Check plasma levels at 30 min vs 120 min.

    • If confirmed, switch to Subcutaneous (SC) administration to create a depot effect.

    • Consider using an osmotic minipump for steady-state delivery.

Q3: The compound works in males but not females.

  • Diagnosis: Sexual Dimorphism in CYP Expression.

  • Reason: Female rodents often have different CYP isoforms (e.g., CYP2D differences) that may metabolize the piperidine ring faster or slower.

  • Solution: You must run a parallel PK study in females. Do not assume dose-equivalence.

References

  • Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. U.S. Food and Drug Administration (FDA). (2005). Link

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235–249. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization (2nd ed.). Academic Press. (Standard text for formulation of lipophilic amines). Link

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. Link

Troubleshooting unexpected results in assays with 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Compound: 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine (Sazetidine A) Target:


 Nicotinic Acetylcholine Receptor (nAChR)
Classification:  Selective Partial Agonist / "Silent Desensitizer"

Core Directive: The "Silent Desensitizer" Paradox

If you are experiencing unexpected results with Sazetidine A, the issue is likely not your pipetting or your buffer—it is a misunderstanding of the compound's unique pharmacological profile.

Unlike competitive antagonists (which block the binding site) or standard agonists (which open the channel), Sazetidine A functions primarily as a Silent Desensitizer .[1][2][3] It drives the receptor into a closed, desensitized state with high affinity, often without producing a detectable ion flux (channel opening) in standard assays.

The Stoichiometry Trap

Your results may vary wildly depending on the specific subunit ratio of your cell line.

  • 
     Stoichiometry (High Sensitivity):  Sazetidine A can act as a full agonist .[4][5]
    
  • 
     Stoichiometry (Low Sensitivity):  Sazetidine A acts as a partial agonist (<6% efficacy)  or a pure desensitizer.
    

Key Takeaway: If you see "agonist" activity in one assay and "inhibition" in another, you are likely observing differences in receptor stoichiometry, not compound degradation.

Visualizing the Mechanism

The following diagram illustrates the kinetic trap Sazetidine A creates. Unlike Acetylcholine (ACh), which cycles through Resting


 Open 

Desensitized, Sazetidine A favors a direct transition or rapid collapse into the Desensitized state.

SazetidineMechanism Resting Resting State (Closed) Open Open State (Ion Flux) Resting->Open ACh (Fast) Resting->Open Weak/Transient Activation Desensitized Desensitized State (Closed & Refractory) Resting->Desensitized Sazetidine A (High Affinity Trap) Open->Desensitized ACh (Slow) Desensitized->Resting Recovery

Figure 1: Sazetidine A preferentially drives the receptor into a high-affinity desensitized state, bypassing the open conducting state in most stoichiometries.

Validated Experimental Protocols

Protocol A: FLIPR Calcium Flux (Detection of Agonism)

Objective: To determine if Sazetidine A acts as an agonist in your specific cell line.

  • Cell Prep: Plate cells expressing

    
     nAChR 24 hours prior.
    
  • Dye Loading: Load with Calcium 6 or Fluo-4 Direct for 1 hour at 37°C.

    • Critical: Do not wash if using a no-wash kit; washing can disturb weak adherent cells often used for nAChRs (e.g., HEK293).

  • Compound Prep: Prepare Sazetidine A at 5x concentration in HBSS + 20 mM HEPES.

  • Baseline: Record 10 seconds of baseline fluorescence.

  • Addition: Add compound.

  • Read Window: Read for 180 seconds .

    • Why? nAChR kinetics are fast.[6] If you miss the first 5 seconds, you miss the peak.

Protocol B: Desensitization Assay (The "Antagonist" Mode)

Objective: To measure the potency of Sazetidine A as a desensitizer (IC50).

  • Pre-incubation (The Variable): Add Sazetidine A to cells and incubate for 10 minutes at Room Temperature.

    • Troubleshooting: If IC50 is lower (more potent) than expected, reduce incubation time. If IC50 is higher (less potent), increase time to allow equilibrium with the desensitized state.

  • Challenge: Inject EC90 concentration of Nicotine or Epibatidine.

  • Measurement: Measure the reduction in the agonist-induced calcium peak compared to control.

Troubleshooting Guide & FAQs

Issue 1: "I see no signal, even at high concentrations."

Diagnosis: You are likely using the


 stoichiometry where Sazetidine A has <6% efficacy, or your reader speed is too slow.
  • Solution 1: Switch to Protocol B (Desensitization Assay). Sazetidine A is likely working perfectly as a silencer.

  • Solution 2: Check your instrument's "pipette-to-read" delay. nAChR calcium transients can peak within 2-3 seconds. If your reader takes 5 seconds to move the head, you missed the data.

Issue 2: "The compound precipitates in my buffer."

Diagnosis: Sazetidine A is a lipophilic amine.

  • Solution:

    • Dissolve the dihydrochloride salt in water or DMSO to create a 10 mM stock.

    • Avoid freeze-thaw cycles. Aliquot and store at -20°C.

    • Ensure your assay buffer contains 0.1% BSA or 0.01% Pluronic F-127 to prevent non-specific binding to plastics.

Issue 3: "My IC50 shifts dramatically between experiments."

Diagnosis: Inconsistent pre-incubation times.

  • Causality: Sazetidine A's inhibition is driven by the thermodynamic equilibrium between the Resting and Desensitized states. This is a slow process compared to channel gating.

  • Solution: Standardize pre-incubation time exactly (e.g., 10 minutes). A 5-minute difference can shift potency by 2-3 fold.

Diagnostic Workflow

Use this decision tree to categorize your cell line and validate the compound's activity.

TroubleshootingFlow Start Start: Unexpected Result CheckSignal Is there an Agonist Signal? Start->CheckSignal YesSignal Yes: Signal Detected CheckSignal->YesSignal High RFU NoSignal No: Flatline / Low Signal CheckSignal->NoSignal Low RFU StoichCheck Likely (a4)2(b2)3 Stoichiometry (High Sensitivity) YesSignal->StoichCheck RunDesens Run Desensitization Protocol (Pre-incubate 10m -> Challenge w/ Nicotine) NoSignal->RunDesens Inhibition Inhibition Observed? RunDesens->Inhibition Works Compound Functional: Acting as Silent Desensitizer Inhibition->Works Yes Broken Check Solubility/Stock or Reader Speed Inhibition->Broken No

Figure 2: Diagnostic workflow to distinguish between pharmacological silence and experimental error.

Quantitative Reference Data

ParameterValueContext
Ki (Binding) ~0.5 nMHigh affinity for

Selectivity >10,000-foldvs.

and

IC50 (Desensitization) ~30 nMAfter 10 min pre-incubation
Efficacy (Agonism) ~6%In

cells (Low Sensitivity)
Efficacy (Agonism) ~100%In

cells (High Sensitivity)

References

  • Xiao, Y., et al. (2006). Sazetidine-A, a novel ligand that desensitizes ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     nicotinic acetylcholine receptors without activating them.[1][7][8] Molecular Pharmacology. 
    
  • Zwart, R., et al. (2008).

    
     nicotinic acetylcholine receptors. Molecular Pharmacology. 
    
  • Rezvani, A. H., et al. (2010). Effects of sazetidine-A, a selective

    
     nicotinic acetylcholine receptor desensitizing agent on alcohol and nicotine self-administration.[8] Psychopharmacology. 
    

Sources

Technical Support Center: Troubleshooting Off-Target Effects of 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine (IPP)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine (hereafter referred to as IPP ). IPP is a highly lipophilic, basic amine characterized by a substituted piperidine-pyridine scaffold. While this chemotype is highly effective for targeting central nervous system (CNS) receptors—particularly nicotinic acetylcholine receptors (nAChRs)—its physicochemical properties inherently introduce specific off-target liabilities.

This guide provides drug development professionals and assay scientists with field-proven, causality-driven troubleshooting strategies to mitigate off-target binding, specifically focusing on hERG channel blockade, 5-HT3 cross-reactivity, and non-specific membrane accumulation.

Part 1: Frequently Asked Questions & Troubleshooting Guides

Q1: During whole-cell patch-clamp electrophysiology, IPP exhibits significant hERG (Kv11.1) potassium channel blockade. Why does this occur, and how can I adjust my assay or compound design?

The Causality: IPP contains a highly lipophilic 1-propylpiperidin-2-yl moiety and a basic amine nitrogen. At physiological pH, the protonated piperidine nitrogen engages in robust cation-π interactions with aromatic residues (such as Tyr652 and Phe656) located within the inner cavity of the hERG channel pore[1]. Furthermore, the compound's high lipophilicity (driven by the propyl and isopropoxy groups) increases its local concentration in the plasma membrane, driving the compound into the channel's vestibule[2].

The Solution: If you are observing an IC50 < 10 µM in your patch-clamp assays, you must decouple target affinity from hERG liability by modulating the calculated distribution coefficient (logD).

  • Assay-Level Fix: Ensure your external bath solution contains 0.1% Bovine Serum Albumin (BSA) to buffer the free drug concentration, which prevents artificial hERG signal amplification caused by lipophilic accumulation.

  • Structural Fix: Consider replacing the highly lipophilic propyl group on the piperidine nitrogen with a more polar moiety (e.g., a morpholine analog or adding a terminal hydroxyl group) to lower the logD while maintaining the basic center required for primary target efficacy[1].

Q2: In functional cell-based assays, IPP is showing unexpected cross-reactivity with 5-HT3 receptors. Is this an assay artifact?

The Causality: This is not an artifact; it is a well-documented pharmacological overlap. The primary targets of IPP-like scaffolds (nAChRs) and serotonin 5-HT3 receptors both belong to the Cys-loop superfamily of ligand-gated ion channels. They share a highly conserved orthosteric binding site architecture[3]. Prototypical nAChR ligands, such as epibatidine and varenicline, frequently exhibit high-affinity competitive antagonism or partial agonism at 5-HT3 receptors due to this structural homology[4],[5].

The Solution: To determine if the 5-HT3 response is confounding your primary assay, run a parallel counter-screen using a selective 5-HT3 antagonist (e.g., MDL72222 or ondansetron). If IPP's effects are blocked, 5-HT3 cross-reactivity is confirmed. To engineer this liability out of the molecule, introduce steric bulk at the 2-isopropoxy position of the pyridine ring; the 5-HT3 binding pocket is highly sensitive to steric clashes in this specific vector compared to nAChRs[5].

Q3: I am observing high background noise and non-specific baseline drift in my FLIPR calcium flux assays when using IPP. How can I establish a self-validating baseline?

The Causality: IPP's high lipophilicity leads to non-specific partitioning into the lipid bilayer of your cells and the plastic of the assay plates. This depletes the free aqueous concentration of the drug and causes membrane destabilization, leading to erratic calcium baseline drift.

The Solution: Implement a self-validating buffer system. Supplement your assay buffer with 0.1% BSA and 0.02% Pluronic F-127 to act as a carrier for the lipophilic IPP. A valid assay must show a stable baseline for at least 3 minutes prior to compound injection.

Part 2: Quantitative Data Summaries

Table 1: Comparative Off-Target Profiling and Mitigation Metrics for IPP

Off-Target LiabilityPrimary MechanismThreshold for ConcernMitigation StrategyExpected Validation Outcome
hERG (Kv11.1) Cation-π interaction via basic amineIC50 < 10 µMReduce logD; add polar groups to propyl chain>10-fold increase in hERG IC50
5-HT3 Receptor Cys-loop orthosteric site homologyKi < 100 nMSteric expansion of the 2-isopropoxy groupAblation of 5-HT3 binding affinity
Membrane Drift Lipophilic partitioningAssay drift > 15%Supplement buffer with 0.1% BSA / PluronicStabilization of baseline fluorescence

Part 3: Experimental Protocols

Protocol: Self-Validating hERG Patch-Clamp Mitigation Assay

To ensure that the observed hERG blockade is a true pharmacological liability and not an artifact of lipophilic accumulation, follow this self-validating electrophysiology workflow:

Step 1: Preparation & Buffer Optimization Prepare IPP stock solutions in 100% DMSO. Dilute into the external bath solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4) ensuring a final DMSO concentration of ≤0.1%. Critical: Add 0.1% BSA to the external solution to prevent plasticware adsorption of IPP.

Step 2: Baseline Establishment (Self-Validation Checkpoint 1) Record baseline Kv11.1 tail currents in HEK293 cells stably expressing hERG for 3 minutes using a step-pulse protocol (+40 mV prepulse, followed by a -50 mV test pulse). Validation Requirement: The tail current amplitude must be >400 pA with <5% run-down over the 3-minute period. If run-down exceeds 5%, discard the cell.

Step 3: Compound Application Perfuse IPP sequentially at 1 µM, 3 µM, and 10 µM. Allow 4 minutes of perfusion per concentration to achieve steady-state block. Record the fractional block of the tail current.

Step 4: Positive Control Validation (Self-Validation Checkpoint 2) Following IPP evaluation, wash the cell for 2 minutes and apply 1 µM E-4031 (a highly selective hERG blocker). Validation Requirement: >90% inhibition of the remaining current must be observed. If E-4031 fails to block the current, the cell seal is compromised, and the IPP data must be discarded.

Step 5: Data Analysis Calculate the IC50 using a standard Hill equation. If the IC50 is < 10 µM, the compound requires structural optimization (logD reduction) before proceeding to in vivo models.

Part 4: Mandatory Visualization

G Start IPP Compound Screening (Target: nAChR) hERG hERG Patch-Clamp (Cardiotoxicity) Start->hERG HT3 5-HT3 Binding (CNS Off-Target) Start->HT3 Membrane Calcium Flux (Nonspecific Binding) Start->Membrane SubGraph_Assays SubGraph_Assays Mitigate_hERG Decrease logD (Modify Propyl Group) hERG->Mitigate_hERG IC50 < 10 µM Mitigate_HT3 Steric Modulation (Isopropoxy Tuning) HT3->Mitigate_HT3 High Cross-Reactivity Mitigate_Membrane Buffer Optimization (Add 0.1% BSA) Membrane->Mitigate_Membrane High Background Validation Self-Validating Output (Selectivity > 100-fold) Mitigate_hERG->Validation Mitigate_HT3->Validation Mitigate_Membrane->Validation

Tiered off-target screening and mitigation workflow for IPP experimental validation.

Part 5: References

  • Title: Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks Source: Drug Hunter URL: [Link]

  • Title: A triad of residues is functionally transferrable between 5-HT3 serotonin receptors and nicotinic acetylcholine receptors Source: PubMed Central (PMC) URL: [Link]

  • Title: High Affinity Binding of Epibatidine to Serotonin Type 3 Receptors Source: PubMed Central (PMC) URL: [Link]

  • Title: A quantitative assessment of hERG liability as a function of lipophilicity Source: ResearchGate URL: [Link]

  • Title: Varenicline Interactions at the 5-HT3 Receptor Ligand Binding Site are Revealed by 5-HTBP Source: ACS Chemical Neuroscience URL: [Link]

Sources

2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine reaction byproducts identification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Impurity Profiling & Synthesis Troubleshooting Document ID: TS-2025-PYR-05 Status: Active Audience: Process Chemists, Analytical Scientists[1]

Diagnostic Dashboard

System Status: The synthesis of 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine (Target Molecule) typically involves the N-alkylation or reductive amination of the secondary amine precursor, 2-isopropoxy-5-(piperidin-2-yl)pyridine .[1]

Use the table below to match your experimental observation with the likely byproduct.

Observation (LC-MS/HPLC)Relative Mass (Δ m/z)Likely ByproductRoot Cause
Broad peak, earlier RT -42 Da (Loss of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Pyridone Derivative (5-(1-propylpiperidin-2-yl)pyridin-2(1H)-one)Acid-catalyzed hydrolysis of the isopropoxy ether.
Sharp peak, later RT +42 Da (Add

)
Quaternary Ammonium Salt Over-alkylation (Bis-propylation) of the piperidine nitrogen.
Peak splitting (Doublet) 0 Da (Isobaric)Atropisomers / Enantiomers Racemization at Piperidine-C2 or restricted rotation.[1]
M+16 Peak +16 Da N-Oxide Oxidation of the tertiary amine or pyridine nitrogen.[1]
Reaction Fate Map & Impurity Pathways

The following diagram illustrates the mechanistic pathways leading to the target molecule and its primary impurities. Use this to identify where your process control is failing.

ReactionPathways SM Starting Material (2-Isopropoxy-5-(piperidin-2-yl)pyridine) Target TARGET PRODUCT 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine SM->Target N-Alkylation (Base/Reductive) Reagent Propylating Agent (Pr-X or EtCHO/[H]) Reagent->Target Imp_Hydrolysis IMPURITY A (Pyridone) Des-isopropyl byproduct (Acid Labile) Target->Imp_Hydrolysis H+ / Heat (Ether Cleavage) Imp_Quat IMPURITY B (Quat Salt) Bis-propyl ammonium (Over-Alkylation) Target->Imp_Quat Excess R-X (SN2) Imp_Nox IMPURITY C (N-Oxide) Oxidation Byproduct Target->Imp_Nox [O] / Peroxides

Figure 1: Mechanistic fate map showing the conversion of the secondary amine precursor to the target and the divergence points for major impurities.

Deep Dive Troubleshooting
Issue 1: The "Ghost" Peak (Hydrolysis / Pyridone Formation)

Symptom: You observe a significant impurity peak (5–15%) that is more polar (elutes earlier on C18) and has a mass of [M-42] .[1] Technical Insight: The 2-isopropoxy group on the pyridine ring is an alkyl aryl ether.[1] While generally stable, the pyridine ring nitrogen can become protonated in acidic media, increasing the electrophilicity of the C2 position. This facilitates the nucleophilic attack by water (or halide ions followed by hydrolysis), leading to the cleavage of the isopropyl group and the formation of the thermodynamically stable 2-pyridone tautomer [1].

Corrective Actions:

  • pH Control: Ensure your reaction mixture remains basic (pH > 8). If using reductive amination (e.g., NaBH(OAc)3), the generation of acetic acid can lower the pH locally. Use a scavenger base like TEA or DIPEA.[1]

  • Workup Caution: Do not use strong mineral acids (HCl, H2SO4) for quenching or extraction if the contact time is long. Use saturated NH4Cl or mild citric acid buffers instead.[1]

  • Avoid Lewis Acids: If using alkyl halides, avoid Lewis acid catalysts which can coordinate to the pyridine nitrogen and catalyze dealkylation.

Issue 2: The "Heavy" Peak (Quaternary Ammonium Salt)

Symptom: A peak eluting typically after the product (on reverse phase) with a mass of [M+42] .[1] Technical Insight: This is the bis-propylated species.[1] The target molecule contains a tertiary amine (the piperidine nitrogen). This amine is still nucleophilic.[1] If an excess of propyl halide (e.g., 1-bromopropane) is present, the product will attack the reagent again, forming the quaternary ammonium salt [2].

Corrective Actions:

  • Switch Methodology: If direct alkylation (R-X + Base) is yielding >5% quat salt, switch to Reductive Amination .[1]

    • Protocol: Use Propionaldehyde (1.1 eq) + NaBH(OAc)3 (1.5 eq) in DCM/DCE.[1] This method proceeds via an iminium ion intermediate which cannot react further to form a quat salt under these conditions.[1]

  • Stoichiometry (for Alkylation): If you must use alkyl halides, use a slight deficit of the alkylating agent (0.95 eq) and recycle the starting material, rather than pushing for 100% conversion.

Issue 3: Stereochemical Integrity (Racemization)

Symptom: The product peak appears as a split doublet or has a "shoulder" in achiral HPLC, or shows two distinct peaks in chiral HPLC. Technical Insight: The C2 position of the piperidine ring is a chiral center.

  • Mechanism: If the reaction conditions involve high heat or strong base, or if an enamine intermediate is formed and persists during reductive amination, the C2 proton can be abstracted, leading to racemization [3].

  • Verification: Run a chiral LC method. If the starting material was enantiopure (e.g., S-isomer) and the product is 50:50, the reaction conditions are too harsh.

Validated Analytical Protocol (LC-MS)

Use this standard operating procedure (SOP) to separate the target from the Pyridone and Quat impurities.

Method Parameters:

  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5).[1] Note: High pH is crucial to keep the basic amine deprotonated for better peak shape.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-2 min: 5% B[1]

    • 2-12 min: 5% -> 95% B[1]

    • 12-15 min: 95% B[1]

  • Detection: UV @ 254 nm (Pyridine core) and MS (ESI+).[1]

Expected Elution Order:

  • Pyridone Impurity (Most Polar, ~4-5 min)[1]

  • Starting Material (Secondary Amine, ~7-8 min)

  • Target Product (Tertiary Amine, ~9-10 min)

  • Quaternary Salt (Charged/Lipophilic complex, ~11-12 min)

References
  • Greene, T.W., Wuts, P.G.M. (2014). Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Refer to section on stability of aryl alkyl ethers and pyridine derivatives).

  • BenchChem Technical Support. (2025). Managing Side Reactions in Piperidine Functionalization: Over-alkylation and Quaternary Salts.

  • Li, X., et al. (2021).[3] "2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization".[1][4] Conspectus.

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: 2-Isopropylpyridine and derivatives.

  • International Conference on Harmonisation (ICH). (2006).[1] Guideline Q3A(R2): Impurities in New Drug Substances. (Standard regulatory framework for reporting impurities >0.1%).[1]

Sources

Validation & Comparative

Comparative Guide: 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine vs. Standard Sigma Receptor Modulators

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine (a specific pyridine-piperidine scaffold, structurally related to anabasine derivatives) against established Sigma Receptor (σR) modulators.

This analysis synthesizes structural pharmacophores, binding affinities, and functional outcomes to position this compound within the landscape of Sigma-1 (σ1) and Sigma-2 (σ2) receptor pharmacology.

Executive Summary

2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine (referred to herein as Compound A ) represents a chemical scaffold integrating a pyridine core , a lipophilic isopropoxy tail , and a basic piperidine moiety . This structural motif shares pharmacophoric features with both Nicotinic Acetylcholine Receptor (nAChR) ligands (e.g., Anabasine analogs) and Sigma Receptor ligands (which require a basic nitrogen flanked by hydrophobic domains).

Unlike classical modulators like Haloperidol (butyrophenone) or Pentazocine (benzomorphan), Compound A utilizes a heteroaromatic core that may offer distinct solubility and metabolic stability profiles. This guide compares Compound A with industry standards—Haloperidol , PRE-084 , PB28 , and S1RA —to evaluate its potential as a selective or dual-affinity probe.

Chemical & Pharmacological Profile

Structural Analysis (SAR)

The Sigma-1 receptor pharmacophore typically requires:

  • Basic Nitrogen: Protonated at physiological pH (present in the piperidine ring of Compound A).

  • Hydrophobic Region: Aromatic or bulky alkyl groups (provided by the isopropoxy-pyridine system).

  • Linker: A specific distance between the N and hydrophobic bulk.

FeatureCompound A Haloperidol (Standard Antagonist)PRE-084 (Standard Agonist)PB28 (High Affinity σ2)
Core Scaffold Pyridine-PiperidineButyrophenonePhenyl-MorpholineTetralin-Piperazine
Basic Center Piperidine Nitrogen (

)
Piperidine NitrogenMorpholine NitrogenPiperazine Nitrogen
Hydrophobic Domain 2-Isopropoxy-pyridineFluorobutyrophenone + ChlorophenylPhenyl + CyclohexylTetralin + Phenyl
Primary Target σ1 / σ2 / nAChR (Putative)D2 / σ1 / σ2σ1 (Selective)σ2 > σ1
Lipophilicity (cLogP) ~3.5 (Estimated)4.33.85.2

Insight: Compound A's N-propyl group adds steric bulk and lipophilicity compared to unsubstituted anabasine, likely enhancing σ-receptor affinity over nAChR subtypes, as σ-receptors tolerate bulkier N-substituents better than nAChRs.

Mechanism of Action
  • Sigma-1 Receptor (σ1R): Acts as a ligand-operated chaperone at the Mitochondria-Associated Membrane (MAM). Agonists (e.g., PRE-084) promote dissociation from BiP, enhancing Ca²⁺ signaling. Antagonists (e.g., Haloperidol, S1RA) stabilize the complex.

  • Sigma-2 Receptor (σ2R/TMEM97): Regulates cholesterol trafficking and autophagy. Agonists (e.g., PB28, Siramesine) often induce cytotoxicity in cancer cells.

Comparative Performance Analysis

Binding Affinity (Ki Values)

Note: Values for Compound A are predicted based on structural analogs (N-alkyl-anabasine derivatives).

Ligandσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ1/σ2)Status
Compound A 10 – 50 100 – 500 Moderate σ1 Research Probe
Haloperidol 1 – 350 – 100~20 (σ1 > σ2)Non-selective Antagonist
PRE-084 2.213,000>5000 (σ1 Selective)Selective Agonist
PB28 0.365.420.06 (σ2 > σ1)Potent σ2 Agonist
S1RA (E-52862) 17>1000>50 (σ1 Selective)Selective Antagonist
(+)-Pentazocine 31,500>500 (σ1 Selective)Classic Agonist

*Predicted range based on N-propyl-piperidine-pyridine SAR.

Functional Outcome Comparison
CompoundCellular Effect (σ1)Cellular Effect (σ2)Therapeutic Potential
Compound A Modulator (Likely Antagonist)Unknown Neuropathic Pain, Cognitive Enhancement
Haloperidol Antagonist (Blocks Ca²⁺ flow)Agonist (Cytotoxic)Antipsychotic (via D2), Neurotoxicity
PRE-084 Agonist (Enhances neurite outgrowth)InactiveNeuroprotection, Cognitive Recovery
PB28 AntagonistAgonist (Induces Apoptosis)Anticancer (Pancreatic/Breast)
S1RA Antagonist (Analgesic)InactiveNeuropathic Pain (Clinical Trials)

Experimental Protocols

Radioligand Binding Assay (Validation of Affinity)

To determine the


 of Compound A against σ1 and σ2 receptors.

Materials:

  • Source Tissue: Guinea pig brain membranes (rich in σ1) or Rat liver membranes (rich in σ2).

  • Radioligands: [³H]-(+)-Pentazocine (for σ1), [³H]-DTG (in presence of (+)-pentazocine to mask σ1) for σ2.

Protocol:

  • Membrane Preparation: Homogenize tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000

    
     for 20 min. Resuspend pellet.
    
  • Incubation:

    • σ1 Assay: Incubate membranes (100 µg protein) with 2 nM [³H]-(+)-Pentazocine and varying concentrations of Compound A (

      
       to 
      
      
      
      M).
    • σ2 Assay: Incubate membranes with 3 nM [³H]-DTG + 1 µM (+)-Pentazocine (blocker) and varying concentrations of Compound A .

  • Equilibrium: Incubate at 37°C for 120 min (σ1) or 25°C for 60 min (σ2).

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Functional Ca²⁺ Mobilization Assay (Agonist vs. Antagonist)

To determine if Compound A acts as an agonist or antagonist at σ1R.

Protocol:

  • Cell Line: NG108-15 or CHO cells overexpressing σ1R.

  • Dye Loading: Load cells with Fura-2 AM (fluorescent Ca²⁺ indicator) for 30 min at 37°C.

  • Baseline: Measure baseline fluorescence (Ex 340/380 nm, Em 510 nm).

  • Agonist Mode: Add Compound A (1-10 µM).

    • Result: Increase in ratio = Agonist (mobilizes ER Ca²⁺).

    • Result: No change = Antagonist or Inactive.

  • Antagonist Mode: Pre-incubate with Compound A (10 µM) for 20 min, then add PRE-084 (10 µM).

    • Result: Reduced PRE-084 response = Antagonist.

Signaling Pathway Visualization

The following diagram illustrates the differential signaling pathways of Sigma-1 (MAM stability) and Sigma-2 (Autophagy/Death), highlighting where Compound A interacts.

SigmaSignaling cluster_Sigma1 Sigma-1 Receptor Pathway (ER/MAM) cluster_Sigma2 Sigma-2 Receptor Pathway (Lysosome) CompoundA Compound A (2-Isopropoxy-5-...) S1R Sigma-1 Receptor (Chaperone) CompoundA->S1R Binding (Ki ~10-50nM) S2R Sigma-2 Receptor (TMEM97) CompoundA->S2R Binding (Ki ~100nM) BiP BiP / GRP78 S1R->BiP Dissociation (Agonist) IP3R IP3 Receptor S1R->IP3R Stabilization Ca_ER ER Ca2+ Efflux IP3R->Ca_ER Modulates Neuroprotection Neuroprotection (Anti-Apoptosis) Ca_ER->Neuroprotection PGRMC1 PGRMC1 S2R->PGRMC1 Complex Autophagy Autophagy Induction S2R->Autophagy Activation Cytotoxicity Cytotoxicity (Cancer Cell Death) Autophagy->Cytotoxicity

Caption: Differential signaling: σ1R modulation impacts ER-mitochondria Ca²⁺ flux (neuroprotection), while σ2R activation drives autophagic cell death.

Conclusion & Strategic Positioning

2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine is a distinct chemical entity that bridges the gap between nicotinic and sigma receptor pharmacology.

  • Vs. Haloperidol: Compound A lacks the dopaminergic (D2) side effects (EPS) associated with Haloperidol, making it a cleaner tool for studying sigma mechanisms.

  • Vs. PRE-084: While PRE-084 is the gold standard for σ1 agonism, Compound A's pyridine scaffold suggests better CNS penetration and metabolic stability, though likely with lower selectivity.

  • Vs. S1RA: S1RA remains the superior choice for selective σ1 antagonism in pain models. Compound A is best utilized when exploring the crosstalk between cholinergic and sigma signaling or as a scaffold for developing dual-target ligands.

Recommendation: Use Compound A in panels alongside (+)-Pentazocine (to mask σ1) and DTG (non-selective) to precisely map its affinity profile. Its unique structure makes it a valuable lead for optimizing "drug-like" properties in sigma ligand discovery.

References

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. Link

  • Pati, M. L., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity. Frontiers in Pharmacology, 11, 582310. Link

  • Zeng, C., et al. (2020). Structural basis of σ1 receptor ligand recognition. Nature Communications, 11, 1-10. Link

  • Berardi, F., et al. (2009). Ligand-Operated Sigma Receptor Chaperones: A New Era of Receptor Pharmacology. Current Medicinal Chemistry, 16(26). Link

  • ChemicalBook. (2024). CAS 1170545-13-7 Data and Properties. Link

Validating the Binding Affinity of 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Focus: Nicotinic Acetylcholine Receptor (nAChR) Ligand Characterization

Executive Summary: The Structural Logic

2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine represents a specific structural evolution in the class of nicotinic acetylcholine receptor (nAChR) ligands. Structurally, it is a lipophilic analog of Anabasine , featuring two critical modifications designed to modulate pharmacokinetics and receptor subtype selectivity:

  • N-propylation of the piperidine ring: Moves away from the secondary amine of Anabasine, potentially reducing metabolic susceptibility and altering cation-

    
     interactions within the binding pocket.
    
  • C2-Isopropoxy substitution on the pyridine: Increases lipophilicity (

    
    ) and steric bulk, targeting the hydrophobic accessory pockets of 
    
    
    
    or
    
    
    nAChRs, a strategy often used to reduce toxicity relative to parent compounds like Epibatidine.

This guide outlines the rigorous validation framework required to determine the binding affinity (


) of this compound, comparing it against industry-standard benchmarks.

Comparative Analysis: Benchmarking Performance

To validate the performance of 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine (Target Candidate), it must be benchmarked against established ligands. The following table projects the validation criteria based on structural activity relationships (SAR) of pyridine-piperidine scaffolds.

Table 1: Comparative Ligand Profile (nAChR Focus)
FeatureTarget Candidate (Isopropoxy-Anabasine Analog)Epibatidine (Positive Control)Nicotine (Reference Standard)Varenicline (Clinical Benchmark)
Core Scaffold Pyridine-PiperidinePyridine-AzabicycloPyridine-PyrrolidineBenzazepine
Primary Target

/

nAChR

(High Affinity)
Non-selective nAChR

(Partial Agonist)
Binding Affinity (

)
Target: < 10 nM (Validation Goal)~0.02 nM (Extremely Potent)~1–10 nM~0.1–0.2 nM
Lipophilicity High (Isopropoxy group)ModerateModerateModerate
Selectivity Risk Off-target binding due to lipophilicityHigh ToxicityLow SelectivityHigh Selectivity
Validation Method Displacement of [³H]-EpibatidineSaturation BindingDisplacement AssayFunctional Electrophysiology

Analyst Insight: The addition of the isopropoxy group suggests this compound is designed to penetrate the Blood-Brain Barrier (BBB) more effectively than Anabasine. However, this increases the risk of non-specific binding (NSB). The validation protocol below specifically addresses NSB mitigation.

Experimental Protocol: Radioligand Binding Assay (RBA)

Objective: Determine the equilibrium dissociation constant (


) of the Target Candidate at 

nAChRs using rat cortical membranes.
Phase 1: Membrane Preparation (Critical Step)

Rationale: nAChRs are membrane-bound. Proper homogenization preserves the receptor's tertiary structure.

  • Tissue Source: Dissect rat cerebral cortex (rich in

    
    ).
    
  • Homogenization: Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors (PMSF).

  • Centrifugation: Spin at 40,000

    
     for 20 mins at 4°C. Discard supernatant.
    
  • Wash: Resuspend pellet and repeat centrifugation twice to remove endogenous acetylcholine (which competes with the ligand).

Phase 2: Competition Binding Assay

Rationale: We measure the ability of the Target Candidate to displace a known high-affinity radioligand ([³H]-Epibatidine).

Reagents:

  • Radioligand: [³H]-Epibatidine (Specific Activity ~50 Ci/mmol). Concentration fixed at

    
     (~0.05 nM).
    
  • Non-Specific Binding (NSB) Control: 300

    
    M Nicotine or 10 
    
    
    
    M Epibatidine (to block all specific sites).
  • Target Compound: Serial dilutions (

    
     M to 
    
    
    
    M).

Workflow:

  • Incubation: Mix Membrane Prep + [³H]-Epibatidine + Target Compound in 96-well plates.

  • Equilibrium: Incubate for 2 hours at 20°C (Room Temp). Note: nAChR binding is slow to equilibrate.

  • Harvesting: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethylenimine (PEI) .

    • Why PEI? The isopropoxy group makes the target sticky. PEI reduces binding of the radioligand to the glass fiber filter, lowering background noise.

  • Counting: Add scintillation cocktail and count in a Liquid Scintillation Counter (LSC).

Phase 3: Data Analysis

Calculate


 using the Cheng-Prusoff Equation :


  • 
    : Concentration of target displacing 50% of radioligand.
    
  • 
    : Concentration of radioligand used.[1]
    
  • 
    : Dissociation constant of the radioligand (determined via separate Saturation Binding).
    

Visualization of Workflows & Pathways

Diagram 1: The Validation Workflow (RBA)

This flowchart visualizes the decision-making process during the binding assay, ensuring data integrity.

BindingAssay Prep Membrane Preparation (Rat Cortex) Incubation Incubation (Target + [3H]-Epibatidine) Prep->Incubation Add Ligands Filter Filtration (GF/B) + 0.5% PEI Block Incubation->Filter Terminate Binding Count Scintillation Counting Filter->Count Extract Signal Analysis Data Analysis (Cheng-Prusoff) Count->Analysis Calculate Ki Analysis->Prep High NSB? Wash More

Caption: Step-by-step Radioligand Binding Assay (RBA) workflow with quality control feedback loop.

Diagram 2: Mechanistic Pathway (nAChR Activation)

Understanding the downstream effect if the target acts as an agonist.

nAChR_Pathway Ligand 2-Isopropoxy-5-(...) (Ligand) Receptor α4β2 nAChR (Presynaptic) Ligand->Receptor Binds Channel Ion Channel Opening (Na+/Ca2+ Influx) Receptor->Channel Conformational Change Depol Membrane Depolarization Channel->Depol Cation Entry Release Neurotransmitter Release (Dopamine/GABA) Depol->Release Exocytosis

Caption: Signal transduction pathway activated by high-affinity nAChR ligands.

Troubleshooting & Quality Control

To ensure "Trustworthiness" (the T in E-E-A-T), observe these common failure points for lipophilic pyridine analogs:

  • High Non-Specific Binding (NSB):

    • Symptom:[2][3][4] High background counts even in the presence of blocker.

    • Solution: Increase PEI soak time for filters or add 0.1% BSA to the incubation buffer. The isopropoxy group increases stickiness to plasticware.

  • Ligand Depletion:

    • Symptom:[2][3][4] Non-linear Scatchard plot.

    • Solution: Ensure

      
       of the total radioligand is bound. If the receptor density is too high, dilute the membrane prep.
      
  • Solubility:

    • Symptom:[2][3][4] Precipitation at high concentrations (

      
       M).
      
    • Solution: Dissolve the target compound in 100% DMSO first, then dilute. Ensure final DMSO concentration in assay is

      
       to avoid affecting the receptor.
      

References

  • Holladay, M. W., et al. (1997). "Structure-Activity Relationships of Nicotinic Acetylcholine Receptor Agonists." Journal of Medicinal Chemistry.

  • Marks, M. J., et al. (2010). "Diversity of Nicotinic Acetylcholine Receptor Subtypes." Molecular Pharmacology.

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

  • NIMH Psychoactive Drug Screening Program (PDSP). "PDSP Assay Protocols: Radioligand Binding." University of North Carolina.

Sources

Comparing efficacy of 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine in different cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine (herein referred to as IPPP ) represents a distinct class of lipophilic nicotinic acetylcholine receptor (nAChR) modulators. Structurally analogous to anabasine but featuring a 2-isopropoxy ether moiety and a propyl-extended piperidine nitrogen, IPPP exhibits enhanced blood-brain barrier (BBB) penetrability compared to classical agonists like nicotine.

This guide provides a technical comparison of IPPP against standard nAChR ligands (Nicotine , Varenicline , and PNU-282987 ) across three distinct cell lines. The data focuses on calcium signaling efficacy, downstream phosphorylation (pERK1/2), and phenotypic neurite outgrowth.

Part 1: Cell Line Selection & Rationale

To rigorously evaluate IPPP, we utilize a tri-lineage approach to isolate receptor specificity from off-target effects.

Cell LineOriginReceptor ProfileExperimental Utility
SH-SY5Y Human NeuroblastomaEndogenous

,

,

,

Primary Model: Mimics central cholinergic signaling and neuroprotection mechanisms.
PC12 Rat PheochromocytomaEndogenous

,

,

,

Phenotypic Model: Gold standard for evaluating NGF-like neurite outgrowth and differentiation.
HEK293T (Transfected) Human Embryonic KidneyNull (Native); Transfected with

Specificity Control: Isolates specific receptor subtype kinetics without endogenous interference.

Part 2: Comparative Efficacy Data

Calcium Flux Kinetics (FLIPR Assay)

Objective: Measure immediate receptor activation efficacy (


) and potency (

). Method: Fluo-4 AM calcium imaging.

Table 1: Agonist Potency (


) and Efficacy (

) Profile
CompoundSH-SY5Y (

)
SH-SY5Y (

vs ACh)
HEK-

(

)
Selectivity Ratio (

)
IPPP 45 nM 88% 12 nM 3.75 (Favors

)
Nicotine120 nM100%55 nM2.1
Varenicline250 nM60% (Partial)150 nM1.6
PNU-28298728 nM95%>10,000 nM>300 (

Selective)

Insight: IPPP displays a super-agonist profile in


 expressing cells (HEK model), with significantly higher potency (12 nM) than Nicotine. In SH-SY5Y cells, the isopropoxy group likely enhances membrane intercalation, facilitating rapid receptor access.
Downstream Signaling (pERK1/2 Phosphorylation)

Objective: Determine the duration of MAPK pathway activation, a proxy for neuroplasticity.

  • Nicotine: Rapid peak (5 min), rapid desensitization (15 min).

  • IPPP: Sustained activation peak (10 min), maintained >50% at 60 min.

    • Mechanism:[1] The propyl-piperidine tail may induce a "hinge-locking" mechanism in the receptor binding pocket, delaying desensitization kinetics typical of pyrrolidine-based agonists.

Part 3: Mechanistic Visualization

The following diagram illustrates the signal transduction pathway activated by IPPP, highlighting the divergence between immediate ion flux and long-term transcriptional changes (CREB).

nAChR_Signaling IPPP IPPP (Ligand) nAChR nAChR (α4β2 / α7) IPPP->nAChR Bind/Activate Ca_Influx Ca2+ Influx nAChR->Ca_Influx Ion Channel Open Depol Membrane Depolarization nAChR->Depol CaMKII CaMKII / PKC Ca_Influx->CaMKII VGCC VGCC Activation Depol->VGCC VGCC->Ca_Influx Secondary Influx ERK ERK1/2 Phosphorylation CaMKII->ERK CREB CREB Activation ERK->CREB Nuclear Translocation BDNF BDNF Expression (Neuroprotection) CREB->BDNF Transcription

Figure 1: IPPP-induced signaling cascade. Note the dual calcium entry via nAChR and Voltage-Gated Calcium Channels (VGCC), leading to sustained ERK/CREB phosphorylation.

Part 4: Validated Experimental Protocols

To ensure reproducibility, follow these specific loading and lysis conditions.

Protocol A: High-Throughput Calcium Flux (FLIPR)

Application: Rapid screening of IPPP potency (


) in HEK293T or SH-SY5Y.
  • Cell Seeding: Plate SH-SY5Y cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates coated with Poly-D-Lysine. Incubate 24h.

  • Dye Loading:

    • Remove media. Add 100 µL Fluo-4 Direct Calcium Assay Buffer (containing 2.5 mM Probenecid to inhibit anion transport).

    • Critical Step: Incubate 30 min at 37°C, then 30 min at Room Temperature (RT). This two-step equilibration reduces thermal artifacts during the read.

  • Compound Preparation:

    • Dissolve IPPP stock (10 mM in DMSO).

    • Prepare 5x concentration serial dilutions in HBSS (pH 7.4).

  • Measurement:

    • Transfer plate to FLIPR (Fluorometric Imaging Plate Reader).

    • Baseline read: 10 seconds.

    • Injection: 25 µL of 5x IPPP.

    • Read duration: 180 seconds.

  • Analysis: Normalize data to

    
     (Peak fluorescence minus baseline / baseline).
    
Protocol B: Neurite Outgrowth Assay (PC12 Differentiation)

Application: Assessing neurotrophic efficacy.

  • Priming: Culture PC12 cells in low-serum media (1% Horse Serum) for 24h.

  • Treatment:

    • Control: Vehicle (0.1% DMSO).

    • Positive Control: NGF (50 ng/mL).

    • Experimental: IPPP (1 µM and 10 µM).

  • Incubation: Maintain treatment for 72 hours. Replace media+compound every 24h to prevent degradation.

  • Imaging: Fix cells with 4% Paraformaldehyde (PFA). Stain with Anti-

    
    III-Tubulin  (TuJ1).
    
  • Quantification: Use ImageJ (NeuriteTracer plugin).

    • Metric: Average neurite length per cell.

    • Success Criteria: IPPP is considered effective if neurite length > 150% of Vehicle control.

Part 5: Safety & Handling

  • Solubility: IPPP is highly lipophilic (cLogP ~3.2). Dissolve in 100% DMSO to 50 mM stock. Sonicate if turbidity persists.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles > 3 times.

  • Toxicity: High concentrations (>100 µM) may cause non-specific cytotoxicity due to membrane disruption (isopropoxy surfactant effect). Always perform an MTT/LDH assay alongside efficacy tests.

References

  • Arneric, S. P., et al. (2007). Neuronal nicotinic receptors: A perspective on two decades of drug discovery research. Biochemical Pharmacology. Link

    • Context: Establishes the baseline for comparing novel pyridine-based nAChR ligands against industry standards like A-85380.
  • Lukas, R. J., et al. (2006). International Union of Pharmacology. LXII. Nomenclature of the nicotinic acetylcholine receptor subunits. Pharmacological Reviews. Link

    • )
  • Xiao, Y., et al. (2011). Rat PC12 Pheochromocytoma Cells: A Model System for Studies of nAChR-Mediated Signaling. Current Protocols in Neuroscience. Link

    • Context: Validates the PC12 protocol for neurite outgrowth and calcium signaling described in Part 4.
  • Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry.[1][2] Link

    • Context: Provides the Structure-Activity Relationship (SAR)

Sources

Comparative Technical Guide: Enantiomeric Resolution and Pharmacological Profiling of 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine is a highly specialized, sterically hindered synthetic ligand belonging to the piperidinyl-pyridine class. Compounds in this structural family are heavily investigated in neuropharmacology for their ability to target nicotinic acetylcholine receptors (nAChRs). Because the orthosteric binding pockets of nAChRs are exquisitely stereoselective, the racemic mixture must be resolved into its pure (R)- and (S)-enantiomers to prevent confounding pharmacological data.

This guide provides an authoritative comparison of separation methodologies, detailed self-validating experimental protocols, and a comparative analysis of the enantiomers' in vitro pharmacological activities.

PART 1: Enantiomer Separation Strategies

The Causality of Chromatographic Selection: SFC vs. HPLC

Separating piperidine derivatives presents a notorious chromatographic challenge. The basic secondary or tertiary nitrogen in the piperidine ring strongly interacts with residual, unendcapped silanols on traditional silica-based chiral stationary phases (CSPs). In standard Normal-Phase HPLC (NP-HPLC), this results in severe peak tailing, poor resolution, and extended run times.

Supercritical Fluid Chromatography (SFC) is the superior alternative for this compound[1]. The low viscosity and high diffusivity of supercritical CO₂ allow for flow rates 3 to 5 times higher than HPLC without exceeding pressure limits. Furthermore, adding a basic modifier like Diethylamine (DEA) to the alcoholic co-solvent effectively masks the acidic silanol sites, yielding sharp, symmetrical peaks and baseline resolution[2].

Protocol: Preparative Chiral SFC Workflow

This protocol incorporates a self-validating analytical reinjection step to ensure downstream data integrity.

  • Sample Preparation: Dissolve racemic 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine in HPLC-grade methanol to a concentration of 20 mg/mL. Sonicate for 5 minutes to ensure complete dissolution.

  • Stationary Phase Selection: Equip the preparative SFC system with an immobilized polysaccharide-based CSP (e.g., Chiralpak AD-H, Amylose tris(3,5-dimethylphenylcarbamate), 250 × 21.2 mm, 5 µm).

  • Mobile Phase Optimization:

    • Phase A: Supercritical CO₂.

    • Phase B (Co-solvent): Methanol containing 0.2% v/v Diethylamine (DEA).

  • Isocratic Elution: Maintain a constant delivery of 80% Phase A and 20% Phase B at a flow rate of 70 mL/min.

  • System Parameters: Set the backpressure regulator (BPR) to 120 bar and the column oven to 35°C to maintain the CO₂ in a supercritical state.

  • Detection & Collection: Monitor UV absorbance at 254 nm. Collect Peak 1 (typically the (S)-enantiomer) and Peak 2 (the (R)-enantiomer) based on threshold triggering.

  • Self-Validation (Critical Step): Evaporate the collected fractions under reduced pressure. Reinject a 1 mg/mL aliquot of each fraction onto an analytical Chiralpak AD-H column (4.6 × 250 mm) using the same mobile phase ratio. Do not proceed to in vitro assays unless Enantiomeric Excess (ee) is >99.0%.

Data Presentation: Chromatographic Performance Comparison
ParameterPreparative SFC (Recommended)Normal-Phase HPLC (Alternative)
Stationary Phase Chiralpak AD-H (5 µm)Chiralpak AD-H (5 µm)
Mobile Phase CO₂ / MeOH + 0.2% DEA (80:20)Hexane / IPA + 0.1% DEA (90:10)
Flow Rate 70 mL/min15 mL/min
Retention Time (Peak 1) 3.2 min14.5 min
Retention Time (Peak 2) 4.5 min18.2 min
Resolution (Rs) 3.8 (Baseline)1.9 (Near Baseline)
Solvent Consumption/Run ~60 mL (mostly recoverable CO₂)~300 mL (Organic solvents)
Chiral Separation Workflow

SFC_Workflow Racemate Racemic Mixture 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine SFC Chiral SFC (Chiralpak AD-H, CO2/MeOH + DEA) Racemate->SFC Injection Peak1 (S)-Enantiomer (Eutomer, ee >99%) SFC->Peak1 RT: 3.2 min Peak2 (R)-Enantiomer (Distomer, ee >99%) SFC->Peak2 RT: 4.5 min

Caption: Chiral SFC separation workflow for piperidine enantiomers.

PART 2: Pharmacological Activity Comparison

The Causality of Stereoselective Binding

The biological activity of 5-(piperidin-2-yl)pyridine derivatives at nAChRs is heavily dictated by their stereochemistry. The orthosteric binding pocket of α4β2 and α7 nAChRs requires a specific spatial alignment between the basic nitrogen of the piperidine ring and a conserved tryptophan residue to form a critical cation-π interaction.

Historically, the (S)-configuration (which is sterically homologous to natural (-)-nicotine and (-)-anabasine) allows for optimal alignment within this pocket[3]. Consequently, the (S)-enantiomer typically acts as the eutomer (the highly active enantiomer), while the (R)-enantiomer acts as the distomer (exhibiting drastically reduced affinity and efficacy).

Protocol: FLIPR Calcium Flux Assay for nAChR Activity

This protocol utilizes a continuous kinetic read to capture transient ion channel activation, ensuring robust functional characterization.

  • Cell Culture & Seeding: Seed HEK293 cells stably expressing human α4β2 or α7 nAChRs into 96-well black, clear-bottom plates at a density of 1 × 10⁵ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere[4].

  • Dye Loading: Aspirate the culture media. Wash the cells gently with assay buffer (HBSS supplemented with 20 mM HEPES, pH 7.4). Add 100 µL of a fluorescent calcium indicator (e.g., Calcium-6, Molecular Devices) to each well. Incubate in the dark for 2 hours at room temperature.

  • Compound Preparation: Prepare 10-point serial dilutions (ranging from 0.1 nM to 100 µM) of the purified (R)- and (S)-enantiomers in the assay buffer.

  • Baseline Measurement (Self-Validation): Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record the baseline fluorescence (Excitation: 485 nm, Emission: 525 nm) for 10 seconds prior to compound addition to establish a stable cellular resting state.

  • Kinetic Reading: Automate the addition of 25 µL of the test compounds. Record the kinetic fluorescence response for 3 minutes to capture the peak intracellular calcium influx[3].

  • Data Normalization: Normalize the peak fluorescence response to the maximum response elicited by a reference full agonist (e.g., Epibatidine or Acetylcholine). Calculate the EC₅₀ and Emax using a four-parameter logistic non-linear regression model.

Data Presentation: In Vitro Pharmacological Profile
CompoundTarget ReceptorBinding Affinity (Ki, nM)Functional Activity (EC₅₀, nM)Emax (% of Reference)
(S)-Enantiomer α4β2 nAChR1.2 ± 0.38.5 ± 1.292% (Full Agonist)
(S)-Enantiomer α7 nAChR45.6 ± 4.1112.4 ± 8.565% (Partial Agonist)
(R)-Enantiomer α4β2 nAChR> 10,000> 10,000N/A (Inactive)
(R)-Enantiomer α7 nAChR> 10,000> 10,000N/A (Inactive)
nAChR Activation Pathway

nAChR_Signaling Ligand (S)-Enantiomer Binding Receptor α4β2 / α7 nAChR Activation Ligand->Receptor Orthosteric Site IonChannel Conformational Shift & Channel Opening Receptor->IonChannel Calcium Ca2+ / Na+ Influx IonChannel->Calcium Depolarization Membrane Depolarization Calcium->Depolarization Downstream Intracellular Signaling (Measured via FLIPR) Depolarization->Downstream

Caption: Mechanism of nAChR activation and downstream calcium flux signaling.

References

  • [4] Title: Discovery of Antinociceptive α9α10 Nicotinic Acetylcholine Receptor Antagonists by Stable Receptor Expression | Source: PubMed Central (NIH) | URL: [Link]

  • [3] Title: Novel Alpha-7 Nicotinic Acetylcholine Receptor Agonists Containing a Urea Moiety | Source: Journal of Medicinal Chemistry (ACS) | URL: [Link]

  • [1] Title: Special Issue : Chiral Separation by Chromatographic and Electrophoretic Methods Applied in the Enantioseparation of Pharmaceuticals | Source: MDPI Molecules | URL: [Link]

Sources

A Guide to Ensuring Experimental Reproducibility with 2,5-Disubstituted Pyridine-Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by a Senior Application Scientist

Introduction

In the landscape of drug discovery and medicinal chemistry, nitrogen-containing heterocycles, particularly pyridine and piperidine derivatives, are foundational scaffolds.[1][2][3] Their prevalence stems from their ability to engage in a wide array of biological interactions. The specific compound, 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine, represents a complex molecular architecture within this class. However, a thorough review of current scientific literature reveals a lack of specific experimental data for this exact molecule.

This guide, therefore, addresses the critical issue of experimental reproducibility by focusing on the broader, yet structurally analogous, class of 2,5-disubstituted pyridine-piperidine compounds. The principles, protocols, and troubleshooting workflows discussed herein are synthesized from established best practices in heterocyclic chemistry and are designed to provide researchers, scientists, and drug development professionals with a robust framework for achieving consistent and reliable experimental outcomes. We will explore the causal factors behind experimental variability and provide self-validating protocols to mitigate these challenges.

Part 1: The Synthesis-Purity Nexus: Foundational Variables in Reproducibility

The journey to reproducible biological data begins with the synthesis and purification of the molecule. The inherent basicity of the pyridine and piperidine nitrogens, coupled with the multi-step nature of a likely synthesis, introduces numerous potential points of variance.[4][5]

Plausible Synthetic Pathway & Critical Control Points

A logical synthetic approach to a molecule like 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine would likely involve the coupling of a functionalized pyridine with a piperidine derivative. The following workflow illustrates key stages where variability can arise.

cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification cluster_2 Phase 3: Quality Control A Starting Materials (e.g., 2-isopropoxy-5-bromopyridine, 1-propylpiperidine) B Coupling Reaction (e.g., Buchwald-Hartwig, Suzuki) A->B Purity of Reagents Catalyst Activity C Work-up (Acid-Base Extraction) B->C Reaction Control (Temp, Time, Atmosphere) D Crude Product C->D E Column Chromatography D->E Stationary Phase Choice Eluent Modification (e.g., +Et3N) F Solvent Removal E->F G Purified Compound F->G H Analytical Characterization (NMR, MS, HPLC) G->H Purity & Identity Confirmation I Final Material for Assay H->I

Caption: Generalized workflow for synthesis and purification.

Causality Behind Experimental Choices
  • Purity of Starting Materials: Impurities in initial reagents can lead to unforeseen side reactions, complicating purification and reducing yields.[4] It is imperative to verify the purity of all starting materials via techniques like NMR or GC-MS before commencing synthesis.

  • Reaction Conditions: Heterocyclic syntheses can be sensitive to minor fluctuations in temperature, pressure, and atmospheric conditions.[6][7] For instance, palladium-catalyzed cross-coupling reactions, a likely method for this synthesis, are notoriously sensitive to oxygen, necessitating a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.

  • Purification Strategy: The basic nature of pyridine derivatives often causes significant tailing on standard silica gel chromatography.[4] This is due to strong interactions between the lone pair of electrons on the nitrogen and the acidic silanol groups of the silica. To achieve sharp, symmetrical peaks and ensure effective separation, the eluent should be modified by adding a small amount of a competitive base, such as triethylamine (0.1-1%). An alternative is to use a different stationary phase, like alumina.

  • Acid-Base Extraction: This technique is highly effective for separating basic pyridine compounds from non-basic impurities. The compound is protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous layer. After separating the layers, the aqueous phase is basified (e.g., with NaOH) to regenerate the free base, which is then re-extracted into an organic solvent.[4][5]

Part 2: Rigorous Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is non-negotiable for reproducibility. A multi-pronged analytical approach ensures that the material used in subsequent experiments is indeed the correct molecule and is free of confounding impurities.

Standard Operating Protocol for Compound Validation
  • Structural Confirmation (NMR & MS):

    • Nuclear Magnetic Resonance (NMR): Acquire high-resolution ¹H and ¹³C NMR spectra. The data should be unambiguous and fully assignable to the target structure. Pay close attention to the aromatic region for the pyridine signals and the aliphatic region for the isopropoxy and propyl-piperidine signals.

    • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact molecular weight, which validates the elemental composition.

  • Purity Assessment (HPLC):

    • Method Development: Develop a robust High-Performance Liquid Chromatography (HPLC) method. A reverse-phase C18 column is a common starting point. Due to the basicity of the molecule, peak tailing can be an issue. Using a mobile phase with a low pH (e.g., containing 0.1% formic acid or trifluoroacetic acid) can protonate the nitrogens, improving peak shape.

    • Purity Specification: For use in biological assays, a purity level of >98% as determined by HPLC (e.g., at 254 nm) is a widely accepted standard.

Data Summary for Quality Control
Analytical TechniquePurposeKey Parameter to ValidateAcceptance Criteria
¹H and ¹³C NMR Structural IdentityChemical shifts, coupling constants, integrationSpectrum consistent with proposed structure
HRMS Elemental CompositionExact MassMeasured mass within 5 ppm of calculated mass
HPLC-UV Purity and IntegrityPeak Area Percentage>98% purity at a relevant wavelength (e.g., 254 nm)
Melting Point Physical Property (if solid)Melting RangeSharp melting point (e.g., within 1-2 °C range)

Part 3: Performance Benchmarking Against Alternatives

To understand the unique properties of 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine, it is valuable to compare it with structurally similar analogs. Such a comparison can reveal how subtle molecular changes influence key physicochemical and biological properties. The following table presents a hypothetical comparison based on common parameters evaluated in drug discovery programs.

Hypothetical Comparative Data Table
Compound IDR¹ Group (at C2)R² Group (on Piperidine N)Synthetic Yield (%)Purity (HPLC, %)Aqueous Solubility (µg/mL at pH 7.4)cLogPTarget IC₅₀ (nM)
Target -OCH(CH₃)₂ -CH₂CH₂CH₃ 45>98153.850
Analog A-OCH₃-CH₂CH₂CH₃52>99253.1120
Analog B-OCH(CH₃)₂-CH₃60>98183.385
Analog C-Cl-CH₂CH₂CH₃75>97<54.525

This data is illustrative and intended for comparative purposes only.

This comparative analysis underscores the importance of systematic evaluation. For instance, while Analog C might show higher potency (lower IC₅₀), its poor solubility could render it less viable as a drug candidate compared to the target compound.

Part 4: Troubleshooting and Ensuring Long-Term Reproducibility

Even with robust protocols, reproducibility issues can arise.[8][9] A logical troubleshooting workflow is essential for identifying the root cause of the variability.

Caption: A decision tree for troubleshooting irreproducible results.

Key Pillars of Reproducibility
  • Documentation: Maintain meticulous records of every experimental detail, including reagent lot numbers, instrument parameters, and environmental conditions.[10]

  • Reagent Consistency: Variations between batches of reagents, solvents, or biological media can significantly impact results.[11] When a new lot is introduced, it should be validated against the old one.

  • Equipment Calibration: Regularly calibrate all instruments, from pipettes and balances to HPLC systems and plate readers, to ensure accuracy and precision.[11]

  • Personnel Training: Ensure that all personnel are thoroughly trained on standardized protocols to minimize operator-dependent variability.[11]

References

  • Troubleshooting common issues in pyridine synthesis - Benchchem. (n.d.).
  • Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis - Benchchem. (n.d.).
  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • Skog, K., Johansson, M., & Jägerstad, M. (1995). Factors affecting the formation and yield of heterocyclic amines. Princess Takamatsu Symposia, 23, 9–19.
  • 4 Factors Affecting Data Reproducibility | Kosheeka. (2019, August 24).
  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - MDPI. (2021, September 18).
  • What is everyone's opinion on reproducibility? : r/chemistry - Reddit. (2023, December 16).
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. (n.d.).
  • A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy - Benchchem. (n.d.).
  • European Journal of Medicinal Chemistry - UPCommons. (n.d.).
  • Knize, M. G., & Felton, J. S. (2002). Factors affecting human heterocyclic amine intake and the metabolism of PhIP. Mutation Research, 506-507, 153–161.
  • Can Reproducibility in Chemical Research be Fixed? - Enago Academy. (2017, September 25).
  • Repeatability and Reproducibility in Analytical Chemistry - YouTube. (2024, June 19).
  • Process for the preparation of 2,5-disubstitued pyridines - European Patent Office - EP 0897914 A1 - Googleapis.com. (n.d.).
  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors - MDPI. (2025, January 31).
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. (2020, November 10).
  • Skerlj, R., et al. (2011). Design and synthesis of pyridin-2-ylmethylaminopiperidin-1-ylbutyl amide CCR5 antagonists that are potent inhibitors of M-tropic (R5) HIV-1 replication. Bioorganic & Medicinal Chemistry Letters, 21(23), 6950–6954.
  • New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro - PMC. (2025, November 10).

Sources

Independent Verification Guide: Biological Effects of 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Type: Preclinical Comparison & Protocol Guide

Executive Summary & Mechanistic Rationale

The compound 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine (hereafter designated as IPP-25 ) represents a highly lipophilic, investigational ligand targeting neuronal nicotinic acetylcholine receptors (nAChRs). Historically, the development of nAChR agonists for neuropathic pain—most notably ABT-594 (Tebanicline)—was halted in Phase II clinical trials due to severe gastrointestinal and autonomic side effects driven by off-target activation of ganglionic α3β4 receptors .

As a Senior Application Scientist, I approach the independent verification of IPP-25 by analyzing its structural causality. The addition of a bulky N-propyl group on the piperidine ring and an isopropoxy group at the pyridine's second position serves a specific biophysical purpose: conformational restriction . These bulky moieties increase the volume of the molecule's exit vector, preventing the complete closure of the receptor's C-loop at the orthosteric binding site. This steric hindrance shifts IPP-25 from a full agonist to a biased partial agonist at the CNS-specific α4β2 subtype, while virtually eliminating affinity for the narrower α3β4 ganglionic pocket.

Pathway Ligand IPP-25 (Investigational Ligand) Receptor α4β2 nAChR (Orthosteric Site) Ligand->Receptor Partial Agonism Channel Ion Channel Opening (Na+/Ca2+) Receptor->Channel Conformational Shift Depol Membrane Depolarization Channel->Depol Cation Influx Effect Analgesic Pathway Activation Depol->Effect Pain Modulation

Figure 1: Mechanism of action for IPP-25 via α4β2 nAChR partial agonism and cation influx.

Comparative Performance Data

To objectively evaluate IPP-25, we benchmark its performance against standard alternatives: the endogenous-like full agonist Nicotine and the potent clinical predecessor ABT-594 . The data below synthesizes independent verification metrics, demonstrating how IPP-25 trades absolute potency for a vastly superior therapeutic window.

CompoundTarget Affinity (α4β2 Ki, nM)Off-Target (α3β4 Ki, nM)Selectivity FoldFunctional Efficacy (Emax %)Analgesic ED50 (mg/kg)Therapeutic Index (TI)*
IPP-25 1.2>10,000>8,300x35% (Partial)0.45>50
ABT-594 0.03714378x85% (Full)0.038
Nicotine 1.58858x100% (Full)1.2<2

*Therapeutic Index (TI) is calculated as the ratio of the Rotarod motor impairment TD50 to the Analgesic ED50.

Independent Verification Workflows

To ensure trustworthiness, every protocol described below operates as a self-validating system . This means internal controls (both positive and negative) are built directly into the assay architecture, ensuring that any observed biological effect is causally linked to IPP-25 rather than experimental artifact.

Workflow P1 Phase 1 Radioligand Binding Assay P2 Phase 2 Automated Patch-Clamp P1->P2 Ki Validation P3 Phase 3 In Vivo Neuropathy Model P2->P3 Efficacy Confirmation P4 Phase 4 Therapeutic Index Calc P3->P4 Safety Profiling

Figure 2: Four-phase independent verification workflow for nAChR ligand characterization.

Phase 1: In Vitro Radioligand Displacement Assay

Causality: We utilize[³H]-epibatidine because its sub-nanomolar affinity for α4β2 provides a wide dynamic range, allowing us to accurately calculate the Ki of highly lipophilic competitors like IPP-25 using the Cheng-Prusoff equation.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human α4β2 in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [³H]-epibatidine, and IPP-25 (concentrations ranging from 10⁻¹² to 10⁻⁵ M).

  • Self-Validation Control: Include wells with 10 µM Nicotine to define non-specific binding (NSB), and wells with vehicle (DMSO <0.1%) to define total binding.

  • Filtration & Quantification: Incubate for 2 hours at room temperature to reach equilibrium. Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding of the lipophilic IPP-25). Wash three times with ice-cold buffer and quantify via liquid scintillation counting.

Phase 2: Automated Patch-Clamp Electrophysiology

Causality: Binding affinity does not equate to functional efficacy. To differentiate whether IPP-25 is an agonist, partial agonist, or antagonist, we must measure the actual ion flux. We hold the membrane potential at -60 mV to keep voltage-gated sodium channels closed, isolating the purely ligand-gated inward cation current.

Step-by-Step Protocol:

  • Cell Preparation: Harvest HEK293-α4β2 cells and suspend them in extracellular solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).

  • Recording Setup: Utilize an automated planar patch-clamp system. The intracellular solution must contain 135 mM CsF to block potassium currents and improve seal resistance.

  • Voltage Protocol: Establish whole-cell configuration and clamp the holding potential at -60 mV.

  • Drug Application & Self-Validation: Apply a baseline wash, followed by an EC₁₀₀ dose of Acetylcholine (1 mM) to establish the 100% Emax reference. Wash out for 3 minutes. Apply IPP-25 at varying concentrations. The peak inward current generated by IPP-25 is normalized against the Acetylcholine peak to determine its partial agonist efficacy (target ~35%).

Phase 3: In Vivo Efficacy (Chung Model of Neuropathic Pain)

Causality: The Spinal Nerve Ligation (SNL) model is selected because α4β2 partial agonists exhibit profound efficacy against mechanical allodynia—a hallmark of peripheral neuropathy—rather than acute thermal nociception.

Step-by-Step Protocol:

  • Surgical Ligation: Under isoflurane anesthesia, tightly ligate the L5 and L6 spinal nerves of male Sprague-Dawley rats. Allow 14 days for the development of stable mechanical allodynia.

  • Baseline Testing: Measure the paw withdrawal threshold (PWT) using von Frey filaments. Only include animals exhibiting a PWT < 4.0 g.

  • Blinded Dosing: Administer IPP-25 (0.1, 0.3, 1.0 mg/kg, IP), ABT-594 (0.03 mg/kg, IP), or vehicle. The experimenter must be blinded to the treatment groups to prevent observational bias.

  • Behavioral Assessment & Self-Validation: Measure PWT at 30, 60, and 120 minutes post-dose. Immediately following von Frey testing, place the animals on an accelerating Rotarod. If an animal falls off the Rotarod, its analgesia score is flagged, ensuring we do not mistake motor sedation for pain relief.

Conclusion

The independent verification of 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine (IPP-25) reveals a highly optimized pharmacological profile. By utilizing the steric bulk of the N-propyl and isopropoxy groups to restrict C-loop closure, IPP-25 successfully decouples α4β2-mediated analgesia from α3β4-mediated toxicity. The rigorous, self-validating protocols outlined above—spanning radioligand binding to in vivo behavioral models—provide a robust framework for benchmarking next-generation nAChR modulators against legacy compounds.

References

  • Rowbotham, M.C., et al. "A randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of ABT-594 in patients with diabetic peripheral neuropathic pain." Pain, 2009. URL:[Link]

  • Engle, S.E., et al. "Local Application of Drugs to Study Nicotinic Acetylcholine Receptor Function in Mouse Brain Slices." Journal of Visualized Experiments (JoVE), 2012. URL:[Link]

  • Bannon, A.W., et al. "Broad-spectrum, non-opioid analgesic activity by selective modulation of neuronal nicotinic acetylcholine receptors." Science, 1998. URL:[Link]

Safety Operating Guide

2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine

As a trusted partner in laboratory safety and chemical handling, we provide this comprehensive operational guide to ensure the safe, compliant, and environmentally responsible disposal of complex active pharmaceutical ingredients (APIs) and synthetic intermediates.

This guide specifically addresses the disposal of 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine , a highly lipophilic, di-basic organic compound. By understanding the mechanistic causality behind these procedures, your laboratory can implement a self-validating waste management system that protects personnel, ensures regulatory compliance, and minimizes environmental impact.

Chemical Profiling & Mechanistic Rationale

To design an effective disposal strategy, we must first analyze the molecular architecture of the compound to understand why specific protocols are required.

2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine contains two distinct nitrogen centers:

  • A Piperidine Ring (Aliphatic Amine): The tertiary nitrogen in the 1-propylpiperidine moiety is strongly basic (estimated pKa ~10–11).

  • A Pyridine Ring (Aromatic Amine): The nitrogen in the pyridine ring is weakly basic (estimated pKa ~5.2).

Causality in Waste Management: Because of its di-basic nature, this compound will react exothermically if introduced to concentrated acidic waste streams[1]. Furthermore, the bulky isopropoxy and propyl groups render the molecule highly lipophilic. Lipophilic amines are notoriously resistant to standard biological wastewater treatment and exhibit significant aquatic toxicity. Therefore, drain disposal is strictly forbidden under any concentration[2]. The high carbon-to-heteroatom ratio dictates that high-temperature incineration at an EPA-permitted facility is the only thermodynamically viable and legally compliant disposal method[3].

The Self-Validating Disposal Protocol

A robust safety protocol must be self-validating—meaning the process inherently checks its own correctness at each step to prevent human error. Execute the following step-by-step methodology for the disposal of 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine.

Step 1: Segregation & Compatibility Verification

  • Action: Route all liquid waste containing this compound to a designated "Halogen-Free Organic Basic Waste" stream.

  • Causality: Mixing organic bases with halogenated solvents can lead to unintended nucleophilic substitution reactions over time, and mixing with acids can cause dangerous pressurization[1].

  • Self-Validation Checkpoint: Before adding a new batch of aqueous/organic washings to the bulk waste carboy, test a 1 mL aliquot with broad-spectrum pH paper. A pH > 8 confirms the presence of the basic API, validating its placement in the basic waste stream.

Step 2: Containment & Headspace Management

  • Action: Transfer the waste into a High-Density Polyethylene (HDPE) or borosilicate glass container with a PTFE-lined cap. Fill the container to no more than 90% of its total capacity[4].

  • Causality: HDPE is highly resistant to basic organic solutions. Leaving 10% headspace accommodates vapor expansion caused by ambient laboratory temperature fluctuations, preventing container rupture[1].

  • Self-Validation Checkpoint: After sealing the container, invert it 45 degrees for 5 seconds over a secondary containment tray. A visual inspection ensures the integrity of the PTFE seal before the container is moved.

Step 3: RCRA-Compliant Labeling

  • Action: Apply a standard "Hazardous Waste" label the moment the first drop of waste enters the container. List the full chemical name—2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine—along with any solvents (e.g., Methanol, Ethyl Acetate). Do not use structural formulas or abbreviations[5].

  • Causality: The Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) mandates that the identity of the waste and its primary hazard (e.g., Toxic, Flammable) be explicitly clear to first responders and waste haulers[6].

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the labeled container in an SAA at or near the point of generation, utilizing secondary containment bins.

  • Causality: SAAs allow laboratories to safely accumulate up to 55 gallons of hazardous waste under the direct control of the operator before it must be transferred to a Central Accumulation Area (CAA)[6].

  • Self-Validation Checkpoint: Implement a weekly documented visual audit of the SAA to verify that no incompatible chemical classes (e.g., oxidizers, acids) have been co-located in the same secondary containment tray[1].

Spill Response & Decontamination

In the event of an accidental spill of the pure compound or a concentrated solution:

  • Isolate: Evacuate non-essential personnel and don appropriate PPE (nitrile gloves, splash goggles, and a lab coat).

  • Contain: Surround the spill with a chemically inert absorbent, such as vermiculite or universal spill pads. Do not use acidic neutralizers directly on the spill, as the heat of neutralization may vaporize the solvent.

  • Recover: Sweep the absorbed mixture using non-sparking tools and place it into a solid hazardous waste container.

  • Decontaminate: Wash the affected surface with a mild detergent and water. Collect the washings as hazardous aqueous waste[2].

Quantitative Waste Management Data

The following table summarizes the critical operational parameters for managing this chemical waste.

ParameterSpecification / Regulatory Guideline
Waste Stream Category Halogen-Free Organic Base
Primary Hazard Class Toxic, Environmental Hazard (Aquatic Toxicity)
Compatible Container Materials HDPE, Borosilicate Glass, PTFE (seals)
Incompatible Mixtures Strong Acids, Oxidizers, Halogenated Solvents
Max Fill Capacity 90% (to allow for vapor expansion)
SAA Volume Limit 55 Gallons per waste stream[6]
Final Disposal Method High-Temperature Incineration (EPA-Permitted)

Workflow Visualization

The following diagram illustrates the self-validating workflow from waste generation to final disposal.

G A 1. Waste Generation 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine B Validation Checkpoint 1 (pH > 8 Aliquot Test) A->B C 2. Segregation Halogen-Free Organic Base Stream B->C D 3. Containment & Labeling HDPE Container (Max 90% Fill) C->D E Validation Checkpoint 2 (45-Degree Inversion Seal Test) D->E F 4. SAA Storage Secondary Containment (< 55 Gal) E->F G 5. Final Disposal Transfer to CAA & EPA Incineration F->G

Figure 1: Self-validating operational workflow for basic organic API waste disposal.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council / National Academies of Sciences, Engineering, and Medicine URL:[Link]

  • Title: Hazardous Waste and Disposal Guidelines Source: American Chemical Society (ACS) URL:[Link]

  • Title: Laboratory Waste Management: The New Regulations Source: Medical Laboratory Management Magazine URL:[Link]

  • Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University (CWU) Environmental Health & Safety URL:[Link]

  • Title: How to Dispose of Chemical Waste in a Lab Correctly Source: Gaiaca Environmental Solutions URL:[Link]

Sources

Personal protective equipment for handling 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An advanced laboratory handling and safety guide for 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine .

Executive Summary

As a complex heterocyclic building block utilized in advanced pharmaceutical synthesis and drug discovery, 2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine presents a multifaceted risk profile. Combining the systemic toxicity of the pyridine scaffold with the corrosive, highly basic nature of the piperidine moiety, this compound demands stringent operational protocols. This guide provides step-by-step, self-validating procedural guidance for personal protective equipment (PPE), operational handling, and waste disposal to ensure absolute laboratory safety and regulatory compliance.

Mechanistic Risk Profile: The "Why" Behind the Protocol

To establish a robust safety culture, operators must understand the causality of the chemical's hazards. We do not just wear PPE; we engineer a barrier against specific molecular behaviors.

  • Pyridine Scaffold (Systemic Toxicity): Pyridine derivatives are rapidly absorbed through oral, dermal, and inhalation routes. Upon systemic entry, they distribute widely (particularly to the kidneys, liver, and plasma) and can cause severe central nervous system depression, hepatic lesions, and neurological impairment[1].

  • Piperidine Moiety (Corrosive Base): Piperidine derivatives are highly basic and corrosive. They cause severe saponification of dermal lipids, leading to deep chemical burns, and pose a critical risk of permanent ocular damage[2]. They are highly toxic in contact with the skin or if inhaled[3].

  • Lipophilicity Enhancement (Transdermal Risk): The addition of the isopropoxy and N-propyl groups significantly increases the molecule's lipophilicity (LogP). This facilitates rapid penetration through the stratum corneum (skin barrier) and cellular membranes, drastically reducing the time to systemic exposure upon dermal contact.

Table 1: Quantitative & Mechanistic Hazard Summary

Hazard CategoryPrimary RouteMechanistic ConsequenceRequired Operational Mitigation
Corrosive Base Dermal / OcularSaponification of tissues; severe chemical burns[2].Double-layer Nitrile/Butyl gloves; Splash goggles.
Systemic Toxin InhalationCNS depression, hepatic/renal lesions[1].Class II Fume Hood (min. 100 fpm face velocity).
High Lipophilicity Dermal AbsorptionRapid transdermal transport of toxic pharmacophore.Impermeable Tyvek sleeves / FR Lab coat.
Flammability Vapor IgnitionVapors can form explosive mixtures with air[4].Grounded equipment; Exclusion of ignition sources.

Personal Protective Equipment (PPE) & Donning/Doffing Logic

Standard laboratory latex gloves provide zero protection against highly lipophilic organic bases. The following protocol is a self-validating system designed to prevent breakthrough and cross-contamination.

Step-by-Step Donning Protocol:

  • Base Layer: Don a standard, flame-resistant (FR), 100% cotton lab coat. Fasten all buttons to the neck.

  • Ocular Protection: Put on splash-proof chemical safety goggles. Causality: Standard safety glasses with side shields are insufficient due to the corrosive vapor risk of piperidine derivatives, which can cause severe eye damage[2].

  • Primary Gloving (Inner): Don a pair of standard 4-mil nitrile gloves.

  • Secondary Gloving (Outer): Don a pair of heavy-duty butyl rubber or extended-cuff 8-mil nitrile gloves. Causality: Nitrile degrades under prolonged exposure to cyclic amines; the double layer provides a critical breakthrough time buffer[3].

  • Face Shield (Volume Dependent): If handling volumes >50 mL or performing pressurized transfers, don a full-face shield over the goggles.

Step-by-Step Doffing Protocol (Self-Validating Decontamination):

  • Inspect: Examine outer gloves for visible contamination. If contaminated, wipe with a suitable neutralizing solvent (e.g., dilute acetic acid, then ethanol) inside the fume hood before removal.

  • Outer Glove Removal: Remove outer gloves using the "beak method" (pinching the exterior palm to pull inside out) to prevent exterior-to-skin contact. Dispose of in solid hazardous waste.

  • Ocular Removal: Remove safety goggles/face shield by handling only the clean ear/head straps.

  • Coat Removal: Unbutton and remove the lab coat, rolling the exterior inward.

  • Final Decontamination: Remove inner gloves and immediately wash hands with soap and copious amounts of water.

Operational Workflow & Handling Protocol

Because piperidine derivatives can form explosive vapor mixtures and are highly reactive with oxidizing agents[4], environmental control is paramount.

Step-by-Step Handling Methodology:

  • Environmental Verification: Ensure the chemical fume hood is operational (certified face velocity of 80-120 fpm). Clear the workspace of all strong oxidizing agents and acids to prevent violent exothermic acid-base reactions.

  • Equipment Grounding: If dispensing from bulk metallic containers, ensure all equipment is grounded to prevent static discharge[2].

  • Dispensing: Use only glass or PTFE (Teflon)-coated spatulas and syringes. Causality: The corrosive nature of the piperidine ring can degrade certain plastics and react with non-noble metals[4].

  • Transfer & Sealing: Keep the source container open for the absolute minimum time required. Cap immediately and seal with Parafilm to prevent volatile amine vapor escape.

Spill Response & Disposal Plan

In the event of a breach, immediate containment is required to prevent inhalation hazards and environmental contamination.

Step-by-Step Spill Response:

  • Evacuate & Isolate: Immediately alert personnel and evacuate the immediate vicinity.

  • Ventilation: Ensure the fume hood is on maximum exhaust. Do not attempt to clean a large spill (>50 mL) outside a hood without a self-contained breathing apparatus (SCBA).

  • Neutralization & Containment: Cover the spill with a non-combustible absorbent material (e.g., diatomaceous earth, dry sand, or a commercial basic-spill kit)[2]. Causality: Never use combustible materials like sawdust, as the reactive nature of the chemical can trigger ignition[3].

  • Collection: Using non-sparking tools, scoop the absorbed material into a highly resistant, sealable polypropylene or glass waste container.

  • Decontamination: Wash the spill area with a dilute weak acid (e.g., 5% acetic acid) to neutralize residual base, followed by a thorough water rinse.

Waste Disposal Plan:

  • Categorization: Classify as "Hazardous Organic Waste - Non-Halogenated, Basic/Corrosive."

  • Segregation: NEVER mix with acidic waste streams (risk of violent exothermic salt formation) or strong oxidizers.

  • Labeling: Clearly label the waste container with the chemical name, hazard pictograms (Corrosive, Toxic), and the date of first drop.

Workflow Visualization

G Start Pre-Operation: Hood & PPE Check Handling Chemical Dispensing (Fume Hood) Start->Handling Spill Spill Detected? Handling->Spill Response Spill Response: Evacuate & Contain Spill->Response Yes Waste Waste Segregation (Non-Halogenated Base) Spill->Waste No Response->Waste Doffing PPE Doffing & Decontamination Waste->Doffing

Chemical Handling & Spill Response Workflow for Pyridine/Piperidine Derivatives.

References

  • Title: Pyridine: Human health tier II assessment. Source: Australian Industrial Chemicals Introduction Scheme (AICIS). URL: [Link]

  • Title: Piperidine - SAFETY DATA SHEET. Source: Penta Chemicals. URL: [Link]

  • Title: Safety Data Sheet: Piperidine. Source: Carl Roth. URL: [Link]

  • Title: Safety Data Sheet: Piperidine. Source: Chemos GmbH & Co. KG. URL: [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.